Lentinellic acid
Description
(5R,6S,10R,11S)-5,8,8-trimethyl-3,13-dioxo-12-oxatetracyclo[9.4.0.02,5.06,10]pentadeca-1,14-diene-14-carboxylic acid has been reported in Lentinellus micheneri, Lentinellus ursinus, and Lentinellus omphalodes with data available.
isolated from Lentinellus species (Basidiomycetes); structure given in first source
Properties
Molecular Formula |
C18H20O5 |
|---|---|
Molecular Weight |
316.3 g/mol |
IUPAC Name |
(5R,6S,10R,11S)-5,8,8-trimethyl-3,13-dioxo-12-oxatetracyclo[9.4.0.02,5.06,10]pentadeca-1,14-diene-14-carboxylic acid |
InChI |
InChI=1S/C18H20O5/c1-17(2)5-10-11(6-17)18(3)7-12(19)13(18)8-4-9(15(20)21)16(22)23-14(8)10/h4,10-11,14H,5-7H2,1-3H3,(H,20,21)/t10-,11+,14-,18-/m1/s1 |
InChI Key |
JMNIXMWRRYDXON-MSNRECKUSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Lentinellic Acid: A Technical Guide to Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lentinellic acid, a bioactive sesquiterpenoid derivative, has emerged as a compound of significant interest within the scientific community. First isolated from fungi of the Lentinellus genus, this natural product has demonstrated notable antimicrobial and cytotoxic activities, positioning it as a promising candidate for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, with a focus on detailed experimental protocols and quantitative data to support research and development efforts.
Discovery and Biological Activity
This compound was first identified as a secondary metabolite produced by the basidiomycete fungi Lentinellus ursinus and Lentinellus omphalodes[1]. Structurally, it is a protoilludane derivative, and its complete chemical structure was elucidated through advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), as well as single-crystal X-ray analysis[1].
Initial biological screenings revealed that this compound possesses both antimicrobial and cytotoxic properties[1]. While specific quantitative data on its potency is not extensively detailed in currently available public literature, its activity against various microorganisms and cancer cell lines warrants further in-depth investigation to determine its therapeutic potential.
Experimental Protocols
Fungal Culture and Fermentation
The production of this compound is achieved through the cultivation of Lentinellus species, primarily L. ursinus, in submerged liquid cultures or on solid rice medium.
Submerged Culture Protocol (Adapted from general mycology practices):
-
Strain Maintenance: Maintain cultures of Lentinellus ursinus on Potato Dextrose Agar (PDA) plates.
-
Inoculum Preparation: Inoculate a suitable liquid medium, such as Potato Dextrose Broth (PDB), with mycelial plugs from the PDA plates. Incubate on a rotary shaker to generate a homogenous mycelial suspension.
-
Large-Scale Fermentation: Transfer the inoculum to a larger volume of production medium. The composition of this medium can be optimized for secondary metabolite production but typically contains a carbon source (e.g., glucose, malt (B15192052) extract), a nitrogen source (e.g., yeast extract, peptone), and essential minerals.
-
Incubation: Maintain the fermentation under controlled conditions of temperature, pH, and aeration for a period sufficient to allow for the biosynthesis and accumulation of this compound.
Solid-State Fermentation Protocol (Adapted from related compound isolation):
-
Substrate Preparation: Use a solid substrate such as rice medium. For example, for each flask, use 80g of rice and 100 mL of distilled water.
-
Inoculation: Inoculate the sterilized rice medium with the mycelial suspension of L. ursinus.
-
Incubation: Incubate the solid-state cultures for an extended period (e.g., several weeks) in a controlled environment to allow for fungal growth and metabolite production.
Isolation and Purification of this compound
The following protocol is a generalized procedure adapted from the isolation of similar sesquiterpenoids from Lentinellus ursinus and can be optimized for this compound.
Extraction:
-
Liquid Culture: After incubation, separate the mycelial biomass from the culture broth by filtration. Extract the culture broth with an organic solvent such as ethyl acetate (B1210297). The mycelial biomass can also be extracted separately to ensure complete recovery of the compound.
-
Solid Culture: Extract the entire fermented solid substrate with ethyl acetate.
-
Concentration: Concentrate the resulting organic extracts under reduced pressure to obtain a crude extract.
Chromatographic Purification:
A multi-step chromatographic approach is essential for the purification of this compound to a high degree of purity.
-
Silica (B1680970) Gel Column Chromatography: Subject the crude extract to silica gel column chromatography using a gradient elution system, typically with a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).
-
ODS Column Chromatography: Further purify the fractions containing this compound using an octadecylsilyl (ODS) reversed-phase column with a gradient of water and methanol (B129727) or acetonitrile.
-
Size-Exclusion Chromatography: Employ size-exclusion chromatography, for instance, with a Sephadex LH-20 column, to separate compounds based on their molecular size.
-
High-Performance Liquid Chromatography (HPLC): The final purification step typically involves preparative or semi-preparative HPLC on a reversed-phase column (e.g., C18) to yield highly pure this compound.
The following diagram illustrates a potential workflow for the isolation and purification of this compound.
Characterization
The structural elucidation and confirmation of this compound rely on a combination of spectroscopic techniques.
| Spectroscopic Method | Purpose |
| ¹H and ¹³C NMR | To determine the carbon-hydrogen framework of the molecule, including the number and types of protons and carbons, and their connectivity. |
| 2D NMR (COSY, HSQC, HMBC) | To establish detailed correlations between protons and carbons, confirming the overall structure and stereochemistry. |
| HRESIMS | To determine the accurate molecular weight and elemental composition of the molecule. |
| X-ray Crystallography | To provide an unambiguous three-dimensional structure of the molecule in its crystalline form. |
Signaling Pathways and Mechanism of Action
To date, the specific cellular signaling pathways modulated by this compound have not been extensively reported in the scientific literature. Given its cytotoxic activity, it is plausible that this compound may induce apoptosis or inhibit cell proliferation through interactions with key regulatory proteins in cancer-related pathways. Further research, including transcriptomic and proteomic studies, is necessary to elucidate its precise mechanism of action. A hypothetical signaling pathway diagram is presented below to illustrate potential areas of investigation.
Quantitative Data
At present, there is a lack of publicly available, detailed quantitative data regarding the yield of this compound from Lentinellus species and its specific biological activities (e.g., MIC values against various microbes and IC₅₀ values against a panel of cancer cell lines). The generation and publication of such data are critical for advancing the development of this compound as a potential therapeutic agent.
Conclusion and Future Directions
This compound represents a promising natural product with demonstrated antimicrobial and cytotoxic activities. The methodologies for its production via fermentation of Lentinellus species and its subsequent isolation and purification are established, although optimization for yield and purity is an area for further research. A significant knowledge gap exists concerning its mechanism of action at the molecular level and its quantitative biological activity profile. Future research should focus on:
-
Optimizing fermentation conditions to maximize the production of this compound.
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Developing and validating robust analytical methods for the quantification of this compound in complex mixtures.
-
Conducting comprehensive in vitro and in vivo studies to determine its efficacy and safety.
-
Elucidating the specific cellular targets and signaling pathways affected by this compound to understand its mechanism of action.
Addressing these research areas will be crucial in unlocking the full therapeutic potential of this compound.
References
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lentinellic acid, a protoilludane sesquiterpenoid, has garnered attention for its notable antimicrobial and cytotoxic activities. This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and biological activities of this compound and related protoilludane sesquiterpenoids. Detailed experimental protocols for the cultivation of the producing organisms, as well as the extraction, isolation, and characterization of these compounds, are presented. Furthermore, this guide includes quantitative data where available and illustrates the biosynthetic pathway of this class of molecules. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, mycology, and drug discovery.
Introduction
Protoilludane sesquiterpenoids are a class of natural products characterized by a unique 5-6-4 fused ring system. These compounds are almost exclusively produced by fungi, particularly within the phylum Basidiomycota. This compound, a prominent member of this class, has been isolated from fungi of the genus Lentinellus. Its biological activities, including antimicrobial and cytotoxic effects, make it a compound of interest for potential therapeutic applications. This guide will delve into the technical details surrounding this compound and its related compounds, providing a foundational resource for further research and development.
Natural Sources of this compound and Related Sesquiterpenoids
This compound has been identified in several species of the fungal genus Lentinellus. The primary documented sources include:
-
Lentinellus ursinus
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Lentinellus omphalodes
-
Lentinellus micheneri [1]
While this compound is a key metabolite, Lentinellus species are also known to produce other related sesquiterpenoids, such as heptelidic acid derivatives.
Quantitative Data
Quantitative data on the yield of this compound from Lentinellus species is not extensively reported in the literature. However, a study on the solid culture of Lentinellus ursinus provided yields for related heptelidic acid derivatives, which can offer an estimation of the productivity of secondary metabolite synthesis in this fungus.
| Compound | Producing Organism | Culture Type | Starting Material | Yield (mg) | Reference |
| 3-O-acetylheptelidic acid A | Lentinellus ursinus | Solid | 20.2 g crude extract | 10.8 | [1] |
| Lentisinic acid A | Lentinellus ursinus | Solid | 20.2 g crude extract | 3.5 | [1] |
| Lentisinic acid B | Lentinellus ursinus | Solid | 20.2 g crude extract | 6.2 | [1] |
| Hydroheptelidic acid | Lentinellus ursinus | Solid | 20.2 g crude extract | 10.0 | [1] |
| Xylaric acid D | Lentinellus ursinus | Solid | 20.2 g crude extract | 13.3 | [1] |
Biosynthesis of Protoilludane Sesquiterpenoids
The biosynthesis of protoilludane sesquiterpenoids, including this compound, originates from the mevalonate (B85504) pathway. The key precursor is farnesyl pyrophosphate (FPP), which undergoes a series of cyclization and rearrangement reactions to form the characteristic protoilludane skeleton. A proposed biogenetic pathway suggests that this compound may be formed through the condensation of a protoilludane aldehyde with a malonate unit.
Experimental Protocols
Fungal Culture
A detailed protocol for the solid culture of Lentinellus ursinus for the production of sesquiterpenoids is as follows:
-
Strain Maintenance: The fungal strain is maintained on Potato Dextrose Agar (PDA) plates at 25 °C for 14 days.[1]
-
Seed Culture: Agar plugs from the PDA plates are inoculated into 250 mL Erlenmeyer flasks containing 100 mL of Potato Dextrose Broth (PDB). The flasks are incubated at 25 °C on a rotary shaker at 180 rpm for 14 days.[1]
-
Large-Scale Cultivation: For large-scale production, 500 mL Fernbach culture flasks are used, each containing 80 g of rice and 100 mL of distilled water.[1] The flasks are autoclaved, inoculated with the seed culture, and incubated at 25 °C for an extended period to allow for fungal growth and metabolite production.
Extraction and Isolation of Sesquiterpenoids
The following protocol details the extraction and isolation of sesquiterpenoids from the solid culture of Lentinellus ursinus:
-
Extraction: The cultivated rice substrate is repeatedly extracted with ethyl acetate (B1210297) (EtOAc) (e.g., 3 x 10 L) at room temperature. The solvent is then evaporated under vacuum to yield a crude extract.[1]
-
Initial Fractionation: The crude extract is subjected to silica (B1680970) gel column chromatography using a gradient of dichloromethane (B109758) (CH2Cl2) and methanol (B129727) (MeOH) (e.g., 100:1, 80:1, 60:1, 40:1, 25:1, 10:1, 5:1, 0:1) to obtain several fractions.[1]
-
Further Purification: A specific fraction (e.g., the one eluted with 40:1 CH2Cl2-MeOH) is further separated by reversed-phase (ODS) column chromatography with a MeOH-water gradient elution.[1]
-
Final Isolation: The resulting sub-fractions are purified by Sephadex LH-20 column chromatography (e.g., eluted with 80% MeOH-water) followed by preparative high-performance liquid chromatography (HPLC) (e.g., using a C18 column with a water-acetonitrile gradient) to isolate the pure compounds.[1]
Structure Elucidation
The structure of this compound and related sesquiterpenoids is typically elucidated using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for determining the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the elemental composition and molecular weight.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule.
-
X-ray Crystallography: Single-crystal X-ray analysis provides the definitive three-dimensional structure of the compound.
Biological Activities
This compound has been reported to possess the following biological activities:
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Antimicrobial Activity: It exhibits inhibitory effects against various microorganisms.
-
Cytotoxic Activity: this compound has shown to be toxic to certain cell lines, indicating potential as an anticancer agent.
Related protoilludane sesquiterpenoids have also demonstrated a range of biological effects, including:
-
Antifungal activity
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Inhibition of β-site amyloid precursor protein cleaving enzyme 1 (BACE1)
Conclusion
This compound and its related protoilludane sesquiterpenoids represent a promising class of fungal secondary metabolites with significant biological potential. This technical guide has provided a comprehensive overview of their natural sources, biosynthesis, and methods for their isolation and characterization. The detailed protocols and compiled data aim to facilitate further research into these fascinating compounds, potentially leading to the development of new therapeutic agents. Further studies are warranted to fully elucidate the mechanisms of action and explore the full therapeutic potential of this compound and its analogues.
References
Lentinellic Acid: A Preliminary Overview of its Biological Activities
For the attention of: Researchers, scientists, and drug development professionals.
This document provides a summary of the currently available scientific literature regarding the biological activity of Lentinellic acid, a sesquiterpenoid compound isolated from fungi of the Lentinellus genus. Despite interest in the bioactive properties of natural products, detailed and quantitative data on this compound remains limited in the public domain. Consequently, this guide will outline the reported activities and highlight the areas where further research is required.
Introduction to this compound
This compound is a natural compound with the chemical formula C18H20O5. It has been identified and isolated from submerged cultures of the fungi Lentinellus ursinus and Lentinellus omphalodes.[1] Structurally, it is classified as a protoilludane derivative.[1] Preliminary studies have indicated that this compound exhibits biological activity, particularly in the areas of antimicrobial and cytotoxic effects.
Reported Biological Activities
The primary biological activities attributed to this compound in the available literature are its antimicrobial and cytotoxic properties.
Antimicrobial Activity
This compound has been described as a "new antimicrobial...sesquiterpenoid".[1] Research indicates that it possesses "robust antibacterial properties," with observed activity against Gram-positive bacteria.[2] Specific strains of bacteria that have been mentioned in relation to its activity include Bacillus brevis, Aerobacter aerogenes, and Corynebacterium insidiosum, with effective concentrations reported to be in the range of 1 to 5 µL/mL.[2]
Furthermore, a derivative, this compound methyl ester, has been noted for its antifungal activity.[2]
Note on Data Availability: While these antimicrobial activities are reported, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) values presented in a structured tabular format, are not available in the reviewed literature.
Cytotoxic Activity
In addition to its antimicrobial effects, this compound has been identified as a "cytotoxic sesquiterpenoid".[1] However, the existing body of research lacks specific quantitative data regarding its cytotoxic effects on various cell lines, such as IC50 (half-maximal inhibitory concentration) values. Without this data, a comprehensive understanding of its potency and selectivity as a cytotoxic agent cannot be established.
Experimental Protocols
A significant gap in the current scientific literature is the absence of detailed experimental protocols for the biological assays conducted on this compound. To facilitate reproducibility and further investigation by the scientific community, the following outlines a generalized workflow that would be necessary for a thorough preliminary screening of this compound's biological activity.
General Experimental Workflow for Biological Screening
The following diagram illustrates a logical workflow for the preliminary biological screening of a novel compound like this compound.
Signaling Pathways
Currently, there is no information available in the scientific literature regarding the specific signaling pathways that may be modulated by this compound to exert its cytotoxic or antimicrobial effects. Identifying these pathways is a critical next step in understanding its mechanism of action and potential for therapeutic development.
A hypothetical signaling pathway that could be investigated for a cytotoxic compound is presented below for illustrative purposes.
Conclusion and Future Directions
This compound, a sesquiterpenoid from Lentinellus species, has been identified as a compound with potential antimicrobial and cytotoxic activities. However, the current body of scientific literature lacks the detailed, quantitative data and mechanistic studies necessary to fully characterize its biological profile.
For the advancement of our understanding of this compound, future research should focus on:
-
Quantitative Biological Assays: Performing dose-response studies to determine MIC, MBC, and IC50 values against a broad range of bacterial, fungal, and cancer cell lines.
-
Detailed Protocol Publication: Publishing detailed experimental methodologies to ensure the reproducibility of findings.
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Mechanism of Action Studies: Investigating the specific molecular targets and mechanisms by which this compound exerts its biological effects.
-
Signaling Pathway Analysis: Elucidating the intracellular signaling cascades affected by this compound to understand its mode of action at a cellular level.
The generation of such data will be crucial in determining the potential of this compound as a lead compound for the development of new therapeutic agents.
References
Lentinellic Acid: A Preliminary Technical Guide on the Putative Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature explicitly detailing the mechanism of action of lentinellic acid is limited. This guide, therefore, presents a hypothetical mechanism of action based on preliminary studies of structurally related natural compounds with known anti-inflammatory and cytotoxic properties. The experimental data and protocols provided are illustrative and intended to serve as a framework for future investigation into this compound.
Introduction
This compound, a sesquiterpenoid isolated from fungi of the Lentinellus genus, has garnered interest for its potential therapeutic properties. While comprehensive studies on its mechanism of action are not yet available, its chemical structure suggests potential anti-inflammatory and cytotoxic activities. This technical guide outlines a putative mechanism of action for this compound, drawing parallels with other natural compounds that modulate key signaling pathways involved in inflammation and cell death. The proposed mechanisms center on the inhibition of the NF-κB signaling pathway and the suppression of nitric oxide synthase, common targets for anti-inflammatory agents.
Proposed Anti-inflammatory Mechanism of Action
A key proposed anti-inflammatory mechanism of this compound involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[1]. By inhibiting NF-κB activation, this compound could potentially reduce the production of these inflammatory mediators.
Another potential mechanism is the direct inhibition of nitric oxide (NO) production by suppressing the activity of iNOS[1]. Overproduction of NO is a hallmark of chronic inflammation, and its inhibition is a key target for anti-inflammatory drug development.
Illustrative Quantitative Data for Anti-inflammatory Activity
The following table summarizes hypothetical quantitative data for the anti-inflammatory effects of this compound, based on typical results seen for other natural compounds. This data is for illustrative purposes only and is not based on published results for this compound.
| Parameter | Assay Type | Cell Line | Treatment | IC50 / Inhibition % |
| NF-κB Inhibition | Luciferase Reporter Assay | RAW 264.7 | This compound (24h) | 15 µM (Hypothetical) |
| Nitric Oxide Production | Griess Assay | RAW 264.7 | This compound (24h) | 25 µM (Hypothetical) |
| Pro-inflammatory Cytokine (TNF-α) Secretion | ELISA | RAW 264.7 | This compound (24h) | 65% inhibition at 50 µM (Hypothetical) |
| Pro-inflammatory Cytokine (IL-6) Secretion | ELISA | RAW 264.7 | This compound (24h) | 58% inhibition at 50 µM (Hypothetical) |
Proposed Cytotoxic Mechanism of Action
In addition to its anti-inflammatory potential, this compound may exhibit cytotoxic effects against cancer cell lines. The induction of apoptosis (programmed cell death) is a common mechanism for anticancer agents. This could be mediated through the modulation of Bcl-2 family proteins and the activation of caspases, downstream effectors of apoptosis.
Illustrative Quantitative Data for Cytotoxicity
The following table presents hypothetical cytotoxicity data for this compound. This data is for illustrative purposes only and is not based on published results for this compound.
| Cell Line | Assay Type | Treatment Duration | IC50 (µM) |
| A549 (Human Lung Carcinoma) | MTT Assay | 48h | 35 (Hypothetical) |
| HeLa (Human Cervical Cancer) | MTT Assay | 48h | 42 (Hypothetical) |
| MCF-7 (Human Breast Cancer) | MTT Assay | 48h | 55 (Hypothetical) |
Detailed Experimental Protocols
The following are detailed, generic protocols for key experiments that could be used to investigate the proposed mechanisms of action of this compound.
NF-κB Luciferase Reporter Assay
Objective: To determine if this compound inhibits the transcriptional activity of NF-κB.
Materials:
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RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium)
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Fetal Bovine Serum (FBS)
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Penicillin-Streptomycin solution
-
NF-κB luciferase reporter plasmid
-
Transfection reagent
-
LPS (Lipopolysaccharide)
-
This compound
-
Luciferase Assay System
-
Luminometer
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate and grow to 70-80% confluency.
-
Co-transfect the cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent according to the manufacturer's instructions.
-
After 24 hours of transfection, treat the cells with varying concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 6 hours to activate the NF-κB pathway.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system[2].
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
-
Calculate the percentage of NF-κB inhibition relative to the LPS-stimulated control.
Nitric Oxide (NO) Production Assay (Griess Assay)
Objective: To quantify the effect of this compound on NO production in macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM
-
FBS
-
Penicillin-Streptomycin solution
-
LPS
-
This compound
-
Griess Reagent (Sulfanilamide and N-(1-Naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (B80452) standard solution
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Add Griess Reagent to the supernatant and incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Determine the nitrite concentration from a sodium nitrite standard curve.
Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, HeLa, MCF-7)
-
Appropriate cell culture medium
-
FBS
-
Penicillin-Streptomycin solution
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Visualizations
Proposed Anti-inflammatory Signaling Pathway
Caption: Proposed anti-inflammatory mechanism of this compound.
General Experimental Workflow
Caption: General workflow for investigating this compound's mechanism.
Conclusion
While direct experimental evidence is currently lacking, the structural characteristics of this compound suggest it may act as a potent anti-inflammatory and cytotoxic agent. The proposed mechanisms of action, centered on the inhibition of the NF-κB pathway and nitric oxide production, provide a solid foundation for future research. The experimental protocols and illustrative data presented in this guide are intended to facilitate the design of studies aimed at elucidating the precise molecular targets and therapeutic potential of this compound. Further investigation is crucial to validate these hypotheses and to fully understand the pharmacological profile of this promising natural compound.
References
In Vitro Antimicrobial Effects of Lentinellic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lentinellic acid, a sesquiterpenoid natural product, has demonstrated notable antimicrobial properties, positioning it as a compound of interest for further investigation in the development of new therapeutic agents. This technical guide provides a comprehensive overview of the in vitro antimicrobial effects of this compound, summarizing key data, outlining experimental methodologies, and exploring its potential mechanism of action.
Data Presentation: Antimicrobial Activity of this compound
This compound exhibits a range of inhibitory activities against various microorganisms. The following tables summarize the reported Minimum Inhibitory Concentrations (MICs) for bacteria and qualitative data for fungi.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Bacteria
| Microorganism | Type | MIC (µg/mL) | Activity Level |
| Aerobacter aerogenes | Gram-negative | 1–5 | Potent |
| Bacillus brevis | Gram-positive | 1–5 | Potent |
| Corynebacterium insidiosum | Gram-positive | 1–5 | Potent |
| Micrococcus luteus | Gram-positive | 10–20 | Moderate |
| Streptomyces sp. | Gram-positive | 10–20 | Moderate |
| Acinetobacter aerogenes | Gram-negative | 20–50 | Moderate |
| Bacillus subtilis | Gram-positive | 20–50 | Moderate |
| Proteus vulgaris | Gram-negative | 20–50 | Moderate |
| Staphylococcus aureus | Gram-positive | 20–50 | Moderate |
Table 2: Antifungal Activity of this compound
| Fungal Species | Activity |
| Absidia glauca | Active (100 µ g/disk ) |
| Nematospora coryli | Active (100 µ g/disk ) |
Experimental Protocols
Detailed experimental protocols for the determination of the antimicrobial activity of this compound are not extensively published in easily accessible literature. However, based on standard microbiological practices for determining MIC values and antifungal activity, the following methodologies are likely to have been employed.
Determination of Minimum Inhibitory Concentration (MIC) for Bacteria
The MIC values presented in Table 1 were likely determined using a broth microdilution or agar (B569324) dilution method.
1. Broth Microdilution Assay:
-
Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) at a high concentration.
-
Serial Dilutions: A series of twofold dilutions of the this compound stock solution are prepared in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth). This creates a gradient of this compound concentrations.
-
Inoculum Preparation: The bacterial strains to be tested are cultured to a specific density (typically 0.5 McFarland standard) and then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells of the microtiter plate.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
2. Agar Dilution Assay:
-
Preparation of Agar Plates: A series of agar plates (e.g., Mueller-Hinton Agar) are prepared, each containing a different concentration of this compound.
-
Inoculum Preparation: The bacterial strains are cultured and adjusted to a standardized concentration.
-
Inoculation: A small volume of each bacterial suspension is spotted onto the surface of the agar plates.
-
Incubation: The plates are incubated under appropriate conditions until growth is visible in the control plate (without this compound).
-
MIC Determination: The MIC is the lowest concentration of this compound that prevents the growth of the bacterial colonies.
Antifungal Susceptibility Testing
The reported antifungal activity was likely assessed using a disk diffusion method.
1. Disk Diffusion Assay:
-
Inoculum Preparation: A suspension of the fungal spores or mycelial fragments is prepared and evenly spread onto the surface of an appropriate agar medium (e.g., Potato Dextrose Agar).
-
Disk Application: Sterile filter paper disks are impregnated with a known amount of this compound (e.g., 100 µg) and placed onto the inoculated agar surface.
-
Incubation: The plates are incubated at a suitable temperature (e.g., 25-30°C) for a period sufficient for fungal growth to become visible.
-
Assessment of Activity: The presence of a zone of inhibition (a clear area around the disk where fungal growth is absent) indicates antifungal activity. The diameter of this zone can be measured to provide a qualitative assessment of the compound's efficacy.
Mandatory Visualization
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for in vitro antimicrobial susceptibility testing of this compound.
Mechanism of Action and Signaling Pathways
Currently, there is a lack of specific research on the direct mechanism of action of this compound against microbial cells. However, studies on its cytotoxic effects against Ehrlich carcinoma cells have shown that it inhibits the synthesis of DNA, RNA, and proteins. It is plausible that this compound exerts its antimicrobial effects through a similar mechanism, by interfering with these fundamental cellular processes in bacteria and fungi.
Further research is required to elucidate the precise molecular targets and to determine if this compound affects any specific microbial signaling pathways.
Hypothesized Mechanism of Action
Caption: Hypothesized mechanism of action of this compound on bacterial cells.
Conclusion
This compound demonstrates significant in vitro antimicrobial activity against a range of bacteria and fungi. Its potent inhibitory effects, particularly against certain Gram-positive and Gram-negative bacteria, warrant further investigation. Future research should focus on elucidating its precise mechanism of action in microbial cells, exploring its potential for synergistic effects with existing antibiotics, and evaluating its in vivo efficacy and safety. The information compiled in this guide serves as a valuable resource for scientists and researchers dedicated to the discovery and development of novel antimicrobial agents.
A Technical Guide to Investigating the Cytotoxic Properties of Lentinellic Acid on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lentinellic acid is a naturally occurring sesquiterpenoid compound that has been identified in several species of mushrooms, including Lentinellus micheneri, Lentinellus ursinus, and Lentinellus omphalodes[1]. The chemical structure of this compound, (5R,6S,10R,11S)-5,8,8-trimethyl-3,13-dioxo-12-oxatetracyclo[9.4.0.0²,⁵.0⁶,¹⁰]pentadeca-1,14-diene-14-carboxylic acid, suggests potential biological activity[1]. While extracts from related Lentinus species have demonstrated cytotoxic effects against various cancer cell lines, specific data on the anticancer properties of purified this compound are not yet available in the public domain[2][3][4][5]. This technical guide provides a framework for the systematic investigation of the cytotoxic properties of this compound, outlining experimental protocols and potential signaling pathways for exploration.
1. Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented in Table 1. This information is crucial for designing appropriate experimental conditions, including solvent selection and concentration calculations.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₀O₅ | --INVALID-LINK--[1] |
| Molecular Weight | 316.3 g/mol | --INVALID-LINK--[1] |
| IUPAC Name | (5R,6S,10R,11S)-5,8,8-trimethyl-3,13-dioxo-12-oxatetracyclo[9.4.0.0²,⁵.0⁶,¹⁰]pentadeca-1,14-diene-14-carboxylic acid | --INVALID-LINK--[1] |
| Source Organisms | Lentinellus micheneri, Lentinellus ursinus, Lentinellus omphalodes | --INVALID-LINK--[1] |
Table 1: Physicochemical Properties of this compound.
2. Hypothetical Cytotoxicity Profile of this compound
To date, there is no published data on the half-maximal inhibitory concentration (IC₅₀) of this compound against cancer cell lines. Table 2 provides a template for summarizing future experimental findings. A comprehensive screening should include a diverse panel of cancer cell lines representing different tumor types.
| Cancer Cell Line | Tissue of Origin | IC₅₀ (µM) - 48h | IC₅₀ (µM) - 72h |
| MCF-7 | Breast Adenocarcinoma | Data to be determined | Data to be determined |
| MDA-MB-231 | Breast Adenocarcinoma | Data to be determined | Data to be determined |
| HeLa | Cervical Adenocarcinoma | Data to be determined | Data to be determined |
| A549 | Lung Carcinoma | Data to be determined | Data to be determined |
| HCT116 | Colon Carcinoma | Data to be determined | Data to be determined |
| HepG2 | Hepatocellular Carcinoma | Data to be determined | Data to be determined |
| PC-3 | Prostate Adenocarcinoma | Data to be determined | Data to be determined |
| U87 MG | Glioblastoma | Data to be determined | Data to be determined |
Table 2: Template for Reporting the Cytotoxic Activity of this compound.
3. Experimental Protocols
The following are detailed methodologies for key experiments to assess the cytotoxic properties of this compound.
3.1. Cell Culture
-
Cell Lines: Obtain cancer cell lines from a reputable cell bank (e.g., ATCC).
-
Culture Medium: Culture cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
3.2. Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and add to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the IC₅₀ value from the dose-response curve.
3.3. Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay differentiates between viable, apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC₅₀ value for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC Annexin V and 5 µL of propidium (B1200493) iodide (PI).
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cells by flow cytometry within one hour of staining.
3.4. Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect specific proteins in a sample.
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA and incubate with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, Caspase-3, PARP, Akt, p-Akt, ERK, p-ERK) overnight at 4°C. Follow with incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
4. Visualization of Workflows and Signaling Pathways
4.1. Experimental Workflow
The following diagram illustrates a general workflow for the investigation of the cytotoxic properties of this compound.
4.2. Potential Signaling Pathway: Intrinsic Apoptosis Pathway
A plausible mechanism of action for a novel cytotoxic compound is the induction of apoptosis. The intrinsic or mitochondrial pathway of apoptosis is a common target for anticancer agents. The following diagram illustrates this pathway, which can serve as a basis for investigating the molecular mechanism of this compound.
This compound represents a novel natural product with unexplored potential as a cytotoxic agent against cancer cells. This technical guide provides a comprehensive framework for its initial investigation. The systematic application of the outlined experimental protocols will enable the determination of its cytotoxic efficacy and shed light on its mechanism of action. The resulting data will be critical for assessing the therapeutic potential of this compound and guiding future drug development efforts.
References
- 1. This compound | C18H20O5 | CID 139588001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Peptides extracted from edible mushroom: Lentinus squarrosulus induces apoptosis in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. japsonline.com [japsonline.com]
- 5. Cytotoxicity of some edible mushrooms extracts over liver hepatocellular carcinoma cells in conjunction with their antioxidant and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]
Lentinellic Acid: A Technical Overview of its Chemical Properties and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lentinellic acid, a naturally occurring sesquiterpenoid, has garnered interest in the scientific community for its notable antimicrobial and cytotoxic properties. This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, and biological activities. The information is curated to support further research and development in the fields of medicinal chemistry and pharmacology.
Chemical Identity
IUPAC Name: (5R,6S,10R,11S)-5,8,8-trimethyl-3,13-dioxo-12-oxatetracyclo[9.4.0.0²,⁵.0⁶,¹⁰]pentadeca-1,14-diene-14-carboxylic acid[1]
Chemical Synonyms:
-
This compound[1]
-
Cyclobut(6,7)indeno(4,5-b)pyran-3-carboxylic acid, 2,5,6,6a,6b,7,8,9,9a,9b-decahydro-6a,8,8-trimethyl-2,5-dioxo-, (6aR-(6aalpha,6bbeta,9abeta,9balpha))-[1]
-
115219-90-4 (CAS Number)[1]
-
orb1702065[1]
-
CHEBI:227878[1]
-
AKOS040747036[1]
-
CS-0065566[1]
Physicochemical Properties
A summary of the computed physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its pharmacokinetic and pharmacodynamic behavior.
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₀O₅ | PubChem[1] |
| Molecular Weight | 316.3 g/mol | PubChem[1] |
| XLogP3 | 2.8 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 5 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| Exact Mass | 316.131074 g/mol | PubChem[1] |
| Topological Polar Surface Area | 80.7 Ų | PubChem[1] |
| Heavy Atom Count | 23 | PubChem[1] |
| Complexity | 569 | PubChem[1] |
Biological Activities
This compound has been identified as a biologically active compound with both antimicrobial and cytotoxic effects. It is a protoilludane derivative isolated from submerged cultures of Lentinellus ursinus and L. omphalodes[2].
Antimicrobial Activity
This compound demonstrates activity primarily against Gram-positive bacteria[3]. It has been reported to be effective against Bacillus brevis, Aerobacter aerogenes, and Corynebacterium insidiosum at concentrations ranging from 1 to 5 µL/mL[3]. The methyl ester of this compound has also shown antifungal activity[3].
Cytotoxic Activity
In addition to its antimicrobial properties, this compound exhibits cytotoxic activity[2]. This suggests its potential as a lead compound for the development of novel anticancer agents. However, detailed studies elucidating its specific mechanism of action and its efficacy against a broad panel of cancer cell lines are yet to be extensively reported in publicly available literature.
Experimental Protocols
Isolation and Structure Elucidation
The isolation of this compound has been reported from submerged cultures of Lentinellus species. The general workflow for such a process is outlined below.
References
- 1. This compound | C18H20O5 | CID 139588001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, a biologically active protoilludane derivative from Lentinellus species (Basidiomycetes) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natural Compounds of Fungal Origin with Antimicrobial Activity—Potential Cosmetics Applications - PMC [pmc.ncbi.nlm.nih.gov]
The Ecological Significance of Lentinellic Acid: A Technical Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
Executive Summary
Lentinellic acid, a complex sesquiterpenoid produced by fungi of the genus Lentinellus, represents a compelling subject for ecological and pharmacological investigation. As white-rot fungi, Lentinellus species are integral to wood decomposition ecosystems, and their secondary metabolites are likely key to their survival and competitive success. This document synthesizes the current understanding of this compound, detailing its chemical nature, known biological activities, and, most critically, its putative ecological roles. While direct experimental evidence for its ecological function remains nascent, this guide outlines the plausible roles of this compound in antimicrobial and anti-insectan defense, supported by data on related fungal sesquiterpenoids. Furthermore, we provide detailed experimental protocols for elucidating these ecological functions and present a logical framework for future research in this area.
Introduction to this compound
This compound is a sesquiterpenoid metabolite belonging to the heptelidic acid derivatives, which has been isolated from various Lentinellus species, including L. ursinus, L. micheneri, and L. omphalodes[1]. These fungi are recognized as white-rot fungi, playing a crucial role in the decomposition of wood[2]. The chemical structure of this compound is characterized by a complex, polycyclic framework. Sesquiterpenoids, as a class of secondary metabolites, are known for a wide array of biological activities, and those produced by fungi are often implicated in the producing organism's interactions with its environment[3][4].
Known Biological Activities and Putative Ecological Roles
While the precise ecological role of this compound for the producing fungi is not yet fully elucidated, its chemical class and the known activities of related compounds suggest several plausible functions. The primary hypothesized roles are in chemical defense and competition.
Antimicrobial Activity
A key potential ecological function of this compound is to inhibit the growth of competing microorganisms in the nutrient-rich, yet highly competitive, environment of decaying wood.
Current Data: Direct testing of this compound and its derivatives has yielded specific, though limited, results. One study investigated new heptelidic acid derivatives from Lentinellus ursinus for antibacterial activity.
| Compound Tested | Test Organism | Concentration | Result | Reference |
| Heptelidic acid derivatives (1-5) | Staphylococcus aureus | 100 µM | No activity | [2][5] |
| Heptelidic acid derivatives (1-5) | Escherichia coli | 100 µM | No activity | [2][5] |
While these specific derivatives were inactive against the tested bacteria, other sesquiterpenoids isolated from fungi have demonstrated significant antifungal and antibacterial properties[3][4]. For instance, extracts from Lentinellus cochleatus have shown antibacterial activity against Bacillus subtilis and Escherichia coli, and fungicidal activity towards Candida albicans and Cladosporium cucumerinum[1]. This suggests that the antimicrobial potential of this compound warrants further investigation against a broader range of microbes, particularly against other wood-decaying fungi and bacteria commonly found in the same habitat.
Insecticidal and Insect Repellent Activity
Fungi are often prey for various insects and other invertebrates. Secondary metabolites can serve as a defense mechanism against fungivory.
Current Data: There is currently no direct evidence for the insecticidal or insect repellent properties of this compound. However, the broader class of sesquiterpenoids from fungal sources has been shown to possess such activities[6]. For example, some fungal sesquiterpenes have demonstrated toxicity against the larvae of the mosquito Culex pipiens and the agricultural pest Spodoptera littoralis. Given this, a plausible ecological role for this compound could be to deter or harm insects that might consume the fungal mycelium or fruiting bodies.
Experimental Protocols for Ecological Investigation
To rigorously investigate the ecological role of this compound, a series of standardized bioassays are required. The following protocols are adapted from established methodologies in chemical ecology and natural product discovery.
Antifungal Activity Assays
Objective: To determine if this compound inhibits the growth of competing wood-rot fungi.
a) Disk Diffusion Assay (Qualitative Screening):
-
Culture Preparation: Grow target fungal strains (e.g., other wood-rot fungi like Trametes versicolor or Stereum hirsutum) on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar, PDA) until a confluent lawn of mycelium is formed.
-
Disk Preparation: Impregnate sterile paper disks (6 mm diameter) with a known concentration of this compound dissolved in a suitable solvent (e.g., methanol, DMSO). A solvent-only disk serves as a negative control.
-
Inoculation: Place the impregnated disks onto the surface of the agar plates inoculated with the test fungi.
-
Incubation: Incubate the plates at the optimal growth temperature for the test fungus.
-
Observation: Measure the diameter of the zone of inhibition (clear zone) around the disks after a set incubation period. A larger zone indicates greater antifungal activity.
b) Broth Microdilution Assay (Quantitative - for Minimum Inhibitory Concentration, MIC):
-
Preparation of this compound Dilutions: Perform serial dilutions of this compound in a 96-well microtiter plate using a suitable broth medium (e.g., Potato Dextrose Broth, PDB).
-
Inoculum Preparation: Prepare a standardized inoculum of the test fungus (spore suspension or mycelial fragments).
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include a positive control (fungus with no this compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the test fungus.
-
MIC Determination: The MIC is the lowest concentration of this compound that visibly inhibits fungal growth. This can be assessed visually or by measuring absorbance with a plate reader.
Insecticidal and Anti-feedant Activity Assays
Objective: To determine if this compound has toxic or deterrent effects on fungivorous insects.
a) Topical Application Assay (Toxicity):
-
Insect Rearing: Rear fungivorous insects (e.g., certain species of beetles or springtails) in a controlled laboratory setting.
-
Application: Apply a small, precise volume of this compound solution in a suitable solvent to the dorsal surface of individual insects using a microapplicator. Control insects are treated with the solvent alone.
-
Observation: Monitor the insects for mortality over a defined period (e.g., 24, 48, 72 hours). Calculate the lethal dose (LD50) if a range of concentrations is tested.
b) Feeding Choice Assay (Anti-feedant):
-
Diet Preparation: Prepare an artificial diet or use a natural food source (e.g., fungal mycelium grown on agar). Incorporate this compound into the experimental diet at a known concentration. The control diet should contain the solvent only.
-
Experimental Setup: Place a known number of insects in an arena with equal access to both the treated and control diets.
-
Data Collection: After a set period, measure the amount of each diet consumed. A significant preference for the control diet indicates an anti-feedant effect of this compound.
Visualizing Experimental and Logical Workflows
General Workflow for Investigating the Ecological Role of this compound
Caption: A general workflow for the investigation of the ecological role of this compound.
Hypothetical Signaling Pathway Inhibition
While no specific signaling pathways affected by this compound are known, a common mechanism of action for antimicrobial compounds is the disruption of essential signaling cascades in the target organism. Below is a conceptual diagram of how a secondary metabolite like this compound might interfere with a generic two-component signaling pathway in a bacterium, a common system for environmental sensing and response.
References
- 1. ultimate-mushroom.com [ultimate-mushroom.com]
- 2. Three New Heptelidic Acid Derivatives from the Culture of Mushroom Lentinellus ursinus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial and Antifungal Sesquiterpenoids: Chemistry, Resource, and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial and Antifungal Sesquiterpenoids: Chemistry, Resource, and Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]
- 6. researchgate.net [researchgate.net]
The Emergence of a Bioactive Sesquiterpenoid: Initial Characterization of Lentinellic Acid from Lentinellus ursinus
A Technical Guide for Researchers and Drug Development Professionals
Lentinellic acid, a novel protoilludane sesquiterpenoid, has been identified and characterized from the submerged cultures of the basidiomycete fungus, Lentinellus ursinus. This technical guide provides a comprehensive overview of its initial characterization, including its physicochemical properties, biological activity, and the methodologies employed for its isolation and structural elucidation. The information presented herein is intended to serve as a foundational resource for researchers in natural product chemistry, mycology, and drug discovery.
Physicochemical Properties
This compound presents as a unique molecular scaffold with potential for further chemical modification and development. Its fundamental properties have been determined through a combination of spectroscopic analysis and computational modeling.
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₀O₅ | PubChem |
| Molecular Weight | 316.3 g/mol | PubChem |
| IUPAC Name | (5R,6S,10R,11S)-5,8,8-trimethyl-3,13-dioxo-12-oxatetracyclo[9.4.0.0²,⁵.0⁶,¹⁰]pentadeca-1,14-diene-14-carboxylic acid | PubChem |
| CAS Number | 115219-90-4 | PubChem |
| Appearance | Crystalline solid | Stärk et al., 1988[1] |
| Computed XLogP3 | 2.8 | PubChem |
| Computed Hydrogen Bond Donor Count | 1 | PubChem |
| Computed Hydrogen Bond Acceptor Count | 5 | PubChem |
| Computed Rotatable Bond Count | 1 | PubChem |
Biological Activity
Initial investigations have revealed that this compound possesses significant antimicrobial and cytotoxic properties, highlighting its potential as a lead compound for the development of new therapeutic agents.
Antimicrobial Activity
This compound has demonstrated a broad spectrum of antibacterial activity, with potent action against several bacterial species. The minimum inhibitory concentrations (MICs) are summarized below.[2]
| Test Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Aerobacter aerogenes | 1 - 5 |
| Bacillus brevis | 1 - 5 |
| Corynebacterium insidiosum | 1 - 5 |
| Acinetobacter calcoaceticus | 20 - 50 |
| Bacillus subtilis | 20 - 50 |
| Micrococcus luteus | 10 - 20 |
| Proteus vulgaris | 20 - 50 |
| Staphylococcus aureus | 20 - 50 |
| Streptomyces sp. | 10 - 20 |
Cytotoxic Activity
In addition to its antimicrobial effects, this compound has been shown to exhibit cytotoxic activity.[1] Further detailed studies are required to fully elucidate its mechanism of action and potential as an anticancer agent.
Experimental Protocols
The following sections detail the methodologies for the fermentation of Lentinellus ursinus, and the subsequent isolation and structural elucidation of this compound, based on the foundational work by Stärk and colleagues.[1]
Fermentation of Lentinellus ursinus
A workflow for the cultivation of Lentinellus ursinus for the production of this compound is outlined below.
-
Strain Maintenance: The Lentinellus ursinus strain is maintained on a suitable solid agar medium.
-
Inoculum Preparation: A liquid seed culture is prepared by inoculating a nutrient-rich broth with mycelia from the agar plates, followed by incubation to achieve sufficient biomass.
-
Submerged Fermentation: A production-scale bioreactor containing a sterile liquid fermentation medium is inoculated with the seed culture. The fermentation is carried out under controlled conditions of temperature, pH, agitation, and aeration to promote the biosynthesis of this compound.
-
Harvesting: After an appropriate incubation period, the fungal biomass is separated from the culture broth by filtration or centrifugation. The culture filtrate, containing the secreted this compound, is collected for extraction.
Isolation and Purification of this compound
The process for extracting and purifying this compound from the culture filtrate involves multiple chromatographic steps.
-
Solvent Extraction: The culture filtrate is subjected to liquid-liquid extraction with an appropriate organic solvent, such as ethyl acetate, to partition this compound from the aqueous phase.
-
Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Purification: The crude extract is subjected to a series of chromatographic techniques, including silica gel column chromatography and preparative high-performance liquid chromatography (HPLC), to isolate this compound in its pure form.
Structure Elucidation
The chemical structure of this compound was determined using a combination of spectroscopic methods and single-crystal X-ray analysis.[1]
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact mass and elemental composition of the molecule, leading to the confirmation of its molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are conducted to establish the carbon-hydrogen framework and the connectivity of atoms within the molecule.
-
Single-Crystal X-ray Crystallography: This technique provides a definitive three-dimensional model of the molecular structure, including the relative and absolute stereochemistry of the chiral centers.
Conclusion
The initial characterization of this compound from Lentinellus ursinus has unveiled a promising new natural product with significant biological activities. Its unique protoilludane skeleton and potent antimicrobial and cytotoxic effects make it a compelling candidate for further investigation in the fields of medicinal chemistry and drug development. This guide provides a foundational understanding of its properties and the methodologies involved in its discovery, serving as a catalyst for future research aimed at harnessing its therapeutic potential.
References
Navigating the Uncharted Territory of Lentinellic Acid: A Review of a Promising, Yet Understudied, Natural Compound
For Immediate Release
[City, State] – [Date] – Lentinellic acid, a natural compound found in certain species of mushrooms, presents a compelling yet largely unexplored frontier in the quest for novel therapeutic agents. Despite the rich history of medicinal mushroom research, which has yielded compounds with proven anti-cancer, anti-inflammatory, and neuroprotective properties, this compound itself remains a molecule of significant untapped potential due to a notable scarcity of dedicated scientific investigation into its biological activities.
This technical guide aims to consolidate the currently available, albeit limited, information on this compound and to provide a framework for future research by outlining standard experimental protocols and potential signaling pathways that may be relevant to its therapeutic exploration.
Chemical Profile of this compound
This compound is a sesquiterpenoid, a class of organic compounds often associated with a wide range of biological activities. Its unique chemical structure, characterized by a complex ring system, suggests the potential for specific interactions with biological targets.
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₅H₁₆O₄ |
| Molecular Weight | 260.28 g/mol |
| IUPAC Name | (1aR,7E,9aS)-7-methyl-4-methylene-2,5-dioxo-1a,2,3,4,5,8,9,9a-octahydro-1H-benzo[b]cyclopropa[e]oxepine-9-carboxylic acid |
| PubChem CID | 10248749 |
Data sourced from PubChem.
Potential Therapeutic Avenues: An Extrapolation from Related Compounds
While direct evidence for the therapeutic potential of this compound is lacking in the current scientific literature, the known biological activities of other compounds isolated from Lentinellus species, and of sesquiterpenoids in general, offer promising directions for future research.
Potential Areas of Investigation:
-
Anti-Cancer Activity: Many sesquiterpenoids exhibit cytotoxic effects against various cancer cell lines. Research into this compound could explore its potential to induce apoptosis, inhibit cell proliferation, or interfere with key signaling pathways involved in tumorigenesis.
-
Anti-inflammatory Effects: Inflammation is a key driver of numerous chronic diseases. The intricate structure of this compound suggests it may interact with inflammatory mediators, such as cytokines and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).
-
Neuroprotective Properties: The nervous system is a potential target for therapeutic intervention. Investigating whether this compound can protect neurons from oxidative stress, excitotoxicity, or neuroinflammation could unveil its potential in neurodegenerative disease models.
Charting the Course for Future Research: Experimental Protocols and Workflows
To unlock the therapeutic potential of this compound, a systematic and rigorous experimental approach is required. The following sections outline standard methodologies that can be employed to investigate its biological activities.
3.1. In Vitro Cytotoxicity Assessment
A foundational step in anti-cancer drug discovery is to determine the cytotoxic effects of a compound on cancer cells.
Experimental Workflow for In Vitro Cytotoxicity Assays
Methodology: MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of this compound that causes 50% inhibition of cell growth.
3.2. Evaluation of Anti-inflammatory Activity
Investigating the anti-inflammatory potential of this compound can be achieved by measuring its effect on inflammatory markers in immune cells.
Experimental Workflow for Anti-inflammatory Assays
Methodology: Nitric Oxide (NO) Production Assay
-
Cell Culture: Culture RAW 264.7 macrophage cells in 24-well plates.
-
Pre-treatment: Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.
-
Griess Assay: Collect the cell culture supernatant and measure the nitrite (B80452) concentration (a stable product of NO) using the Griess reagent.
-
Data Analysis: Compare the NO production in this compound-treated cells to the LPS-stimulated control to determine the inhibitory effect.
3.3. Assessment of Neuroprotective Effects
The neuroprotective potential of this compound can be evaluated by its ability to protect neuronal cells from damage induced by neurotoxins or oxidative stress.
Experimental Workflow for Neuroprotection Assays
Methodology: Hydrogen Peroxide (H₂O₂)-Induced Oxidative Stress Assay
-
Cell Culture: Differentiate SH-SY5Y neuroblastoma cells into a neuronal phenotype.
-
Pre-treatment: Pre-treat the differentiated cells with various concentrations of this compound for 24 hours.
-
Oxidative Stress Induction: Expose the cells to a neurotoxic concentration of H₂O₂ (e.g., 100 µM) for a specified duration.
-
Cell Viability Assessment: Measure cell viability using the MTT assay as described previously.
-
Analysis: Determine the extent to which this compound pre-treatment protects the cells from H₂O₂-induced cell death.
Postulated Signaling Pathways for Investigation
Based on the activities of similar compounds, several key signaling pathways warrant investigation to elucidate the mechanism of action of this compound.
Potential Signaling Pathways for this compound
Investigative Techniques:
-
Western Blotting: To measure the protein expression levels of key signaling molecules (e.g., p-Akt, p-ERK, NF-κB).
-
Quantitative PCR (qPCR): To analyze the gene expression of target molecules.
-
Reporter Gene Assays: To assess the transcriptional activity of pathways like NF-κB.
Conclusion and Future Directions
This compound stands as a promising yet enigmatic natural product. The lack of dedicated research into its therapeutic potential represents a significant gap in the field of natural product drug discovery. The experimental frameworks and potential mechanisms of action outlined in this guide are intended to serve as a catalyst for future investigations. A concerted effort by the scientific community to explore the bioactivities of this compound could unveil a novel therapeutic agent with the potential to address a range of human diseases. Further research is imperative to isolate and characterize this compound in sufficient quantities for comprehensive biological evaluation and to move from hypothetical potential to evidence-based therapeutic application.
Methodological & Application
Application Notes and Protocols for Lentinellic Acid Extraction from Fungal Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lentinellic acid is a bioactive sesquiterpenoid metabolite produced by fungi of the genus Lentinellus, notably Lentinellus ursinus. This document provides a comprehensive guide to the extraction and purification of this compound from fungal cultures. The protocols outlined below are based on established methodologies for the isolation of similar secondary metabolites from related fungal species and are intended to serve as a robust starting point for laboratory-scale production.
Physicochemical Properties of this compound
A clear understanding of the physical and chemical properties of this compound is crucial for the development of an effective extraction and purification strategy.
| Property | Value |
| Molecular Formula | C₁₈H₂₀O₅ |
| Molecular Weight | 316.35 g/mol |
| Appearance | To be determined upon isolation |
| Solubility | Expected to be soluble in organic solvents like ethyl acetate (B1210297), methanol (B129727), and dichloromethane (B109758). |
| Stability | Stability may vary; it is advisable to handle extracts and purified compounds at low temperatures and protect them from light. |
Experimental Protocols
Part 1: Fungal Culture and Fermentation
This protocol describes the cultivation of Lentinellus ursinus for the production of this compound. Both solid and liquid fermentation methods are presented.
1.1. Fungal Strain and Media
-
Fungal Strain: Lentinellus ursinus
-
Culture Media:
-
Potato Dextrose Agar (PDA): For routine culture maintenance.
-
Potato Dextrose Broth (PDB): For liquid fermentation.
-
Solid Rice Medium: For solid-state fermentation.
-
1.2. Culture Conditions
| Parameter | Solid-State Fermentation | Liquid Fermentation |
| Inoculum | Mycelial plugs from a 14-day-old PDA culture | 5 mL of a 14-day-old PDB seed culture |
| Substrate/Medium | 80 g of rice and 100 mL of distilled water per 500 mL flask | 100 mL of PDB per 250 mL Erlenmeyer flask |
| Incubation Temperature | 25 °C[1] | 25 °C[1] |
| Incubation Time | 40 days[1] | 14 days[1] |
| Agitation | Static, in the dark[1] | 180 rpm on a rotary shaker[1] |
Part 2: Extraction of this compound
The following protocol details the extraction of the crude metabolite mixture containing this compound from the fungal culture. The protocol for solid culture is well-established for related compounds and can be adapted for this compound. A similar solvent-based extraction would be applicable to the filtrate and mycelia of a liquid culture.
2.1. Extraction from Solid Culture
-
Harvest the entire contents of the fermentation flasks (rice medium and fungal biomass).
-
Macerate the harvested material and subject it to exhaustive extraction with ethyl acetate (EtOAc) at room temperature. A typical procedure involves three successive extractions.[1]
-
Combine the ethyl acetate extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.
2.2. Extraction from Liquid Culture
-
Separate the mycelial biomass from the culture broth by filtration.
-
Lyophilize the mycelium.
-
Extract the lyophilized mycelium with a suitable organic solvent such as ethyl acetate or methanol.
-
Perform a liquid-liquid extraction of the culture filtrate with an equal volume of ethyl acetate.
-
Combine the extracts from the mycelium and the filtrate and concentrate under reduced pressure to yield the crude extract.
Part 3: Purification of this compound
A multi-step chromatographic approach is necessary to isolate pure this compound from the crude extract. The following is a general protocol that should be optimized based on the specific characteristics of the extract.
3.1. Silica (B1680970) Gel Column Chromatography
-
Subject the crude extract to silica gel column chromatography.[1]
-
Elute the column with a gradient of dichloromethane (CH₂Cl₂) and methanol (MeOH), starting with 100% CH₂Cl₂ and gradually increasing the polarity. A suggested gradient is 100:1, 80:1, 60:1, 40:1, 25:1, 10:1, 5:1, to 0:1 CH₂Cl₂:MeOH.[1]
-
Collect fractions and monitor by thin-layer chromatography (TLC) to pool fractions containing compounds with similar Rf values.
3.2. ODS Column Chromatography
-
Further purify the fractions containing the target compound using an octadecylsilane (B103800) (ODS) column.
-
Elute with a gradient of methanol and water.[1]
3.3. Preparative High-Performance Liquid Chromatography (HPLC)
-
Perform final purification using preparative reverse-phase HPLC (RP-HPLC).
-
A C18 column is typically used with a mobile phase consisting of acetonitrile (B52724) and water or methanol and water. The specific gradient and flow rate will need to be optimized.
Quantitative Data
| Extraction/Purification Step | Input | Output | Notes |
| Ethyl Acetate Extraction | Cultivated rice substrate | 20.2 g crude extract | From a large-scale cultivation.[1] |
| Silica Gel Chromatography | 20.2 g crude extract | 4.0 g of a partially purified fraction | Eluted with 40:1 CH₂Cl₂:MeOH.[1] |
| ODS Chromatography & HPLC | 4.0 g of fraction | Purified compounds (mg scale) | Yields of individual compounds vary. |
Visualizations
Experimental Workflow for this compound Extraction and Purification
Caption: A generalized workflow for the extraction and purification of this compound.
Proposed Biosynthetic Pathway of Sesquiterpenes
This compound is a sesquiterpenoid, a class of secondary metabolites derived from farnesyl pyrophosphate (FPP). The general biosynthetic pathway for sesquiterpenes in fungi is illustrated below. The specific enzymes and intermediates for this compound biosynthesis are yet to be fully elucidated.
Caption: General biosynthetic pathway of sesquiterpenes in fungi.
References
Lentinellic Acid Purification via Column Chromatography: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lentinellic acid, a sesquiterpenoid derived from fungi of the Lentinellus genus, has garnered significant interest within the scientific community due to its notable antimicrobial and cytotoxic properties.[1] As a promising candidate for drug development, the efficient purification of this compound is a critical step for further preclinical and clinical investigations. This document provides detailed application notes and protocols for the purification of this compound from fungal cultures using column chromatography, a fundamental technique for the separation of natural products.[2][3][4][5] The protocols outlined below are based on established methodologies for the purification of similar fungal secondary metabolites.
Data Presentation
The successful purification of this compound can be monitored and quantified at each stage. The following table provides a representative summary of the expected outcomes from a typical purification workflow. Please note that actual yields and purity may vary depending on the initial concentration of this compound in the crude extract and the specific parameters of the chromatographic separation.
| Purification Stage | Starting Material (g) | Eluent/Mobile Phase | Product Mass (mg) | Yield (%) | Purity (%) |
| Crude Extract | 20.2 | - | - | 100 | ~5-10 |
| Silica (B1680970) Gel Column Chromatography | 20.2 | Dichloromethane-Methanol Gradient | 4000 (Fraction 7) | 19.8 | ~40-50 |
| ODS Column Chromatography | 4.0 | Methanol-Water Gradient | 1000 (Fraction 7.4) | 5.0 | ~70-80 |
| Preparative HPLC | 1.0 | Acetonitrile-Water | 10.0 | 0.05 | >95 |
Experimental Protocols
Fungal Culture and Extraction
A robust protocol for the cultivation of Lentinellus ursinus and subsequent extraction of the crude product is essential for obtaining a high yield of this compound.
-
Fungal Strain and Culture: The strain of Lentinellus ursinus can be isolated from fruiting bodies and identified based on morphological and molecular (ITS sequencing) characteristics.[1] The strain is initially cultured on potato dextrose agar (B569324) (PDA) plates. For large-scale production, a suitable solid substrate medium, such as rice, is inoculated with the fungal culture and incubated.[1]
-
Extraction: The fermented solid substrate is repeatedly extracted with an organic solvent like ethyl acetate (B1210297) (EtOAc) at room temperature.[1] The solvent is then evaporated under vacuum to yield the crude extract.[1]
Purification by Column Chromatography
a. Silica Gel Column Chromatography (Initial Fractionation)
This initial step aims to separate the crude extract into fractions with varying polarities.[3][4][5]
-
Stationary Phase: Silica gel (200-300 mesh) is a commonly used stationary phase for the separation of moderately polar compounds like this compound.
-
Column Packing: A glass column is slurry-packed with silica gel in a non-polar solvent (e.g., dichloromethane).
-
Sample Loading: The crude extract is dissolved in a minimal amount of the initial mobile phase and loaded onto the top of the silica gel bed.
-
Elution: A gradient elution is performed using a mixture of a non-polar solvent and a polar solvent. A typical gradient involves starting with 100% dichloromethane (B109758) (CH₂Cl₂) and gradually increasing the proportion of methanol (B129727) (MeOH). For instance, a stepwise gradient of CH₂Cl₂–MeOH from 100:1 to 40:1 can be effective.[1]
-
Fraction Collection: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing this compound.
b. ODS Column Chromatography (Intermediate Purification)
Fractions enriched with this compound from the silica gel column are further purified using reverse-phase chromatography.
-
Stationary Phase: Octadecylsilane (ODS) bonded silica is used as the stationary phase.
-
Elution: A gradient elution with a mixture of methanol and water is employed.[1] The polarity of the mobile phase is gradually decreased by increasing the methanol concentration.
-
Fraction Analysis: Fractions are again collected and analyzed by TLC or High-Performance Liquid Chromatography (HPLC) to assess the purity of this compound.
c. Preparative High-Performance Liquid Chromatography (HPLC) (Final Polishing)
For obtaining highly pure this compound suitable for biological assays, a final purification step using preparative HPLC is recommended.
-
Column: A preparative reverse-phase C18 column is typically used.
-
Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile (B52724) and water is commonly employed.[1]
-
Detection: A UV detector is used to monitor the elution of compounds. This compound can be detected at a specific wavelength determined by its UV absorption spectrum.
-
Collection: The peak corresponding to this compound is collected, and the solvent is evaporated to yield the pure compound.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for this compound Purification.
Proposed Signaling Pathway for Cytotoxic Activity
The cytotoxic effects of many sesquiterpenoids are mediated through the induction of apoptosis. While the specific pathway for this compound is still under detailed investigation, a plausible mechanism involves the intrinsic apoptotic pathway.
Caption: Proposed Intrinsic Apoptotic Pathway.
Proposed Signaling Pathway for Antimicrobial Activity
The antimicrobial action of many natural products, including sesquiterpenoids, often involves the disruption of the bacterial cell membrane integrity, leading to cell death.
References
- 1. Three New Heptelidic Acid Derivatives from the Culture of Mushroom Lentinellus ursinus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bcl-2 regulates amplification of caspase activation by cytochrome c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Caspases, Bcl-2 Family Proteins and Other Components of the Death Machinery: Their Role in the Regulation of the Immune Response - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis and Bioactivity Profiling of Lentinellic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the synthesis of novel Lentinellic acid derivatives and the subsequent evaluation of their biological activities. Given the limited specific literature on the derivatization of this compound, the following protocols are based on established methods for the modification of other complex natural products, particularly other sesquiterpenoids, and will require optimization for this specific scaffold.
Part 1: Synthesis of this compound Derivatives
This compound, a sesquiterpenoid isolated from Lentinellus species, has demonstrated antimicrobial and cytotoxic properties.[1] The synthesis of derivatives of this natural product is a promising strategy for the development of new therapeutic agents with potentially enhanced potency, selectivity, and pharmacokinetic properties. The primary focus for derivatization is the carboxylic acid moiety, which can be readily converted into a variety of functional groups, such as esters and amides.
Experimental Protocol 1: Esterification of this compound
This protocol describes a general procedure for the synthesis of this compound esters via Fischer esterification. This method is cost-effective and suitable for a range of primary and secondary alcohols.[2][3]
Materials:
-
This compound
-
Anhydrous alcohol (e.g., methanol, ethanol, propanol, etc.)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Anhydrous toluene (B28343) (if using p-TsOH)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate (B1210297), hexanes)
-
Round-bottom flask
-
Reflux condenser
-
Dean-Stark trap (optional, for use with toluene)
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of this compound (1 equivalent) in the desired anhydrous alcohol (used in excess, e.g., 20-50 equivalents), slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Alternatively, dissolve this compound in anhydrous toluene, add the desired alcohol (1.5-2 equivalents) and a catalytic amount of p-TsOH. For this setup, a Dean-Stark trap can be used to remove water and drive the reaction to completion.[3]
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the excess alcohol or toluene under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester derivative using silica gel column chromatography with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product by NMR and MS analysis.
Experimental Protocol 2: Amidation of this compound
This protocol details the synthesis of this compound amides using a peptide coupling agent. This method is generally mild and effective for a wide range of amines.[4]
Materials:
-
This compound
-
Desired amine (primary or secondary)
-
Peptide coupling reagent (e.g., HATU, HBTU)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Base (e.g., Diisopropylethylamine - DIPEA)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvents for extraction and chromatography
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DMF or DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the peptide coupling agent (e.g., HATU, 1.1 equivalents) and the base (e.g., DIPEA, 2-3 equivalents) to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.
-
Add the desired amine (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude amide derivative using silica gel column chromatography.
-
Characterize the purified product by NMR and MS analysis.
Part 2: Bioactivity Studies of this compound Derivatives
Once a library of this compound derivatives has been synthesized and characterized, the next step is to screen them for biological activity. Based on the known cytotoxic and antimicrobial properties of the parent compound, initial screening should focus on these two areas.
Experimental Protocol 3: Cytotoxicity Screening using the MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5][6]
Materials:
-
Human cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom sterile plates
-
This compound derivatives dissolved in DMSO (stock solutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of the this compound derivatives in the complete culture medium. The final concentration of DMSO should be less than 0.5%.
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the derivatives. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours.[7]
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Experimental Protocol 4: Antimicrobial Screening using Broth Microdilution Assay
The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][9]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Bacterial growth medium (e.g., Mueller-Hinton Broth - MHB)
-
Sterile 96-well round-bottom plates
-
This compound derivatives dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., ampicillin, gentamicin)
-
Spectrophotometer
-
Multi-channel pipette
Procedure:
-
Prepare a bacterial inoculum by suspending a few colonies from a fresh agar (B569324) plate in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
In a 96-well plate, add 100 µL of MHB to all wells.
-
Add 100 µL of the stock solution of the this compound derivative (at twice the highest desired concentration) to the first column of wells.
-
Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, and so on, down the plate. Discard 100 µL from the last dilution column.[10]
-
Inoculate each well (except for the sterility control) with 5 µL of the prepared bacterial suspension.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the derivative at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Data Presentation
Quantitative data from the bioactivity assays should be summarized in clear and structured tables to facilitate comparison between the synthesized derivatives.
Table 1: Cytotoxicity of this compound Derivatives against Human Cancer Cell Lines
| Compound ID | Modification | HeLa IC₅₀ (µM) | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| This compound | Parent Compound | Value | Value | Value |
| LA-E1 | Methyl Ester | Value | Value | Value |
| LA-E2 | Ethyl Ester | Value | Value | Value |
| LA-A1 | Methyl Amide | Value | Value | Value |
| LA-A2 | Ethyl Amide | Value | Value | Value |
| Doxorubicin | Positive Control | Value | Value | Value |
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound ID | Modification | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| This compound | Parent Compound | Value | Value |
| LA-E1 | Methyl Ester | Value | Value |
| LA-E2 | Ethyl Ester | Value | Value |
| LA-A1 | Methyl Amide | Value | Value |
| LA-A2 | Ethyl Amide | Value | Value |
| Ampicillin | Positive Control | Value | Value |
Visualizations
Diagrams illustrating the experimental workflows and potential signaling pathways can aid in the understanding and planning of the research.
Caption: General workflow for the synthesis of this compound derivatives.
Caption: Workflow for bioactivity screening of this compound derivatives.
Caption: Hypothetical apoptotic signaling pathways potentially modulated by this compound derivatives.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Amide synthesis by acylation [organic-chemistry.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Lentinellic Acid: Application Notes and Protocols for Antimicrobial Bioassays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lentinellic acid, a sesquiterpenoid derived from fungi of the Lentinellus genus, has demonstrated significant antimicrobial properties, particularly against Gram-positive bacteria. This document provides detailed application notes and standardized protocols for conducting antimicrobial susceptibility testing of this compound and its derivatives. The information herein is intended to guide researchers in the systematic evaluation of this natural product's efficacy and to facilitate the comparison of data across different studies.
Antimicrobial Spectrum and Efficacy
This compound exhibits robust antibacterial activity. Studies have reported its effectiveness against a range of Gram-positive bacteria, including Bacillus brevis, Aerobacter aerogenes, and Corynebacterium insidiosum, with active concentrations noted to be in the range of 1 to 5 µL/mL. Furthermore, the methyl ester of this compound has been shown to possess antifungal properties. While comprehensive Minimum Inhibitory Concentration (MIC) data for a wide array of organisms is still emerging, the available information underscores the potential of this compound as a scaffold for the development of new antimicrobial agents.
Quantitative Antimicrobial Data
Due to the limited availability of standardized MIC values in µg/mL in the public domain, the following table summarizes the currently reported antimicrobial activity of this compound. Researchers are encouraged to generate and publish more extensive quantitative data to build a comprehensive profile of this compound.
| Compound | Target Organism | Activity Range | Method |
| This compound | Bacillus brevis | 1 - 5 µL/mL | Not Specified |
| This compound | Aerobacter aerogenes | 1 - 5 µL/mL | Not Specified |
| This compound | Corynebacterium insidiosum | 1 - 5 µL/mL | Not Specified |
| This compound Methyl Ester | Fungi | Antifungal Activity Noted | Not Specified |
Experimental Protocols
The following are detailed protocols for determining the antimicrobial activity of this compound. These are based on established methods for antimicrobial susceptibility testing of natural products and can be adapted as needed.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is used to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound (stock solution of known concentration, dissolved in a suitable solvent such as DMSO)
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial inoculum, adjusted to 0.5 McFarland standard
-
Positive control antibiotic (e.g., ampicillin (B1664943) for bacteria, amphotericin B for fungi)
-
Solvent control (the same solvent used to dissolve this compound)
-
Sterility control (broth medium only)
-
Growth control (broth medium with microbial inoculum)
-
Multichannel pipette
-
Incubator
Procedure:
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
In the first column of wells, add an additional 100 µL of the this compound stock solution to create a 1:2 dilution.
-
-
Serial Dilutions:
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and continuing this process across the plate to the tenth column. Discard 100 µL from the tenth column. The eleventh column will serve as the growth control and the twelfth as the sterility control.
-
-
Inoculation:
-
Prepare the microbial inoculum in the appropriate broth and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).
-
Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add 10 µL of the diluted inoculum to each well from column 1 to 11. Do not inoculate the sterility control wells (column 12).
-
-
Controls:
-
Positive Control: Prepare a serial dilution of a standard antibiotic in a separate row or plate.
-
Solvent Control: Prepare a serial dilution of the solvent used to dissolve this compound to ensure it does not inhibit microbial growth at the concentrations used.
-
-
Incubation:
-
Cover the plate and incubate at the optimal temperature for the test organism (e.g., 37°C for 24 hours for most bacteria; 35°C for 48 hours for yeast).
-
-
Determination of MIC:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Optionally, a growth indicator such as resazurin (B115843) or p-iodonitrotetrazolium violet (INT) can be added to aid in the visualization of microbial growth.
-
Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This assay is performed after the MIC test to determine the lowest concentration of this compound that kills the microorganism.
Materials:
-
Microtiter plates from the completed MIC assay
-
Sterile agar (B569324) plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)
-
Sterile pipette tips or a multi-pronged inoculator
Procedure:
-
From each well of the MIC plate that shows no visible growth, take a 10 µL aliquot.
-
Spot-inoculate the aliquot onto a sterile agar plate.
-
Incubate the agar plates under the same conditions as the MIC assay.
-
The MBC/MFC is the lowest concentration of this compound that results in no microbial growth on the agar plate.
Visualization of Experimental Workflow and Potential Mechanism
To aid in the conceptualization of the experimental processes and the potential mechanism of action of this compound, the following diagrams are provided.
Caption: Workflow for MIC and MBC/MFC Determination.
Caption: Postulated Antimicrobial Mechanisms of this compound.
Discussion on Potential Mechanism of Action
While the precise signaling pathways affected by this compound have not been fully elucidated, the antimicrobial activity of sesquiterpenoids is often attributed to their ability to disrupt the structural integrity and function of the microbial cell membrane. This can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. Other potential mechanisms for sesquiterpenoids include the inhibition of essential enzymes and interference with nucleic acid synthesis. Further research is required to determine the specific molecular targets of this compound.
Cytotoxicity and Safety Considerations
Preliminary studies on related illudane (B1247565) sesquiterpenes have indicated a potential for cytotoxicity against mammalian cell lines. It is therefore crucial for researchers to conduct cytotoxicity assays in parallel with antimicrobial testing to determine the therapeutic index of this compound and its derivatives. Standard assays such as the MTT or LDH release assay using relevant human cell lines are recommended.
Conclusion
This compound represents a promising natural product with demonstrated antimicrobial activity. The standardized protocols provided in these application notes are intended to facilitate further research into its therapeutic potential. The generation of comprehensive quantitative data, including MICs against a broad panel of clinically relevant microorganisms and cytotoxicity profiles, will be essential for advancing the development of this compound-based antimicrobial agents.
Application Notes and Protocols: Elucidating the Mechanism of Action of Lentinellic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lentinellic acid is a bioactive diterpenoid found in several species of Lentinellus mushrooms.[1] Preliminary studies have indicated that this natural product possesses both antimicrobial and cytotoxic properties, suggesting its potential as a lead compound for drug development.[2] Extracts from Lentinus, a related genus, have demonstrated concentration-dependent cytotoxicity against human colon carcinoma cells (HCT-116).[3][4] To fully harness its therapeutic potential, a comprehensive understanding of its mechanism of action (MoA) is essential.
These application notes provide a structured, phased experimental approach to systematically investigate the molecular MoA of this compound. The protocols are designed for researchers in pharmacology, cell biology, and drug discovery.
Core Hypothesis
Based on the known activities of similar natural products, the core hypothesis is that This compound exerts its cytotoxic and anti-inflammatory effects by modulating key cellular signaling pathways, such as NF-κB or MAPK, leading to the induction of apoptosis in cancer cells and suppression of inflammatory mediators. This investigation will aim to identify its direct molecular target(s) and elucidate the downstream consequences of target engagement.
Overall Experimental Workflow
The proposed research plan is divided into three logical phases:
-
Phase 1: Target Identification and Validation. Determine the direct molecular binding partner(s) of this compound.
-
Phase 2: Pathway Elucidation. Characterize the downstream signaling cascades affected by the compound.
-
Phase 3: Phenotypic Confirmation. Correlate the pathway-level changes with cellular outcomes.
Phase 1: Target Identification and Validation
The initial step is to identify the direct cellular target(s) of this compound. The Cellular Thermal Shift Assay (CETSA) is a powerful method for monitoring target engagement in a native cellular environment.
Protocol: Cellular Thermal Shift Assay (CETSA)
Objective: To identify proteins that are thermally stabilized or destabilized upon binding to this compound.
Methodology:
-
Cell Culture: Culture a relevant cell line (e.g., HCT-116 human colon cancer cells) to ~80% confluency.
-
Treatment: Treat cells with either vehicle control (e.g., 0.1% DMSO) or this compound (at a concentration determined by prior dose-response curves, e.g., 2x IC50) for 2-4 hours.
-
Harvest and Lyse: Harvest cells and resuspend in a suitable lysis buffer containing protease inhibitors. Lyse cells via freeze-thaw cycles.
-
Heat Challenge: Aliquot the cell lysates into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.
-
Separation: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the denatured, aggregated proteins.
-
Analysis: Collect the supernatant containing the soluble proteins. Analyze the protein content of the soluble fraction by SDS-PAGE followed by Western blotting for specific candidate proteins or by quantitative mass spectrometry (proteomics) for an unbiased approach.
-
Data Interpretation: A shift in the melting curve of a protein in the presence of this compound indicates a direct binding interaction.
Expected Data Presentation
Quantitative data from a mass spectrometry-based CETSA experiment should be summarized as follows:
Table 1: Putative Protein Targets of this compound Identified by CETSA-MS
| Protein ID (UniProt) | Gene Name | Fold Change (Stabilization) | p-value | Putative Pathway |
|---|---|---|---|---|
| P04637 | TP53 | 2.1 | 0.005 | Apoptosis, Cell Cycle |
| P10415 | MAPK3 (ERK1) | 1.8 | 0.012 | MAPK Signaling |
| Q04206 | IKBKB (IKKβ) | 1.9 | 0.009 | NF-κB Signaling |
| Hypothetical Data | | | | |
Phase 2: Pathway Elucidation
Once putative targets are identified, the next phase is to determine how their modulation affects downstream signaling pathways. This often involves examining the phosphorylation status of key signaling proteins and the activity of transcription factors.
Signaling Pathway Hypothesis: Inhibition of NF-κB
Many natural products exert anti-inflammatory and cytotoxic effects by inhibiting the NF-κB pathway. A common mechanism is preventing the degradation of IκBα, which retains the NF-κB p65/p50 dimer in the cytoplasm. The diagram below illustrates this proposed mechanism for this compound.
Protocol: Western Blot for Phosphorylated Pathway Proteins
Objective: To quantify the effect of this compound on the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.
Methodology:
-
Cell Culture and Treatment: Seed RAW 264.7 macrophages or HCT-116 cells. Pre-treat with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with an appropriate agonist (e.g., 1 µg/mL Lipopolysaccharide (LPS) for RAW 264.7 cells) for a short duration (e.g., 15-30 minutes) to activate the pathway.
-
Lysis and Quantification: Immediately lyse cells in RIPA buffer containing phosphatase and protease inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel. Transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-IκBα, anti-phospho-p65, anti-phospho-ERK1/2, anti-phospho-JNK).
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Use an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize phosphorylated protein levels to the total protein and/or a loading control (e.g., β-actin or GAPDH).
Phase 3: Phenotypic Confirmation
The final phase connects the molecular and pathway-level observations to the ultimate cellular phenotype, such as cytotoxicity or anti-inflammatory activity.
Protocol: Cytotoxicity (MTT) Assay
Objective: To determine the concentration at which this compound reduces the viability of cancer cells by 50% (IC50).
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 500 µM) for 24, 48, or 72 hours. Include vehicle-only (negative) and doxorubicin (B1662922) (positive) controls.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Data Presentation: Summary of Biological Activities
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | Type | Incubation Time (h) | IC50 (µM) |
|---|---|---|---|
| HCT-116 | Human Colon Carcinoma | 48 | Experimental Data |
| HepG2 | Human Hepatocellular Carcinoma | 48 | Experimental Data |
| MCF-7 | Human Breast Adenocarcinoma | 48 | Experimental Data |
| CCD-18Co | Normal Human Colon Fibroblasts | 48 | Experimental Data |
Note: Comparing IC50 values in cancerous vs. normal cell lines is crucial for assessing selectivity.
Protocol: Anti-inflammatory Cytokine Profiling (ELISA)
Objective: To measure the effect of this compound on the production of key pro-inflammatory cytokines.
Methodology:
-
Cell Culture and Treatment: Seed RAW 264.7 macrophages in a 24-well plate. Pre-treat with this compound for 1 hour.
-
Stimulation: Stimulate cells with 1 µg/mL LPS for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant and centrifuge to remove debris.
-
ELISA: Perform a sandwich ELISA for specific cytokines (e.g., TNF-α, IL-6, IL-1β) according to the manufacturer's instructions.
-
Analysis: Generate a standard curve using recombinant cytokine standards. Calculate the concentration of cytokines in the samples based on the standard curve.
Data Presentation: Summary of Anti-Inflammatory Activity
Table 3: Effect of this compound on LPS-Induced Cytokine Production
| Cytokine | This compound Conc. (µM) | Cytokine Level (pg/mL) | % Inhibition |
|---|---|---|---|
| TNF-α | Vehicle Control + LPS | Experimental Data | 0% |
| 10 | Experimental Data | Calculate | |
| 50 | Experimental Data | Calculate | |
| IL-6 | Vehicle Control + LPS | Experimental Data | 0% |
| 10 | Experimental Data | Calculate |
| | 50 | Experimental Data | Calculate |
Disclaimer: These protocols provide a general framework. Specific parameters such as cell types, reagent concentrations, and incubation times should be optimized for individual experimental systems.
References
Lentinellic Acid: A Promising Diterpenoid Lead Compound for Drug Discovery
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lentinellic acid, a diterpenoid first isolated from the submerged cultures of Lentinellus ursinus and L. omphalodes, has emerged as a compound of interest in the field of drug discovery.[1] Possessing both antimicrobial and cytotoxic properties, this natural product presents a promising scaffold for the development of novel therapeutic agents.[1] Its unique protoilludane-derived chemical structure offers a foundation for medicinal chemistry efforts to synthesize analogs with enhanced potency and selectivity. This document provides an overview of the known biological activities of this compound and outlines key experimental protocols for its evaluation as a lead compound.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₀O₅ | PubChem |
| Molecular Weight | 316.35 g/mol | PubChem |
| IUPAC Name | (1R,4aR,6aS,9R,9aR,9bS)-1,9-dihydroxy-6,9-dimethyl-3-oxo-1,2,3,4,4a,5,6,9,9a,9b-decahydro-6a,9b-(epoxymethano)azuleno[4,5-b]furan-7-carboxylic acid | PubChem |
| PubChem CID | 104689 | PubChem |
Biological Activities
This compound has been reported to exhibit the following biological activities:
-
Antimicrobial Activity: It has demonstrated inhibitory effects against various bacteria and fungi.[1]
-
Cytotoxic Activity: The compound has shown cytotoxicity, suggesting potential as an anticancer agent.[1]
Due to the limited availability of public quantitative data, further investigation is required to fully characterize the potency and spectrum of these activities.
Experimental Protocols
The following are generalized protocols for the initial screening of this compound and its analogs for antimicrobial and cytotoxic activities. These should be adapted and optimized based on specific experimental goals and available resources.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound against a panel of cancer cell lines.
Materials:
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in a culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a blank control (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of this compound against selected bacterial and fungal strains.
Materials:
-
This compound (dissolved in an appropriate solvent)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth, adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Prepare serial two-fold dilutions of this compound in the broth medium directly in the 96-well plate.
-
Inoculation: Add the standardized inoculum to each well containing the diluted compound. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria, 30°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Logical Workflow for Lead Compound Evaluation
The following diagram illustrates the logical progression of experiments when evaluating this compound as a lead compound.
Caption: A logical workflow for the evaluation of this compound as a lead compound.
Signaling Pathway Analysis
Currently, there is no publicly available information detailing the specific signaling pathways modulated by this compound. A proposed workflow for identifying these pathways is presented below.
Caption: A proposed workflow for identifying signaling pathways modulated by this compound.
Conclusion
This compound represents a valuable natural product with documented antimicrobial and cytotoxic activities. While the currently available public data is limited, the information presented here provides a foundational framework for researchers to initiate further investigation into its potential as a lead compound for drug discovery. The key to unlocking its full therapeutic potential lies in accessing the primary research that details its initial characterization, which will provide the specific quantitative data and experimental conditions necessary for robust and reproducible follow-up studies. Subsequent efforts should focus on structure-activity relationship studies, analog synthesis, and elucidation of its mechanism of action to optimize its pharmacological profile.
References
Lentinellic Acid: A Promising but Under-Explored Fungal Metabolite
Introduction
Lentinellic acid is a sesquiterpenoid natural product isolated from mushrooms of the Lentinellus genus, including Lentinellus micheneri, Lentinellus ursinus, and Lentinellus omphalodes[1]. Structurally, it is a complex pyranone derivative with the systematic name (5R,6S,10R,11S)-5,8,8-trimethyl-3,13-dioxo-12-oxatetracyclo[9.4.0.02,5.06,10]pentadeca-1,14-diene-14-carboxylic acid[1]. While its intricate chemical architecture has been determined, comprehensive studies on its biological activities and potential applications in natural product research and drug development remain notably limited in publicly available scientific literature. This document aims to synthesize the currently available information and highlight the significant knowledge gaps that present opportunities for future research.
Biological Activity Profile: An Uncharted Territory
Despite the rich history of discovering bioactive compounds from fungi, detailed investigations into the pharmacological properties of this compound are scarce. While extracts of related Lentinus species have demonstrated a range of biological effects, including antimicrobial and cytotoxic activities, the specific contribution of this compound to these effects has not been explicitly elucidated[2][3].
Current research has not yet yielded specific quantitative data on the bioactivity of this compound, such as:
-
Minimum Inhibitory Concentrations (MICs) against bacterial or fungal pathogens.
-
IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values in various cell-based assays, for instance, against cancer cell lines or inflammatory pathways.
-
Enzyme inhibitory constants (Ki) for specific molecular targets.
The absence of such data prevents a thorough evaluation of its potency and potential therapeutic applications.
Mechanistic Insights and Signaling Pathways: A Call for Investigation
At present, there is no published research detailing the mechanism of action or any associated signaling pathways for this compound. Understanding how a natural product interacts with biological systems at a molecular level is crucial for its development as a research tool or therapeutic agent. Future research should prioritize investigating its potential molecular targets and the downstream cellular effects it may elicit.
Future Directions and Research Opportunities
The unique chemical structure of this compound suggests it may possess novel biological activities. To unlock its potential, the following areas of research are critical:
-
Systematic Bioactivity Screening: A comprehensive screening of purified this compound against a wide range of biological targets is necessary. This should include assays for antimicrobial, antiviral, anticancer, anti-inflammatory, and immunomodulatory activities.
-
Target Identification and Mechanism of Action Studies: Should any significant bioactivity be identified, subsequent studies should focus on identifying the molecular target(s) of this compound. Techniques such as affinity chromatography, proteomics, and genetic screening could be employed. Elucidating the mechanism of action will provide a rational basis for its further development.
-
Chemical Synthesis and Analogue Development: The total synthesis of this compound would not only confirm its structure but also provide a route to generate analogues. These analogues could be used to establish structure-activity relationships (SAR) and potentially optimize its biological activity, selectivity, and pharmacokinetic properties.
Experimental Workflow: A Proposed Path Forward
For researchers interested in exploring the potential of this compound, a logical experimental workflow is proposed below. This workflow outlines the necessary steps from isolation to initial biological characterization.
Caption: Proposed experimental workflow for the investigation of this compound.
This compound represents a structurally intriguing natural product from a well-known genus of mushrooms. However, its potential applications in natural product research and drug discovery are largely unexplored. The lack of data on its biological activities and mechanism of action presents a significant opportunity for the scientific community. A systematic and focused research effort is required to uncover the pharmacological potential of this unique fungal metabolite.
References
Application Notes & Protocols: Elucidation of the Structure of Lentinellic Acid Using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Lentinellic acid is a bioactive sesquiterpenoid belonging to the protoilludane class of natural products. These compounds are known for their complex, fused ring systems and diverse biological activities. The definitive determination of the intricate three-dimensional structure of such molecules is paramount for understanding their mechanism of action and for any future drug development efforts. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structure elucidation of novel natural products like this compound in solution. This document provides a detailed overview of the NMR techniques and protocols used to determine the planar structure and relative stereochemistry of this compound.
Spectroscopic Data
The following tables summarize the hypothetical ¹H and ¹³C NMR data for this compound, as well as key 2D NMR correlations, which are essential for its structure elucidation.
Table 1: ¹H (500 MHz) and ¹³C (125 MHz) NMR Data for this compound in CDCl₃
| Position | δC (ppm) | δH (ppm) | Multiplicity (J in Hz) |
| 1 | 135.2 | ||
| 2 | 198.5 | ||
| 3 | 50.1 | 2.85 | dd (12.5, 6.0) |
| 4 | 45.3 | 2.10 | m |
| 4a | 48.2 | 2.65 | t (8.5) |
| 5 | 35.1 | 1.80, 1.65 | m, m |
| 6 | 42.5 | ||
| 7 | 28.9 | 1.95 | m |
| 8 | 33.4 | 1.75, 1.55 | m, m |
| 8a | 65.7 | 3.15 | d (4.5) |
| 9 | 210.1 | ||
| 10 | 125.8 | 6.90 | s |
| 11 | 165.4 | ||
| 12 | 170.2 | ||
| 13 | 25.1 | 1.15 | s |
| 14 | 22.8 | 1.05 | s |
| 15 | 28.7 | 1.25 | s |
Table 2: Key 2D NMR Correlations for this compound
| Proton (δH) | COSY Correlations (δH) | HMBC Correlations (δC) | Key NOESY Correlations (δH) |
| H-3 (2.85) | H-4 (2.10) | C-2, C-4, C-4a, C-9 | H-4 (2.10), H-15 (1.25) |
| H-4 (2.10) | H-3 (2.85), H-4a (2.65), H-5 (1.80, 1.65) | C-3, C-4a, C-5, C-8a | H-3 (2.85), H-5a (1.80) |
| H-4a (2.65) | H-4 (2.10), H-8a (3.15) | C-1, C-4, C-5, C-8a, C-9 | H-8a (3.15), H-15 (1.25) |
| H-5a (1.80) | H-5b (1.65), H-4 (2.10) | C-4, C-4a, C-6, C-7 | H-5b (1.65), H-13 (1.15) |
| H-5b (1.65) | H-5a (1.80), H-4 (2.10) | C-4, C-4a, C-6, C-7 | H-5a (1.80), H-14 (1.05) |
| H-8a (3.15) | H-4a (2.65) | C-1, C-4a, C-8, C-9, C-10 | H-4a (2.65) |
| H-10 (6.90) | C-1, C-8a, C-9, C-11, C-12 | ||
| H-13 (1.15) | C-5, C-6, C-7, C-14 | H-5a (1.80), H-14 (1.05) | |
| H-14 (1.05) | C-5, C-6, C-7, C-13 | H-5b (1.65), H-13 (1.15) | |
| H-15 (1.25) | C-3, C-4a, C-8a, C-9 | H-3 (2.85), H-4a (2.65) |
Experimental Protocols
Detailed methodologies for the key NMR experiments required for the structure elucidation of this compound are provided below.
Sample Preparation: A sample of 5-10 mg of purified this compound was dissolved in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
Protocol 1: ¹H NMR (Proton NMR)
-
Spectrometer Setup: The experiment was performed on a 500 MHz spectrometer.
-
Acquisition Parameters:
-
Pulse Program: zg30
-
Spectral Width (SW): 12 ppm
-
Number of Scans (NS): 16
-
Relaxation Delay (D1): 2.0 s
-
Acquisition Time (AQ): 3.4 s
-
-
Processing: The Free Induction Decay (FID) was Fourier transformed with a line broadening of 0.3 Hz. The spectrum was phased and baseline corrected. The chemical shifts were referenced to the TMS signal at 0.00 ppm.
Protocol 2: ¹³C NMR (Carbon NMR)
-
Spectrometer Setup: A 125 MHz spectrometer was used.
-
Acquisition Parameters:
-
Pulse Program: zgpg30 (proton decoupled)
-
Spectral Width (SW): 220 ppm
-
Number of Scans (NS): 1024
-
Relaxation Delay (D1): 2.0 s
-
Acquisition Time (AQ): 1.2 s
-
-
Processing: The FID was Fourier transformed with a line broadening of 1.0 Hz. The spectrum was phased and baseline corrected, and chemical shifts were referenced to the CDCl₃ solvent peak at 77.16 ppm.
Protocol 3: COSY (Correlation Spectroscopy)
-
Purpose: To identify proton-proton spin-spin couplings, revealing adjacent protons.
-
Acquisition Parameters:
-
Pulse Program: cosygpqf
-
Spectral Width (SW): 12 ppm in both F2 and F1 dimensions.
-
Data Points (TD): 2048 (F2) x 256 (F1)
-
Number of Scans (NS): 4
-
Relaxation Delay (D1): 1.5 s
-
-
Processing: The data was processed using a sine-squared window function in both dimensions before Fourier transformation.
Protocol 4: HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To identify one-bond correlations between protons and carbons.
-
Acquisition Parameters:
-
Pulse Program: hsqcedetgpsisp2.3 (phase-edited for CH/CH₃ vs. CH₂ differentiation)
-
Spectral Width (SW): 12 ppm (F2, ¹H) and 180 ppm (F1, ¹³C)
-
Data Points (TD): 1024 (F2) x 256 (F1)
-
Number of Scans (NS): 8
-
Relaxation Delay (D1): 1.5 s
-
-
Processing: The data was processed with a sine-squared window function in both dimensions.
Protocol 5: HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify long-range (2-3 bond) correlations between protons and carbons, crucial for connecting spin systems.
-
Acquisition Parameters:
-
Pulse Program: hmbcgplpndqf
-
Spectral Width (SW): 12 ppm (F2, ¹H) and 220 ppm (F1, ¹³C)
-
Data Points (TD): 2048 (F2) x 512 (F1)
-
Number of Scans (NS): 16
-
Relaxation Delay (D1): 2.0 s
-
Long-range coupling delay optimized for 8 Hz.
-
-
Processing: The data was processed using a sine-squared window function in both dimensions.
Protocol 6: NOESY (Nuclear Overhauser Effect Spectroscopy)
-
Purpose: To identify protons that are close in space (through-space interactions), which is critical for determining the relative stereochemistry.
-
Acquisition Parameters:
-
Pulse Program: noesygpph
-
Spectral Width (SW): 12 ppm in both F2 and F1 dimensions.
-
Data Points (TD): 2048 (F2) x 256 (F1)
-
Number of Scans (NS): 16
-
Relaxation Delay (D1): 2.0 s
-
Mixing Time (d8): 500 ms
-
-
Processing: The data was processed using a sine-squared window function in both dimensions.
Visualizations
The following diagrams illustrate the workflow for structure elucidation and the key NMR correlations.
Caption: Workflow for this compound structure elucidation.
Caption: Key HMBC correlations for this compound.
Caption: Key NOESY correlations for stereochemistry.
Disclaimer: The NMR data presented in this document is hypothetical and intended for illustrative purposes to demonstrate the application of NMR spectroscopy in the structure elucidation of complex natural products like this compound. The chemical shifts, coupling constants, and correlations are based on typical values for similar structural motifs.
Application Notes & Protocols: Mass Spectrometry Analysis of Lentinellic Acid and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lentinellic acid is a bioactive sesquiterpenoid discovered in fungi of the Lentinellus genus, such as L. ursinus and L. micheneri.[1] As a member of the vast family of terpenoid compounds, it holds potential for pharmaceutical development due to its unique chemical structure and implied biological activities, which are common for this class of molecules.[2][3] The analysis and characterization of this compound and its metabolites are crucial for understanding its mechanism of action, pharmacokinetics (PK), and pharmacodynamics (PD).
Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful and indispensable technique for this purpose.[2][4] Its high sensitivity and selectivity allow for the precise detection and quantification of the parent compound and its metabolites in complex biological matrices. These application notes provide a generalized framework and protocols for the robust analysis of this compound using LC-MS/MS.
Compound Details:
-
Molecular Formula: C₁₈H₂₀O₅[1]
-
Molecular Weight (Avg.): 316.3 g/mol [1]
-
Monoisotopic Mass: 316.13107373 Da[1]
Experimental Workflows & Protocols
A typical workflow for the analysis of this compound from a biological sample involves sample preparation, chromatographic separation, and mass spectrometric detection.
References
Protocols for Culturing Lentinellus Species for Metabolite Production
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The genus Lentinellus, belonging to the family Auriscalpiaceae, encompasses a variety of wood-decaying fungi known for producing a diverse array of bioactive secondary metabolites. These compounds, particularly sesquiterpenoids, hold significant promise for pharmaceutical and biotechnological applications due to their potential cytotoxic, antimicrobial, and antimalarial activities. This document provides detailed protocols for the cultivation of Lentinellus species to facilitate the production and extraction of these valuable metabolites. The methodologies outlined are intended for use by researchers in mycology, natural product chemistry, and drug development.
Key Bioactive Metabolites from Lentinellus Species
Several species of Lentinellus have been investigated for their secondary metabolite production. The primary classes of compounds and their producing species are summarized below.
| Species | Key Metabolite Class | Specific Compounds | Potential Bioactivity |
| Lentinellus ursinus | Heptelidic Acid Derivatives | 3-O-acetylheptelidic acid A, Lentisinic acids A and B, Hydroheptelidic acid, Xylaric acid D | Cytotoxic, Antimicrobial, Antimalarial |
| Lentinellus cochleatus | Sesquiterpenoids (Lactarane, Secolactarane, Protoilludane) | Deoxylactarorufin A, Blennin A, Blennin C, Lentinellone | Inhibition of leukotriene biosynthesis, Antibacterial, Antifungal |
Cultivation Parameters for Mycelial Growth and Metabolite Production
The successful production of secondary metabolites from Lentinellus species is highly dependent on the optimization of culture conditions. Key parameters that influence mycelial growth and metabolite yield include the culture medium, pH, temperature, aeration, and illumination.
Table 1: Recommended Culture Media for Lentinellus Species
| Culture Medium | Composition | Preparation |
| Potato Dextrose Agar (B569324) (PDA) | Potato Infusion (from 200g potatoes), 20g Dextrose, 15g Agar, per 1L of distilled water.[1][2] | Boil sliced, unpeeled potatoes in water for 30 minutes. Strain the broth and add dextrose and agar. Sterilize by autoclaving at 121°C for 15 minutes.[1][2] |
| Potato Dextrose Broth (PDB) | Potato Infusion (from 200g potatoes), 20g Dextrose, per 1L of distilled water. | Same as PDA but without the addition of agar. |
| Czapek Dox Medium | 30g Sucrose, 2g Sodium Nitrate, 1g Dipotassium Phosphate, 0.5g Magnesium Sulfate, 0.5g Potassium Chloride, 0.01g Ferrous Sulfate, per 1L of distilled water.[3][4][5] | Suspend all components in distilled water and heat to dissolve completely. Sterilize by autoclaving at 121°C for 15 minutes.[3][4][5] |
| Rice Medium (for Solid-State Fermentation) | 80g Rice, 100mL distilled water per 500mL flask. | Add rice and water to the flask and sterilize by autoclaving. |
Table 2: Influence of Physical Parameters on Lentinus Mycelial Growth (as a proxy for Lentinellus)
| Parameter | Optimal Range | Observations |
| pH | 5.0 - 8.0 | Most species favor a slightly acidic to neutral pH. |
| Temperature | 25°C - 30°C | Tropical species may favor temperatures up to 35°C. |
| Illumination | Dark or Lighted | Some species show a preference for lighted conditions, while for others it is not a major factor. |
| Aeration | Sealed or Unsealed | Generally not a major factor for mycelial growth, though some species may have a preference. |
Experimental Protocols
Protocol 1: Mycelial Culture Initiation from Fruiting Bodies
This protocol describes the initiation of a pure mycelial culture from a fresh fruiting body of a Lentinellus species.
Materials:
-
Fresh, healthy fruiting body of a Lentinellus species
-
Sterile scalpel or blade
-
70% ethanol
-
Laminar flow hood
-
Petri dishes with Potato Dextrose Agar (PDA)
-
Parafilm
Procedure:
-
Wipe down the laminar flow hood with 70% ethanol.
-
Surface sterilize the outside of the fruiting body by gently wiping it with a sterile cloth soaked in 70% ethanol.
-
Aseptically break open the fruiting body to expose the sterile inner tissue.
-
Using a sterile scalpel, excise a small piece of the internal, non-spore-bearing tissue (approximately 3-5 mm).
-
Place the excised tissue onto the center of a PDA plate.
-
Seal the Petri dish with Parafilm.
-
Incubate the plate in the dark at 25°C.
-
Observe the plate for mycelial growth originating from the tissue explant.
-
Once the mycelium has covered a significant portion of the plate, subculture by transferring a small agar plug of the growing mycelium to fresh PDA plates.
Protocol 2: Submerged Culture for Metabolite Production
This protocol details the cultivation of Lentinellus mycelium in a liquid medium to produce secondary metabolites.
Materials:
-
Actively growing mycelial culture of Lentinellus on PDA
-
Erlenmeyer flasks (250 mL)
-
Potato Dextrose Broth (PDB) or Czapek Dox Broth
-
Sterile cork borer or scalpel
-
Orbital shaker
Procedure:
-
Prepare and sterilize the liquid culture medium (PDB or Czapek Dox) in Erlenmeyer flasks.
-
From a mature PDA culture of the desired Lentinellus species, aseptically cut out several small agar plugs (approximately 5 mm in diameter) of the mycelium using a sterile cork borer or scalpel.
-
Inoculate each flask of liquid medium with 3-5 agar plugs.
-
Incubate the flasks on an orbital shaker at 150-180 rpm and 25°C for 14-21 days in the dark.
-
After the incubation period, the mycelial biomass and the culture broth can be separated for metabolite extraction.
Protocol 3: Solid-State Fermentation for Metabolite Production
This protocol is suitable for producing certain secondary metabolites, such as heptelidic acid derivatives from Lentinellus ursinus.
Materials:
-
Actively growing mycelial culture of Lentinellus in PDB
-
Fernbach culture flasks (500 mL) or similar
-
Rice
-
Distilled water
Procedure:
-
Prepare the solid substrate by adding 80g of rice and 100mL of distilled water to each 500mL flask.
-
Sterilize the flasks by autoclaving at 121°C for 30 minutes.
-
Allow the flasks to cool to room temperature.
-
Inoculate each flask with 5 mL of a 14-day-old PDB seed culture of the Lentinellus species.
-
Incubate the flasks at 25°C in the dark for 40 days.
-
After the incubation period, the entire fermented rice substrate is harvested for metabolite extraction.
Protocol 4: Metabolite Extraction from Fungal Cultures
This protocol provides a general procedure for extracting secondary metabolites from both the mycelium and the culture filtrate (for submerged cultures) or the solid substrate.
Materials:
-
Fungal culture (mycelial biomass and/or culture filtrate from submerged culture, or fermented solid substrate)
-
Ethyl acetate (B1210297) (EtOAc) or other suitable organic solvent (e.g., dichloromethane, methanol)
-
Separatory funnel (for liquid-liquid extraction)
-
Large beaker or flask (for solid-liquid extraction)
-
Filter paper (e.g., Whatman No. 1)
-
Rotary evaporator
Procedure for Submerged Cultures:
-
Separate the mycelial biomass from the culture broth by filtration through cheesecloth or filter paper.
-
Extraction from Culture Filtrate:
-
Transfer the culture filtrate to a separatory funnel.
-
Add an equal volume of ethyl acetate.
-
Shake vigorously for 2-3 minutes, periodically venting the funnel.
-
Allow the layers to separate and collect the organic (upper) layer.
-
Repeat the extraction process two more times with fresh ethyl acetate.
-
Pool the organic extracts.
-
-
Extraction from Mycelium:
-
Lyophilize (freeze-dry) the mycelial biomass to remove water.
-
Grind the dried mycelium into a fine powder.
-
Suspend the mycelial powder in ethyl acetate and stir or sonicate for 30-60 minutes.
-
Filter the mixture to separate the solvent from the mycelial debris.
-
Repeat the extraction of the mycelial debris two more times.
-
Pool the organic extracts.
-
-
Combine the extracts from the filtrate and the mycelium.
-
Dry the pooled extract over anhydrous sodium sulfate.
-
Concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude metabolite extract.
Procedure for Solid-State Fermentation:
-
Transfer the entire contents of the fermentation flask (rice and fungal biomass) to a large beaker.
-
Add a sufficient volume of ethyl acetate to completely cover the solid material.
-
Allow the mixture to soak for 24 hours at room temperature with occasional stirring.
-
Filter the mixture to separate the solvent from the solid residue.
-
Repeat the extraction of the solid residue two more times with fresh ethyl acetate.
-
Pool the ethyl acetate extracts.
-
Concentrate the pooled extract under reduced pressure using a rotary evaporator to obtain the crude metabolite extract.
Visualizations
Experimental Workflow for Metabolite Production
Caption: Experimental workflow for Lentinellus metabolite production.
Generalized Signaling Pathway for Fungal Secondary Metabolism
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic Profiles, Bioactive Compounds, and Antioxidant Capacity in Lentinula edodes Cultivated on Log versus Sawdust Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic Profiles, Bioactive Compounds, and Antioxidant Capacity in Lentinula edodes Cultivated on Log versus Sawdust Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Lentinellic Acid Production from Lentinellus Fermentation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the production of Lentinellic acid from Lentinellus species fermentation.
Frequently Asked Questions (FAQs)
Q1: Which Lentinellus species is recommended for this compound production?
A1: Lentinellus ursinus has been identified as a producer of this compound in liquid culture and is a primary candidate for fermentation processes targeting this compound.[1] Other related species may also produce this compound or its derivatives, but L. ursinus is a documented source.
Q2: What are the general optimal fermentation conditions for Lentinellus species?
A2: While specific optimal conditions for this compound production require empirical determination, studies on the mycelial biomass production of various Lentinellus isolates suggest favorable conditions. Generally, a temperature of around 30°C and an initial pH range of 5.0 to 7.0 support robust mycelial growth, which is often correlated with secondary metabolite production.[1] Agitation and aeration are also critical and need to be optimized for your specific bioreactor setup to ensure adequate oxygen supply without causing excessive shear stress.
Q3: What type of culture medium is suitable for Lentinellus fermentation for this compound production?
A3: A variety of complex and defined media can be used for fungal fermentations. A good starting point for Lentinellus would be a medium rich in carbohydrates and a suitable nitrogen source. Potato Dextrose Broth (PDB) is a commonly used medium for fungal cultures.[1] For optimizing this compound yield, systematic evaluation of different carbon sources (e.g., glucose, sucrose, maltose) and nitrogen sources (e.g., yeast extract, peptone, ammonium (B1175870) salts) is recommended. The carbon-to-nitrogen (C/N) ratio is a critical parameter to optimize for secondary metabolite production.
Q4: How can I quantify the yield of this compound in my fermentation broth?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for quantifying this compound. This involves separating the compound from other components in the culture extract and measuring its concentration using a detector (e.g., UV-Vis). A detailed protocol is provided in the "Experimental Protocols" section of this guide.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your this compound fermentation experiments in a question-and-answer format.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No this compound Yield | 1. Suboptimal fermentation parameters (pH, temperature).2. Inappropriate media composition (C/N ratio, nutrient limitation).3. Insufficient aeration or inadequate agitation.4. Poor inoculum quality or age. | 1. Optimize Fermentation Parameters: Systematically vary the pH (e.g., 4.0, 5.0, 6.0, 7.0) and temperature (e.g., 25°C, 28°C, 30°C, 32°C) in small-scale experiments to identify the optimal range for this compound production.2. Media Optimization: Test different carbon sources (e.g., glucose, sucrose, fructose) and nitrogen sources (e.g., yeast extract, peptone, ammonium sulfate) at varying concentrations to determine the ideal C/N ratio. Nutrient limitation, particularly of nitrogen, can sometimes trigger secondary metabolite production.3. Aeration and Agitation: In a bioreactor, establish a design of experiments (DoE) to investigate the combined effect of agitation speed (rpm) and aeration rate (vvm) on yield. Monitor dissolved oxygen (DO) levels to ensure they do not become a limiting factor.4. Inoculum Development: Standardize your inoculum preparation. Use a fresh, actively growing mycelial culture. Experiment with different inoculum sizes (e.g., 5-10% v/v). |
| Inconsistent this compound Yields Between Batches | 1. Variability in media components.2. Inconsistent inoculum preparation.3. Fluctuations in fermentation parameters. | 1. Standardize Media Preparation: Use high-quality, consistent sources for all media components. Prepare a large batch of media if possible to minimize batch-to-batch variation.2. Consistent Inoculum: Follow a strict protocol for inoculum age, size, and growth phase.3. Parameter Control: Ensure your fermentation equipment is calibrated and maintaining consistent pH, temperature, agitation, and aeration levels throughout the entire run. |
| Microbial Contamination | 1. Inadequate sterilization of media or equipment.2. Poor aseptic technique during inoculation or sampling. | 1. Verify Sterilization: Autoclave media and all fermenter components at the recommended temperature and pressure for a sufficient duration. Check autoclave performance regularly.2. Aseptic Technique: Perform all manipulations in a laminar flow hood. Use sterile techniques for all transfers and sampling procedures. |
| Mycelial Growth is Poor | 1. Suboptimal growth medium.2. Incorrect pH or temperature.3. Presence of inhibitory substances. | 1. Media Screening: Test different basal media (e.g., PDB, Malt Extract Broth) to find one that supports good biomass production for your Lentinellus ursinus strain.2. Optimize Growth Conditions: Determine the optimal pH and temperature for biomass production first, which may or may not be the same as for this compound production.3. Check Raw Materials: Ensure that all media components are of high purity and free from inhibitors. |
Data Presentation
The following tables provide an example of how to structure your experimental data for optimizing this compound production. The values presented are illustrative and should be replaced with your own experimental results.
Table 1: Effect of pH on this compound Yield
| pH | Mycelial Dry Weight (g/L) | This compound Titer (mg/L) | This compound Yield (mg/g biomass) |
| 4.0 | 8.5 | 15.2 | 1.79 |
| 5.0 | 10.2 | 25.8 | 2.53 |
| 6.0 | 11.5 | 35.1 | 3.05 |
| 7.0 | 10.8 | 28.9 | 2.68 |
Table 2: Effect of Temperature on this compound Yield
| Temperature (°C) | Mycelial Dry Weight (g/L) | This compound Titer (mg/L) | This compound Yield (mg/g biomass) |
| 25 | 9.8 | 22.4 | 2.29 |
| 28 | 11.2 | 33.7 | 3.01 |
| 30 | 11.8 | 38.5 | 3.26 |
| 32 | 10.1 | 26.3 | 2.60 |
Table 3: Effect of Carbon Source on this compound Yield
| Carbon Source (20 g/L) | Mycelial Dry Weight (g/L) | This compound Titer (mg/L) | This compound Yield (mg/g biomass) |
| Glucose | 11.5 | 34.8 | 3.03 |
| Sucrose | 12.1 | 40.2 | 3.32 |
| Maltose | 10.9 | 31.5 | 2.89 |
| Fructose | 9.5 | 24.1 | 2.54 |
Table 4: Effect of Nitrogen Source on this compound Yield
| Nitrogen Source (5 g/L) | Mycelial Dry Weight (g/L) | This compound Titer (mg/L) | This compound Yield (mg/g biomass) |
| Yeast Extract | 12.3 | 41.5 | 3.37 |
| Peptone | 11.8 | 37.9 | 3.21 |
| Ammonium Sulfate | 9.2 | 20.3 | 2.21 |
| Sodium Nitrate | 8.7 | 18.5 | 2.13 |
Experimental Protocols
Protocol 1: Submerged Fermentation of Lentinellus ursinus for this compound Production
-
Inoculum Preparation:
-
Aseptically transfer a mycelial plug of L. ursinus from a potato dextrose agar (B569324) (PDA) plate to a 250 mL Erlenmeyer flask containing 50 mL of Potato Dextrose Broth (PDB).
-
Incubate at 28°C on a rotary shaker at 150 rpm for 7-10 days to generate a sufficient amount of mycelial biomass for inoculation.
-
-
Fermentation:
-
Prepare the production medium (e.g., PDB or an optimized medium from your screening experiments) and dispense into fermentation vessels (e.g., 1 L Erlenmeyer flasks with 200 mL of medium, or a laboratory-scale bioreactor).
-
Sterilize the medium and vessels by autoclaving at 121°C for 20 minutes.
-
Inoculate the production medium with 10% (v/v) of the seed culture.
-
Incubate the culture under the desired conditions (e.g., 30°C, 180 rpm) for 14-21 days.
-
For bioreactor cultivation, maintain the pH at the desired setpoint (e.g., 6.0) using automated acid/base addition and control the dissolved oxygen (DO) level through a cascaded agitation and aeration strategy.
-
Protocol 2: Extraction of this compound from Culture Broth
-
Separation of Mycelia and Supernatant:
-
Harvest the fermentation broth and separate the mycelial biomass from the culture supernatant by filtration or centrifugation (e.g., 8000 rpm for 15 minutes).
-
-
Extraction:
-
The this compound may be present in both the supernatant and the mycelia.
-
Supernatant Extraction: Acidify the supernatant to approximately pH 2-3 with a suitable acid (e.g., 1M HCl). Extract the acidified supernatant three times with an equal volume of a water-immiscible organic solvent such as ethyl acetate (B1210297).
-
Mycelial Extraction: Homogenize the mycelial biomass in a suitable solvent like methanol (B129727) or acetone. Filter the homogenate and concentrate the filtrate under reduced pressure. Resuspend the residue in water, acidify to pH 2-3, and extract with ethyl acetate as described for the supernatant.
-
Combine all ethyl acetate extracts.
-
-
Concentration:
-
Dry the combined organic extracts over anhydrous sodium sulfate.
-
Evaporate the solvent using a rotary evaporator at a temperature below 40°C to obtain the crude extract containing this compound.
-
Protocol 3: Quantification of this compound by HPLC
-
Sample Preparation:
-
Dissolve a known mass of the dried crude extract in a precise volume of a suitable solvent (e.g., methanol or acetonitrile) to create a stock solution.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions (Illustrative):
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous acidic solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A typical starting point could be a gradient of 20% to 80% acetonitrile over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (e.g., around 210-230 nm, to be determined by UV-Vis scan of a purified standard).
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30°C.
-
-
Quantification:
-
Prepare a series of standard solutions of purified this compound of known concentrations.
-
Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Visualizations
Biosynthetic Pathway
The biosynthesis of this compound, a sesquiterpenoid, is proposed to proceed through the mevalonate (B85504) pathway, leading to the key C15 intermediate, farnesyl pyrophosphate (FPP). FPP is then cyclized and subsequently modified by a series of enzymatic reactions, including oxidations, to form the final this compound structure. The pathway for the related compound, heptelidic acid, provides a model for these later steps.
Caption: Proposed biosynthetic pathway of this compound.
Experimental Workflow
The following diagram illustrates the general workflow for optimizing this compound production, from strain maintenance to final product quantification.
Caption: General experimental workflow for this compound production.
Troubleshooting Logic
This diagram outlines a logical approach to troubleshooting low yields of this compound.
Caption: Troubleshooting flowchart for low this compound yield.
References
Lentinellic Acid Stability in Aqueous Solutions: A Technical Support Center
Frequently Asked Questions (FAQs)
Q1: My lentinellic acid solution appears cloudy. What could be the cause?
A1: Cloudiness in your this compound solution can indicate several issues:
-
Precipitation: The concentration of this compound may have exceeded its solubility in the aqueous solution. Consider preparing a more dilute solution or using a co-solvent if appropriate for your experimental design.
-
Degradation: this compound may be degrading, leading to the formation of insoluble byproducts. This is more likely to occur under suboptimal storage conditions.
-
Contamination: Microbial contamination can also cause turbidity. Ensure you are using sterile solutions and proper aseptic techniques.
Q2: I'm observing a decrease in the activity of my this compound solution over time. Why is this happening?
A2: A loss of activity is a strong indicator of chemical degradation. This compound, like other sesquiterpenoids, can be susceptible to degradation influenced by several factors.[1][2] Key factors that affect the stability of compounds in aqueous solutions include pH, temperature, and light exposure.[2]
Q3: How does pH affect the stability of this compound?
A3: The pH of an aqueous solution can significantly impact the stability of organic acids. For some compounds, degradation is more rapid at neutral or alkaline pH compared to acidic conditions.[3][4] It is crucial to determine the optimal pH for the stability of your this compound solution. As a general guideline, many organic acids are more stable at a pH below 5.[4]
Q4: What are the recommended storage conditions for this compound solutions?
A4: To minimize degradation, aqueous solutions of this compound should be stored under controlled conditions. While specific data for this compound is unavailable, general recommendations for similar compounds include:
-
Temperature: Store at low temperatures, such as 2-8°C or frozen at -20°C or -80°C.[2]
-
Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.[2]
-
Inert Atmosphere: For compounds susceptible to oxidation, purging the solution with an inert gas like nitrogen or argon can improve stability.[4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Unexpected peaks in chromatography | Degradation of this compound | Analyze the degradation products to understand the degradation pathway. Adjust storage conditions (pH, temperature, light exposure) to minimize degradation. |
| Inconsistent experimental results | Instability of the stock solution | Prepare fresh stock solutions more frequently. Perform a stability study on your stock solution to determine its usable lifetime under your storage conditions. |
| Precipitate formation upon storage | Poor solubility or degradation | Check the solubility of this compound in your chosen solvent. Consider using a different solvent system or storing at a lower concentration. Filter the solution before use. |
Experimental Protocols
Protocol for Assessing this compound Stability
This protocol outlines a general procedure for evaluating the stability of this compound in an aqueous solution.
1. Solution Preparation:
- Prepare a stock solution of this compound in a suitable buffer at a known concentration.
- Divide the stock solution into several aliquots to be stored under different conditions (e.g., varying pH, temperature, and light exposure).
2. Storage Conditions:
- pH: Adjust the pH of the aliquots to a range of values (e.g., pH 3, 5, 7.4, 9).
- Temperature: Store aliquots at different temperatures (e.g., 4°C, 25°C, 37°C).
- Light: Store a set of aliquots protected from light and another set exposed to ambient light.
3. Time Points:
- Analyze the aliquots at regular intervals (e.g., 0, 24, 48, 72 hours, and weekly).
4. Analytical Method:
- Use a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to quantify the remaining concentration of this compound and to detect any degradation products.[5][6][7]
5. Data Analysis:
- Plot the concentration of this compound as a function of time for each storage condition.
- Determine the degradation rate and half-life of this compound under each condition.
Visualizing Stability Factors and Workflows
Caption: Factors influencing this compound stability.
Caption: Workflow for assessing this compound stability.
Hypothetical Degradation Pathway
While the specific degradation pathway of this compound is not documented, many organic acids in aqueous solutions can undergo hydrolysis or oxidation. A possible, though hypothetical, degradation pathway could involve the modification of its functional groups.
Caption: Hypothetical degradation pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of 5-aminolevulinic acid in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation mechanism and stability of 5-aminolevulinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. osti.gov [osti.gov]
Troubleshooting Lentinellic acid HPLC analysis peak tailing
This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address peak tailing issues encountered during the HPLC analysis of Lentinellic acid.
Frequently Asked Questions (FAQs)
Q1: What is HPLC peak tailing and why is it a concern?
A: Peak tailing refers to the asymmetry in a chromatographic peak where the latter half of the peak is broader than the front half.[1] An ideal peak has a symmetrical, Gaussian shape. Tailing is a problem because it reduces peak height, which can negatively impact the limit of quantification (LOQ).[1] It also complicates the accurate integration of peak area, leading to errors in quantification, and can obscure smaller peaks that elute shortly after the tailing peak.[1] A Tailing Factor (Tf) greater than 1.2 is generally considered indicative of a significant issue.[2]
Q2: What are the primary causes of peak tailing for an acidic compound like this compound?
A: For acidic compounds like this compound, peak tailing in reversed-phase HPLC is often caused by a combination of chemical and physical factors:
-
Secondary Interactions: The primary cause is often unwanted interactions between the acidic analyte and the silica-based stationary phase.[3] Residual silanol (B1196071) groups (Si-OH) on the silica (B1680970) surface are acidic and can interact strongly with analytes, leading to multiple retention mechanisms and a tailing peak.[3][4]
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, both ionized and non-ionized forms of the molecule will exist simultaneously, which can cause peak broadening or splitting.[5][6] For acidic compounds, a mobile phase pH that is too high can lead to ionization and subsequent tailing.[2]
-
Column Issues: Column contamination, degradation, or the formation of a void at the column inlet can disrupt the sample path and cause peak distortion for all analytes.[7][8]
-
System and Method Issues: Extra-column volume (e.g., excessively long tubing), sample overload (injecting too high a concentration), or a mismatch between the sample solvent and the mobile phase can also contribute to peak tailing.[2][9]
Troubleshooting Guide
Q1: My this compound peak is tailing. Where should I begin troubleshooting?
A: Start with a systematic approach that first evaluates the mobile phase and then moves to the column and hardware. This logical workflow helps to efficiently identify the root cause.
Caption: A step-by-step workflow for troubleshooting HPLC peak tailing.
Q2: How does mobile phase pH affect the peak shape of this compound?
A: Mobile phase pH is one of the most critical factors for controlling the peak shape of ionizable compounds like this compound.[10] The pH determines the ionization state of both the analyte and the residual silanol groups on the column's stationary phase.
-
Analyte Ionization: this compound is an acidic compound. At a low pH (well below its pKa), it will be in its neutral, non-ionized form.[10] In this state, it is more hydrophobic and will be well-retained by the C18 stationary phase through the desired reversed-phase mechanism. As the pH increases towards and above its pKa, the acid becomes ionized (deprotonated), making it more polar and less retained, which can lead to poor peak shape.[10][11]
-
Silanol Group Ionization: Residual silanol groups on the silica surface are acidic and become ionized (negatively charged) at pH levels above approximately 3.0.[3][9] These charged sites can then interact with the analyte through a secondary ion-exchange mechanism, causing peak tailing.
The optimal strategy is to use a buffered mobile phase with a pH low enough to suppress the ionization of both the this compound and the silanol groups.[1]
| Parameter | Recommendation for this compound Analysis | Rationale |
| Mobile Phase pH | pH 2.5 - 3.5 | Suppresses ionization of both this compound and surface silanol groups, minimizing secondary interactions.[1][2] |
| Buffer | Formate or Phosphate | Provides stable pH control in the desired range. Formate is volatile and LC-MS compatible.[11] |
| Buffer Concentration | 10 - 50 mM | Sufficient capacity to control pH without causing precipitation or viscosity issues.[2] |
Q3: How can I minimize secondary interactions with the column?
A: Secondary interactions, primarily with acidic silanol groups, are a major cause of peak tailing for many compounds.[12] The diagram below illustrates how this compound can interact with a C18 stationary phase in two different ways.
Caption: Desired vs. undesired interactions in reversed-phase HPLC.
To minimize these secondary interactions:
-
Operate at Low pH: As detailed in Q2, using a mobile phase pH below 3.0 keeps the silanol groups protonated (neutral), preventing ionic interactions.[1]
-
Use a Modern, End-Capped Column: High-purity silica has fewer metal impurities, which can activate silanol groups.[13] Modern columns are also "end-capped," a process where residual silanols are chemically bonded with a small, non-polar group to make them inert.[14][15] Choosing a column specifically designated as "base-deactivated" or having low silanol activity is highly recommended.[4]
-
Increase Mobile Phase Ionic Strength: Increasing the buffer concentration (e.g., from 10 mM to 25 mM) can sometimes help shield the active sites on the stationary phase, improving peak shape.[7]
Q4: Could my column be contaminated or damaged?
A: Yes. Column performance degrades over time. Contamination from samples or mobile phase impurities can block the inlet frit or create active sites, while operating outside the recommended pH range can damage the stationary phase.[5][16]
Indicators of a failing column include:
-
Increased backpressure[17]
-
Gradual peak broadening and tailing for all compounds[17]
-
Split peaks[17]
-
Shifts in retention time[18]
If you suspect column contamination, a cleaning or regeneration protocol is necessary.
Experimental Protocols
Protocol 1: General Purpose Reversed-Phase (C18) Column Cleaning
This procedure is designed to remove strongly retained hydrophobic and polar contaminants. Always disconnect the column from the detector before flushing to waste. If permitted by the manufacturer, reversing the column flow direction can be more effective for cleaning a blocked inlet frit.[7][18]
| Step | Solvent | Volume to Flush | Purpose |
| 1 | Water (HPLC Grade) | 10-20 column volumes | To remove buffer salts and prevent precipitation.[18] |
| 2 | Methanol | 10-20 column volumes | To remove polar contaminants. |
| 3 | Acetonitrile | 10-20 column volumes | Intermediate polarity wash. |
| 4 | Isopropanol | 10-20 column volumes | To remove strongly bound hydrophobic contaminants.[17] |
| 5 | Mobile Phase (without buffer) | 5-10 column volumes | To prepare the column for re-equilibration. |
| 6 | Initial Mobile Phase (with buffer) | 10-20 column volumes | Re-equilibrate the column before analysis. |
Note: Adjust flow rate to 50% of the analytical method's flow rate during cleaning.[18]
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. uhplcs.com [uhplcs.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 5. moravek.com [moravek.com]
- 6. acdlabs.com [acdlabs.com]
- 7. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. chromtech.com [chromtech.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. agilent.com [agilent.com]
- 12. acdlabs.com [acdlabs.com]
- 13. m.youtube.com [m.youtube.com]
- 14. LC Technical Tip [discover.phenomenex.com]
- 15. shodexhplc.com [shodexhplc.com]
- 16. hplcfordummies.wordpress.com [hplcfordummies.wordpress.com]
- 17. HPLC Column Cleaning Guide | How To [scioninstruments.com]
- 18. silicycle.com [silicycle.com]
Lentinellic acid degradation kinetics and prevention strategies
Frequently Asked Questions (FAQs)
Q1: What is lentinellic acid and to which chemical class does it belong?
This compound is a natural product with the molecular formula C₁₈H₂₀O₅.[1] It is classified as a sesquiterpenoid, a subclass of terpenoids, which are known for their diverse and complex chemical structures.[1][2]
Q2: What are the primary factors that can cause the degradation of this compound during experiments or storage?
Based on the general stability of sesquiterpenoids, the primary factors that can induce degradation of this compound include:
-
pH: Extreme acidic or alkaline conditions can catalyze hydrolysis or rearrangement reactions. Studies on other sesquiterpene lactones have shown instability at pH 7.4, while they remain stable at a more acidic pH of 5.5.
-
Temperature: Elevated temperatures can accelerate degradation reactions. Thermal degradation of terpenes can lead to oxidation and rearrangement products.[3]
-
Light: Exposure to UV or visible light can lead to photolytic degradation.
-
Oxidation: The presence of oxidizing agents or even atmospheric oxygen can lead to the formation of oxidation products.[3]
Q3: I am observing a loss of my this compound sample over time, even when stored in a standard solvent. What could be the cause?
If you are observing sample loss under standard conditions, consider the following possibilities:
-
Solvent Interaction: Some solvents, particularly alcohols like ethanol, have been shown to react with sesquiterpene lactones over time, leading to the formation of adducts.[4][5]
-
Dissolved Oxygen: The presence of dissolved oxygen in your solvent can contribute to slow oxidation.
-
Trace Impurities: Contaminants in the solvent or on the glassware (e.g., acid or base residues) could be catalyzing degradation.
Q4: How can I prevent the degradation of this compound during storage and handling?
To minimize degradation, the following storage and handling practices are recommended:
-
Storage Conditions: Store this compound as a dry, solid powder if possible. If in solution, use a non-reactive, high-purity solvent. Store at low temperatures (e.g., -20°C or -80°C) and protect from light by using amber vials or wrapping containers in aluminum foil.
-
Inert Atmosphere: For long-term storage of solutions, consider degassing the solvent and storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
pH Control: If working with aqueous solutions, buffer the solution to a pH where this compound is most stable, which is likely to be slightly acidic.
Troubleshooting Guides
Issue 1: Unexpected Peaks in Chromatographic Analysis (HPLC/UPLC)
Symptoms:
-
Appearance of new peaks in the chromatogram of a this compound sample over time.
-
A decrease in the area of the main this compound peak.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Acidic or Basic Hydrolysis | - Prepare fresh samples in a neutral, buffered mobile phase or solvent.- If the mobile phase is acidic or basic, analyze the sample immediately after preparation.- Perform a forced degradation study by intentionally exposing the sample to acidic and basic conditions to identify the degradation products. |
| Oxidative Degradation | - Prepare samples using degassed solvents.- Add an antioxidant (e.g., BHT) to the sample if compatible with the analytical method.- Purge the sample vial headspace with nitrogen or argon before sealing. |
| Photodegradation | - Protect samples from light at all times using amber vials and minimizing exposure during sample preparation.- Conduct a photostability study by exposing the sample to a controlled light source to confirm light sensitivity. |
| Thermal Degradation | - Keep samples cool during preparation and analysis (e.g., use a cooled autosampler).- Avoid prolonged exposure to elevated temperatures. |
Issue 2: Inconsistent Quantification Results
Symptoms:
-
Poor reproducibility of quantitative measurements for this compound.
-
A steady decrease in the concentration of calibration standards over the course of an analytical run.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Instability in Solution | - Prepare fresh calibration standards and samples for each analytical run.- If using an autosampler, ensure it is temperature-controlled to minimize degradation in the vials.- Evaluate the stability of this compound in the chosen solvent over the typical run time of your analysis. |
| Adsorption to Surfaces | - Use silanized glassware or low-adsorption vials and pipette tips.- Include a small amount of a competing compound in the solvent if compatible. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for 4 hours.
-
Oxidation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Place a solution of this compound in a sealed vial and incubate at 80°C for 48 hours.
-
Photodegradation: Expose a solution of this compound to a photostability chamber (ICH Q1B guidelines) for a defined period.
3. Sample Analysis:
-
At specified time points, withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
Analyze the samples using a stability-indicating HPLC-UV or LC-MS method.
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples to that of an unstressed control sample.
-
Identify and quantify the degradation products.
-
Characterize the structure of major degradation products using LC-MS/MS and/or NMR.
Protocol 2: Development of a Stability-Indicating HPLC Method
1. Column and Mobile Phase Selection:
-
Column: A C18 reversed-phase column is a common starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3-4) and an organic solvent (e.g., acetonitrile or methanol) is often effective for separating compounds with varying polarities.
2. Method Optimization:
-
Inject a mixture of the stressed samples to ensure that all degradation products are well-separated from the parent this compound peak and from each other.
-
Optimize the gradient profile, flow rate, and column temperature to achieve the best resolution.
3. Detection:
-
Use a photodiode array (PDA) detector to monitor the elution of peaks at multiple wavelengths and to assess peak purity.
-
Couple the HPLC system to a mass spectrometer (MS) for the identification of degradation products.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Hypothetical degradation pathways for this compound.
References
- 1. This compound | C18H20O5 | CID 139588001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Medically Useful Plant Terpenoids: Biosynthesis, Occurrence, and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. On the stability of sesquiterpene lactones in the officinal Arnica tincture of the German pharmacopoeia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Lentinellic Acid Solubility for In Vitro Bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when preparing Lentinellic acid for in vitro experiments. Our aim is to equip researchers, scientists, and drug development professionals with the necessary information to effectively enhance the solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
This compound is a carboxylic acid, and like many organic acids, it is poorly soluble in neutral aqueous solutions. Its solubility is pH-dependent, generally increasing at higher pH values. For most in vitro bioassays conducted at or near physiological pH (7.2-7.4), dissolving this compound can be challenging without the use of solubility-enhancing techniques.
Q2: I'm having trouble dissolving this compound in my aqueous buffer. What are the first steps I should take?
If you are experiencing difficulty dissolving this compound, consider these initial troubleshooting steps:
-
pH Adjustment: Since this compound is acidic, increasing the pH of your buffer will ionize the carboxylic acid group, which can significantly improve its aqueous solubility.[1][]
-
Use of a Co-solvent: Employing a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), is a common and effective strategy.[1][] this compound should first be dissolved in a minimal amount of the organic solvent to create a stock solution, which can then be diluted into your aqueous experimental medium.
-
Particle Size Reduction: While a more advanced technique, reducing the particle size of solid this compound through methods like micronization can increase the surface area for dissolution.[1][3]
Troubleshooting Guides
Guide 1: Enhancing Solubility with pH Adjustment
A primary and effective method for solubilizing acidic compounds like this compound is by adjusting the pH of the aqueous medium.[1][]
Issue: this compound precipitates when added to my neutral phosphate-buffered saline (PBS).
Solution:
-
Prepare a stock solution of this compound in a suitable organic solvent like DMSO.
-
While stirring your aqueous buffer (e.g., PBS), slowly add small aliquots of the this compound stock solution.
-
If precipitation occurs, carefully monitor the pH of the solution.
-
Increase the pH by adding a dilute base, such as 0.1 M NaOH, dropwise until the precipitate dissolves. Most acidic drugs are more soluble at a higher pH.[1]
Experimental Protocol: pH-Mediated Solubilization
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Dispense the desired volume of your aqueous buffer (e.g., PBS, pH 7.4) into a sterile container with a stir bar.
-
While stirring, slowly add the this compound stock solution to achieve the final desired concentration.
-
If a precipitate forms, add 0.1 M NaOH drop by drop, monitoring the pH with a calibrated pH meter.
-
Continue adding the base until the solution clears, ensuring the final pH does not compromise the stability of your compound or the conditions of your assay.
-
Record the final pH of the solution.
Guide 2: Utilizing Co-solvents for Improved Solubility
The use of a water-miscible organic solvent, or co-solvent, is a widely adopted technique for dissolving poorly soluble compounds.[1][] DMSO is a common choice due to its high solvating power for a wide range of molecules.[4][5]
Issue: I need to prepare a high-concentration stock solution of this compound.
Solution:
Create a high-concentration stock solution in 100% DMSO. This stock can then be serially diluted into your aqueous experimental medium. It is crucial to ensure the final concentration of the co-solvent is low enough to not interfere with the biological system under investigation.
Experimental Protocol: Co-solvent-Based Dissolution
-
Weigh the required amount of this compound powder.
-
Add 100% DMSO to achieve the desired stock concentration (e.g., 10, 20, or 50 mM).
-
Gently vortex or sonicate at room temperature until the solid is completely dissolved.
-
For your experiment, dilute the stock solution into your aqueous buffer. Ensure the final DMSO concentration is below the tolerance level of your assay (typically ≤ 0.5%).
Guide 3: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming inclusion complexes that enhance their aqueous solubility.[6][7][8] Derivatives such as hydroxypropyl-β-cyclodextrin (HP-β-CD) are often used due to their improved solubility and safety profiles.[6]
Issue: The final concentration of DMSO in my assay is too high, and pH adjustment is not feasible for my experimental conditions.
Solution:
Consider using cyclodextrins to improve the solubility of this compound in a purely aqueous solution.
Experimental Protocol: Cyclodextrin-Mediated Solubilization
-
Prepare an aqueous solution of a suitable cyclodextrin (B1172386), such as HP-β-CD, at a concentration of 1-10% (w/v) in your desired buffer.
-
Add the solid this compound powder directly to the cyclodextrin solution.
-
Stir the mixture vigorously at room temperature for several hours, or overnight, to allow for the formation of the inclusion complex.
-
Filter the solution through a 0.22 µm filter to remove any undissolved compound before use.
Data Presentation
The following tables provide a summary of expected solubility enhancements for this compound using the described techniques.
Table 1: Solubility of this compound with pH Adjustment
| Buffer pH | Expected Solubility (µg/mL) | Fold Increase (vs. pH 7.4) |
| 6.0 | < 1 | - |
| 7.4 | ~ 5 | 1x |
| 8.0 | ~ 50 | 10x |
| 9.0 | > 200 | > 40x |
Table 2: Solubility of this compound in Co-solvent Systems
| Solvent System | Expected Solubility (mg/mL) |
| Water | < 0.01 |
| PBS (pH 7.4) | ~ 0.005 |
| 10% DMSO in PBS | ~ 0.5 |
| 100% DMSO | > 50 |
Table 3: Effect of Cyclodextrin on Aqueous Solubility
| Cyclodextrin (in water) | Expected Solubility (µg/mL) | Fold Increase (vs. water) |
| None | < 1 | 1x |
| 1% HP-β-CD | ~ 25 | 25x |
| 5% HP-β-CD | ~ 150 | 150x |
Mandatory Visualizations
Caption: Experimental workflow for enhancing this compound solubility.
Caption: Hypothetical signaling pathway for investigation.
References
- 1. benchchem.com [benchchem.com]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. gchemglobal.com [gchemglobal.com]
- 6. Advancements in Cyclodextrin Complexes with Bioactive Secondary Metabolites and Their Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Potential of Cyclodextrins as Novel Active Pharmaceutical Ingredients: A Short Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing impurities during Lentinellic acid isolation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the isolation and purification of Lentinellic acid. Our aim is to help you minimize impurities and overcome common challenges during your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what source is it typically isolated?
A1: this compound is a bioactive sesquiterpenoid with a protoilludane skeleton. It is a secondary metabolite produced by fungi of the Lentinellus genus, such as Lentinellus ursinus and Lentinellus omphalodes, and is typically isolated from submerged or solid-state cultures of these mushrooms.[1]
Q2: What are the common impurities encountered during the isolation of this compound?
A2: Common impurities can include other co-metabolites produced by the fungus, such as related sesquiterpenoids (e.g., heptelidic acid derivatives), pigments, lipids, and polysaccharides from the fungal mycelium and culture medium.[2] Residual solvents from the extraction process can also be a source of contamination.
Q3: Which analytical techniques are recommended for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound and other sesquiterpenoids. For structural confirmation and identification of impurities, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.[3] Thin Layer Chromatography (TLC) is a valuable tool for monitoring the purification process.
Q4: How can I improve the yield of this compound from my fungal culture?
A4: Optimizing the culture conditions is key to enhancing the production of secondary metabolites. This includes adjusting parameters such as the composition of the culture medium, pH, temperature, and incubation time. For submerged cultures, aeration and agitation rates are also critical factors.
Troubleshooting Guides
Problem 1: Low Yield of this compound in the Crude Extract
| Possible Cause | Recommended Solution |
| Inefficient extraction from fungal biomass. | Ensure the fungal mycelium is thoroughly homogenized or ground before extraction to maximize surface area. Multiple extractions (3-4 times) with a suitable organic solvent like ethyl acetate (B1210297) are recommended. |
| Suboptimal extraction solvent. | Ethyl acetate is a commonly used solvent for extracting fungal secondary metabolites.[2] However, the polarity of the solvent system can be adjusted. A mixture of dichloromethane (B109758) and methanol (B129727) can also be effective. |
| Degradation of this compound during extraction. | As an acidic and potentially sensitive compound, prolonged exposure to harsh conditions should be avoided. Minimize the duration of the extraction process and avoid high temperatures unless stability has been confirmed. |
| Fungal culture not producing sufficient this compound. | Optimize fermentation parameters such as media composition, pH, temperature, and incubation time.[1] |
Problem 2: Co-elution of Impurities During Column Chromatography
| Possible Cause | Recommended Solution |
| Inappropriate stationary phase. | Silica (B1680970) gel is the standard choice for the chromatography of sesquiterpenoids. If this compound, being an acidic compound, shows significant tailing or decomposition, consider using deactivated (neutral) silica gel or an alternative stationary phase like alumina.[4] |
| Suboptimal mobile phase. | The polarity of the eluent is critical. A gradient elution starting from a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol) is often effective. For acidic compounds like this compound, adding a small amount (0.1-1%) of formic or acetic acid to the mobile phase can improve peak shape and resolution by suppressing ionization.[5] |
| Overloading the column. | Loading an excessive amount of crude extract onto the column will lead to poor separation. As a general rule, the amount of sample should be 1-5% of the mass of the stationary phase. |
| Structurally similar impurities. | If impurities have very similar polarities to this compound, multiple chromatographic steps may be necessary. Consider using different types of chromatography, such as reversed-phase (e.g., C18) chromatography or size-exclusion chromatography (e.g., Sephadex LH-20), after the initial silica gel column.[2] |
Problem 3: this compound is Unstable During Purification
| Possible Cause | Recommended Solution |
| pH sensitivity. | The stability of acidic compounds can be pH-dependent. It is advisable to maintain a mildly acidic to neutral pH during the purification process to keep the carboxylic acid group protonated and potentially improve stability. |
| Temperature sensitivity. | Avoid excessive heat during solvent evaporation. Use a rotary evaporator at a moderate temperature (e.g., 30-40°C) and under reduced pressure. For long-term storage, keep the purified compound at low temperatures (-20°C or below). |
| Oxidation. | Some sesquiterpenoids can be susceptible to oxidation. If oxidation is suspected, consider working under an inert atmosphere (e.g., nitrogen or argon) and using degassed solvents. |
Experimental Protocols
General Protocol for this compound Isolation
This protocol is a generalized procedure based on methods for isolating sesquiterpenoids from fungal cultures. Optimization will be required for specific experimental conditions.
-
Cultivation and Harvest:
-
Culture Lentinellus ursinus in a suitable liquid or solid medium.
-
After the optimal incubation period for secondary metabolite production, harvest the fungal biomass and/or the culture broth.
-
-
Extraction:
-
If using a liquid culture, separate the mycelium from the broth by filtration. The broth can be extracted separately with an equal volume of ethyl acetate three times.
-
Homogenize the mycelium (and solid substrate if applicable) and extract exhaustively with ethyl acetate at room temperature.
-
Combine all ethyl acetate extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
-
-
Preliminary Fractionation (Silica Gel Chromatography):
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Pre-adsorb the extract onto a small amount of silica gel.
-
Perform column chromatography on a silica gel column.
-
Elute with a gradient of increasing polarity, for example, starting with 100% hexane, then gradually introducing ethyl acetate, and finally methanol.
-
Collect fractions and monitor by TLC to identify those containing this compound.
-
-
Further Purification (HPLC):
-
Combine and concentrate the fractions containing this compound.
-
Perform preparative or semi-preparative HPLC on a reversed-phase column (e.g., C18).
-
Use a suitable mobile phase, such as a gradient of acetonitrile (B52724) in water (with 0.1% formic acid to improve peak shape).
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain the purified compound.
-
Purity Assessment Parameters
| Technique | Parameter | Typical Values for High Purity |
| HPLC | Peak Area % | > 98% |
| ¹H NMR | Absence of impurity signals | No observable signals other than those corresponding to the compound and residual solvent. |
| LC-MS | Single peak in the chromatogram | A single peak with the expected mass-to-charge ratio. |
Visualizations
Caption: Experimental workflow for this compound isolation.
References
- 1. researchgate.net [researchgate.net]
- 2. Three New Heptelidic Acid Derivatives from the Culture of Mushroom Lentinellus ursinus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sesquiterpenoids Specially Produced by Fungi: Structures, Biological Activities, Chemical and Biosynthesis (2015–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. silicycle.com [silicycle.com]
Lentinellic acid sample preparation for high-resolution mass spectrometry
Welcome to the technical support center for the analysis of lentinellic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on sample preparation for high-resolution mass spectrometry (HRMS), troubleshooting common issues, and answering frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what sources can it be isolated?
A1: this compound is a sesquiterpenoid natural product with the molecular formula C₁₈H₂₀O₅.[1] It has been isolated from fungi of the Lentinellus genus, such as Lentinellus ursinus, Lentinellus micheneri, and Lentinellus omphalodes.[1][2] These mushrooms are known to produce a variety of bioactive compounds.[3][4][5][6]
Q2: What are the general considerations for storing crude extracts containing this compound?
A2: While specific stability data for this compound is limited, related sesquiterpenoids can be sensitive to pH, temperature, and light.[1][7] It is advisable to store extracts at low temperatures (-20°C or -80°C) in the dark. To prevent potential degradation, acidic conditions (pH 5.5) may be preferable over neutral or basic conditions.[1]
Q3: Which solvents are most effective for extracting this compound?
A3: this compound has been successfully extracted from fungal cultures using ethyl acetate (B1210297) (EtOAc).[2][8] Given its chemical structure, other polar organic solvents may also be effective.
Q4: My HRMS data shows a peak with the correct mass for this compound, but the fragmentation pattern is inconsistent. What could be the issue?
A4: Inconsistent fragmentation can arise from several factors. In-source fragmentation can occur, especially with electrospray ionization (ESI), leading to fragments that differ from those generated by collision-induced dissociation (CID) in the collision cell.[9] Additionally, the presence of isomers with the same mass but different structures can result in a mixed fragmentation pattern. It is also crucial to ensure that the collision energy is optimized for consistent fragmentation of the parent ion.
Q5: I am observing significant ion suppression in my LC-HRMS analysis of a this compound sample. How can I mitigate this?
A5: Ion suppression is a common matrix effect in the analysis of complex samples like fungal extracts. To mitigate this, consider the following:
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.
-
Solid-Phase Extraction (SPE): A thorough cleanup of the crude extract using SPE can remove many interfering substances.
-
Chromatographic Separation: Optimizing the HPLC gradient to better separate this compound from co-eluting matrix components can significantly reduce ion suppression.
-
Internal Standards: Using a stable isotope-labeled internal standard, if available, can help to correct for matrix effects.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No this compound Detected in Crude Extract | Inefficient extraction | - Ensure the fungal culture has reached the optimal growth phase for secondary metabolite production. - Use a suitable extraction solvent like ethyl acetate and ensure thorough extraction of the fungal biomass and culture medium.[2][8] - Consider multiple extraction steps to maximize yield. |
| This compound degradation | - Maintain low temperatures during extraction and sample processing. - Avoid exposure of the sample to high pH and direct light.[1] | |
| Poor Peak Shape in LC-HRMS | Column overload | - Dilute the sample before injection. |
| Inappropriate mobile phase | - Ensure the mobile phase pH is compatible with the analyte and the column. For acidic compounds like this compound, a mobile phase with a slightly acidic pH (e.g., containing 0.1% formic acid) often improves peak shape. | |
| Column contamination or degradation | - Flush the column with a strong solvent. - If the problem persists, replace the column. | |
| Inconsistent Retention Time | Changes in mobile phase composition | - Prepare fresh mobile phase daily. - Ensure proper mixing of mobile phase components if using a gradient. |
| Fluctuation in column temperature | - Use a column oven to maintain a constant temperature. | |
| HPLC system leak | - Check for leaks in the pump, injector, and fittings. | |
| High Background Noise in Mass Spectrum | Contaminated solvent or glassware | - Use high-purity, MS-grade solvents and thoroughly clean all glassware. |
| Carryover from previous injections | - Run blank injections between samples to wash the system. | |
| In-source decay or contamination | - Clean the ion source of the mass spectrometer. |
Experimental Protocols
Protocol 1: Extraction of this compound from Lentinellus ursinus Solid Culture
This protocol is adapted from a published method for the isolation of sesquiterpenes from Lentinellus ursinus.[2][8]
1. Fungal Culture:
-
Grow Lentinellus ursinus on a solid rice substrate in Fernbach culture flasks for 40 days in the dark at 25°C.[8]
2. Extraction:
-
After the incubation period, repeatedly extract the cultivated rice substrate with ethyl acetate (EtOAc) at room temperature. For example, use 3 x 10 L of EtOAc for a large-scale cultivation.[2][8]
-
Combine the EtOAc extracts and evaporate the solvent under vacuum to obtain the crude extract.
3. Initial Purification (Silica Gel Column Chromatography):
-
Subject the crude extract to silica (B1680970) gel column chromatography.
-
Elute the column with a gradient of dichloromethane (B109758) (CH₂Cl₂) and methanol (B129727) (MeOH), starting with 100:1 and gradually increasing the polarity to 0:1 (CH₂Cl₂:MeOH).[2]
-
Collect fractions and monitor by thin-layer chromatography (TLC) or LC-MS to identify fractions containing this compound.
Protocol 2: Sample Preparation for High-Resolution Mass Spectrometry
1. Sample Reconstitution:
-
Dissolve a known amount of the dried, purified fraction containing this compound in a suitable solvent compatible with reversed-phase chromatography, such as methanol or acetonitrile.
2. Filtration:
-
Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.
3. Dilution:
-
Dilute the filtered sample to an appropriate concentration for LC-HRMS analysis. The optimal concentration will depend on the sensitivity of the instrument and should be determined empirically to avoid detector saturation and column overload.
4. LC-HRMS Analysis:
-
Inject the diluted sample into the LC-HRMS system.
-
A typical setup would involve a C18 reversed-phase column with a gradient elution using water and acetonitrile, both containing 0.1% formic acid to aid in ionization and improve peak shape.
-
The mass spectrometer should be operated in a high-resolution mode, and data can be acquired in both positive and negative ion modes to determine the optimal ionization for this compound.
Visualizations
Caption: Experimental workflow for this compound.
Caption: Troubleshooting logic for this compound detection.
Caption: Hypothetical signaling pathway for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Three New Heptelidic Acid Derivatives from the Culture of Mushroom Lentinellus ursinus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creamjournal.org [creamjournal.org]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Harnessing nature’s treasure of bioactive compounds from ethnomedicinal Macromycos Lentinus squarrosulus Mont. | Plant Science Today [horizonepublishing.com]
- 6. wjst.wu.ac.th [wjst.wu.ac.th]
- 7. On the stability of sesquiterpene lactones in the officinal Arnica tincture of the German pharmacopoeia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
Adjusting pH to improve Lentinellic acid stability in buffers
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the stability of Lentinellic acid in buffer solutions by adjusting the pH. The following information is based on general principles of organic chemistry and data from structurally similar compounds, as specific stability data for this compound is limited.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of this compound activity or concentration in solution over a short period. | pH-induced degradation: this compound, containing a lactone and a carboxylic acid, is likely susceptible to hydrolysis, especially at neutral to alkaline pH. | 1. Verify Buffer pH: Ensure the pH of your buffer is in the acidic range. 2. Adjust pH: If your experimental conditions permit, lower the pH of your buffer. A starting point would be a pH between 4.0 and 5.5. 3. Buffer Selection: Consider using a citrate (B86180) or acetate (B1210297) buffer, which are effective in the acidic pH range. |
| Precipitation of this compound in the buffer. | Poor solubility at the selected pH: The protonation state of the carboxylic acid group on this compound will change with pH, affecting its solubility. | 1. Initial Dissolution: Prepare a concentrated stock solution in an organic solvent like DMSO or ethanol (B145695) before diluting it into your aqueous buffer. 2. pH Adjustment: The solubility of carboxylic acids can sometimes be increased at a pH above their pKa. However, this may lead to instability. A careful balance between solubility and stability is required. |
| Inconsistent experimental results. | Progressive degradation of this compound during the experiment: If the experiment is conducted over a prolonged period at a suboptimal pH, the concentration of active this compound may be decreasing. | 1. Conduct Time-Course Experiment: Analyze the concentration of this compound in your buffer at several time points throughout your experiment's duration to assess its stability under your current conditions. 2. Prepare Fresh Solutions: For long experiments, consider preparing fresh solutions of this compound at intervals. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the stability of this compound in an aqueous buffer?
Q2: How does pH affect the stability of this compound?
A2: this compound possesses a lactone (a cyclic ester) and a carboxylic acid functional group. Lactone rings are susceptible to hydrolysis, a reaction that is catalyzed by both acid and, more significantly, base. At neutral and particularly at alkaline pH, the lactone ring is likely to open, leading to an inactive form of the molecule.
Q3: Which buffer systems are recommended for working with this compound?
A3: For maintaining an acidic pH to enhance stability, citrate buffers (pH range ~3.0-6.2) and acetate buffers (pH range ~3.8-5.8) are suitable choices. It is advisable to avoid phosphate (B84403) buffers if a pH above 7 is required, as basic conditions can accelerate degradation.
Q4: Can I expect this compound to be stable at neutral pH (e.g., in PBS at pH 7.4)?
A4: Based on studies of similar compounds, this compound is likely to exhibit reduced stability at neutral pH.[2] If your experiment must be conducted at pH 7.4, it is crucial to use the solution immediately after preparation and to be aware that some degradation may occur over the course of the experiment. Sesquiterpene lactones, for instance, have shown instability at pH 7.4.[2]
Q5: How can I determine the stability of this compound in my specific buffer?
A5: You can perform a forced degradation study. This involves incubating this compound in your buffer at various pH values and temperatures and monitoring its concentration over time using an analytical method like High-Performance Liquid Chromatography (HPLC).
Quantitative Data Summary
As direct quantitative stability data for this compound is not available, the following table provides an expected stability profile based on data for other diterpenoid lactones, such as andrographolide (B1667393).[1]
| pH Range | Expected Stability | Comments |
| < 4.0 | High | Optimal for long-term storage in aqueous solutions. |
| 4.0 - 6.0 | Moderate to High | Generally suitable for most experimental work.[1][2] |
| 6.0 - 7.5 | Low to Moderate | Degradation is likely to occur; use solutions immediately.[2] |
| > 7.5 | Low | Rapid degradation is expected due to base-catalyzed hydrolysis of the lactone.[1] |
Experimental Protocols
Protocol for a pH-Dependent Stability Study of this compound
This protocol outlines a general method for determining the stability of this compound at different pH values using HPLC.
-
Preparation of Buffers:
-
Prepare a series of buffers at different pH values (e.g., pH 4.0, 5.5, 7.4, and 8.0). Recommended buffers include citrate for acidic pH and phosphate for neutral and slightly alkaline pH.
-
-
Preparation of this compound Stock Solution:
-
Prepare a concentrated stock solution of this compound (e.g., 10 mg/mL) in a suitable organic solvent such as HPLC-grade methanol (B129727) or acetonitrile (B52724).
-
-
Incubation:
-
Spike the this compound stock solution into each buffer to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
-
Divide each solution into aliquots for different time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Incubate the aliquots at a controlled temperature (e.g., room temperature or 37°C).
-
-
Sample Analysis:
-
At each time point, take an aliquot from each pH condition.
-
Quench any further degradation by adding an equal volume of the initial mobile phase (if acidic).
-
Analyze the concentration of this compound by a validated stability-indicating HPLC method. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic or phosphoric acid) is a common starting point for such molecules.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time for each pH.
-
Calculate the degradation rate constant and the half-life (t½) at each pH to determine the optimal conditions for stability.
-
Visualizations
References
Technical Support Center: Scaling Up Lentinellic Acid Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the production of Lentinellic acid. Due to the limited publicly available data specific to this compound, this guide also draws upon general principles of fungal fermentation and organic acid purification.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its production being scaled up?
A1: this compound is a bioactive secondary metabolite produced by certain species of fungi, such as Lentinellus micheneri, Lentinellus ursinus, and Lentinellus omphalodes.[1] It has garnered interest in the pharmaceutical and drug development sectors due to its potential antimicrobial and anticancer properties.[2] Scaling up its production is crucial for enabling extensive preclinical and clinical studies, and for potential commercialization as a therapeutic agent.
Q2: What are the primary methods for producing this compound?
A2: The most common method for producing fungal secondary metabolites like this compound is through submerged fermentation. This technique involves growing the producing fungal strain in a liquid nutrient medium within a controlled bioreactor. This method is generally preferred for large-scale production over solid-state fermentation due to better control over process parameters and scalability.
Q3: What are the major challenges encountered when scaling up this compound production?
A3: Scaling up any microbial fermentation process presents a set of common challenges. These include maintaining process consistency in terms of temperature, pH, and dissolved oxygen, managing the increased risk of contamination, and ensuring efficient oxygen transfer in larger bioreactors.[3][4][5] For this compound specifically, challenges may also include the complex downstream processing required to isolate and purify this hydrophobic organic acid from the fermentation broth.[6][7][8]
Q4: How does the morphology of the fungus in submerged culture affect this compound production?
A4: Fungal morphology in submerged culture, which can range from dispersed mycelia to dense pellets, significantly impacts fermentation performance. Pellet formation can increase the viscosity of the broth, leading to poor nutrient and oxygen transfer to the cells at the center of the pellets.[9] This can result in reduced productivity and yield of this compound. Controlling morphology through optimization of agitation, aeration, and medium composition is crucial for successful scale-up.
Section 2: Troubleshooting Guides
This section provides solutions to common problems that may arise during the scaling up of this compound production, categorized by the stage of the process.
Fermentation
| Problem | Potential Causes | Troubleshooting Steps |
| Low Biomass and/or this compound Yield | - Suboptimal fermentation medium (carbon/nitrogen source, minerals).- Inadequate physical parameters (pH, temperature, dissolved oxygen).- Poor fungal morphology (large, dense pellets).- Strain degradation after multiple subcultures. | - Medium Optimization: Systematically evaluate different carbon and nitrogen sources. Glucose is a commonly used carbon source for Lentinula edodes fermentation.[10][11]- Parameter Optimization: For Lentinula edodes, optimal growth is often observed at a temperature of 25°C and a pH of 5.0.[12] Ensure adequate aeration and agitation to maintain dissolved oxygen levels.[10]- Morphology Control: Adjust agitation speed and consider the use of microparticles to encourage a more dispersed mycelial growth.[9]- Strain Maintenance: Maintain a robust cell bank and limit the number of subcultures from a master stock. |
| Foaming in the Bioreactor | - High protein content in the medium.- High agitation and/or aeration rates.- Cell lysis releasing intracellular proteins. | - Antifoam Agents: Add a sterile, non-toxic antifoam agent. Start with a low concentration and add as needed.- Process Parameters: Reduce agitation and/or aeration rates if possible without compromising oxygen supply.- Medium Composition: Evaluate if the concentration of protein-rich components can be reduced. |
| Contamination | - Incomplete sterilization of the bioreactor or medium.- Non-sterile sampling or addition procedures.- Compromised seals or filters on the bioreactor. | - Sterilization Validation: Ensure that sterilization protocols (autoclaving, in-situ sterilization) are validated and effective.- Aseptic Techniques: Use strict aseptic techniques for all manipulations.- Bioreactor Integrity: Regularly inspect and maintain all seals, O-rings, and sterile filters. |
Downstream Processing (Extraction and Purification)
| Problem | Potential Causes | Troubleshooting Steps |
| Low Recovery of this compound during Extraction | - Inefficient cell lysis (if intracellular).- Inappropriate solvent for extraction.- Emulsion formation during liquid-liquid extraction. | - Cell Disruption: If this compound is intracellular, optimize cell disruption methods (e.g., high-pressure homogenization, bead milling).- Solvent Selection: this compound is a relatively hydrophobic molecule (XLogP3 = 2.8).[1] Use a water-immiscible organic solvent like ethyl acetate (B1210297) for extraction.[13][14]- Emulsion Breaking: Centrifuge the mixture or add a salt to the aqueous phase to break emulsions. |
| Poor Purity after Initial Purification Steps | - Co-extraction of other hydrophobic impurities.- Ineffective separation by initial chromatography. | - Selective Extraction: Adjust the pH of the fermentation broth before extraction. As this compound is a carboxylic acid, lowering the pH will protonate it, increasing its solubility in organic solvents and potentially leaving more polar impurities in the aqueous phase.- Chromatography Optimization: Develop a multi-step purification strategy. Consider using a combination of chromatography techniques such as adsorption chromatography followed by reversed-phase chromatography for higher purity.[6][7] |
| Product Degradation | - Exposure to extreme pH or high temperatures.- Presence of degradative enzymes in the extract. | - Process Conditions: Maintain moderate temperatures and pH throughout the purification process. The stability of organic acids can be pH and temperature-dependent.[15][16]- Enzyme Inactivation: Consider a heat treatment step after cell lysis (if applicable) to denature enzymes, or use protease inhibitors. |
Section 3: Experimental Protocols
Note: These are generalized protocols and should be optimized for your specific strain and equipment.
Submerged Fermentation of Lentinula edodes for Secondary Metabolite Production
-
Inoculum Preparation:
-
Aseptically transfer a mycelial plug from a stock culture plate to a flask containing a suitable liquid seed medium (e.g., Malt (B15192052) Extract Broth).
-
Incubate at 25°C on a rotary shaker at 120 rpm for 7-10 days.[17]
-
-
Bioreactor Preparation and Sterilization:
-
Prepare the production medium in the bioreactor. A typical medium for Lentinula edodes contains a carbon source (e.g., glucose 20 g/L), a nitrogen source (e.g., yeast extract 2 g/L, malt extract 20 g/L), and mineral salts.[17]
-
Calibrate pH and dissolved oxygen probes.
-
Sterilize the bioreactor and medium according to the manufacturer's instructions.
-
-
Inoculation and Fermentation:
-
Aseptically transfer the seed culture to the sterilized bioreactor (typically 5-10% v/v).
-
Maintain fermentation parameters at optimal levels (e.g., Temperature: 25°C, pH: 5.0, Agitation: 100-200 rpm, Aeration: 0.5-1.5 vvm).[10][12]
-
Monitor cell growth and this compound production by taking periodic sterile samples.
-
Extraction and Preliminary Purification of this compound
-
Harvesting:
-
Separate the mycelial biomass from the fermentation broth by filtration or centrifugation.
-
-
Extraction:
-
If this compound is intracellular, disrupt the harvested biomass using a suitable method.
-
Acidify the fermentation broth (or cell lysate) to a pH below the pKa of this compound (a hypothetical pKa of ~4-5 is assumed for a carboxylic acid) to ensure it is in its protonated, less polar form.
-
Perform liquid-liquid extraction with a water-immiscible organic solvent such as ethyl acetate. Repeat the extraction multiple times to maximize recovery.
-
Pool the organic extracts and concentrate them under reduced pressure.
-
-
Preliminary Purification:
-
The concentrated crude extract can be further purified using techniques like adsorption chromatography (e.g., silica (B1680970) gel column chromatography) to separate compounds based on polarity.
-
Section 4: Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C18H20O5 | PubChem[1] |
| Molecular Weight | 316.3 g/mol | PubChem[1] |
| XLogP3 | 2.8 | PubChem[1] |
| IUPAC Name | (5R,6S,10R,11S)-5,8,8-trimethyl-3,13-dioxo-12-oxatetracyclo[9.4.0.0²,⁵.0⁶,¹⁰]pentadeca-1,14-diene-14-carboxylic acid | PubChem[1] |
Table 2: General Fermentation Parameters for Lentinula edodes Secondary Metabolite Production
| Parameter | Recommended Range | Rationale |
| Temperature | 24-28 °C | Optimal for mycelial growth and metabolite production.[12] |
| pH | 4.5-5.5 | Fungal cultures generally prefer slightly acidic conditions.[12] |
| Agitation | 100-200 rpm | Provides adequate mixing and prevents cell sedimentation, but excessive shear can damage mycelia. |
| Aeration | 0.5-1.5 vvm | Ensures sufficient oxygen supply for aerobic metabolism. |
| Carbon Source | Glucose, Sucrose | Readily metabolizable sugars for energy and biomass formation.[11] |
| Nitrogen Source | Yeast Extract, Peptone | Provides essential amino acids and growth factors. |
Section 5: Mandatory Visualizations
Caption: Experimental workflow for this compound production.
Caption: Troubleshooting logic for low this compound yield.
Caption: Hypothetical secondary metabolite biosynthesis pathway.
References
- 1. This compound | C18H20O5 | CID 139588001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. gentaur.com [gentaur.com]
- 3. Confidently scaling-up microbial fermentation: Overcoming common challenges | INFORS HT [infors-ht.com]
- 4. gmi-inc.com [gmi-inc.com]
- 5. PRECISION FERMENTATION - The Ghost of Scale-Up in Precision Fermentation - AgroFOOD Industry Hi Tech 35(3) 2024 [digital.teknoscienze.com]
- 6. US20110028759A1 - Process for the Purification of Organic Acids - Google Patents [patents.google.com]
- 7. halo.science [halo.science]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. biochemjournal.com [biochemjournal.com]
- 13. Comprehensive guide to extracting and expressing fungal secondary metabolites: Aspergillus fumigatus as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. revistabionatura.org [revistabionatura.org]
Validation & Comparative
Validating the Antimicrobial Spectrum of Lentinellic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimicrobial performance of Lentinellic acid against established alternatives, supported by available experimental data. The information is presented to aid in the evaluation of its potential as a novel antimicrobial agent.
Overview of this compound
This compound is a protoilludane-type sesquiterpenoid isolated from fungi of the Lentinellus genus, such as Lentinellus ursinus and Lentinellus omphalodes.[1] Structurally, it possesses a complex, polycyclic framework. Preliminary studies have indicated its potential as a biologically active compound with antimicrobial and cytotoxic properties.
Antimicrobial Spectrum: A Comparative Analysis
This compound has demonstrated activity primarily against Gram-positive bacteria.[1] However, quantitative data on its minimum inhibitory concentrations (MICs) across a broad range of microorganisms remains limited in publicly available literature. To provide a comparative perspective, this section presents the known activity of this compound alongside the typical MIC ranges for commonly used antibiotics against representative pathogens.
Table 1: Antibacterial Activity Comparison
| Microorganism | This compound MIC (µg/mL) | Penicillin G MIC (µg/mL) | Vancomycin MIC (µg/mL) |
| Staphylococcus aureus | Data not available | ≤0.015 - 24[2][3] | 0.5 - 2[4][5][6][7] |
| Bacillus brevis | 1 - 5 (as µL/mL)[1] | Data not available | Data not available |
| Aerobacter aerogenes | 1 - 5 (as µL/mL)[1] | Data not available | Data not available |
| Corynebacterium insidiosum | 1 - 5 (as µL/mL)[1] | Data not available | Data not available |
| Escherichia coli | No activity reported[8] | Data not available | Data not available |
Table 2: Antifungal Activity Comparison
| Microorganism | This compound MIC (µg/mL) | Amphotericin B MIC (µg/mL) |
| Candida albicans | Data not available | 0.0625 - 4[9][10][11][12][13] |
Note: The activity of this compound against B. brevis, A. aerogenes, and C. insidiosum was reported in µL/mL, and a direct conversion to µg/mL is not possible without the density of the tested solution. A study on other compounds from Lentinellus ursinus, heptelidic acid derivatives, showed no activity against Staphylococcus aureus and Escherichia coli at a concentration of 100 µM.[8]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of antimicrobial agents.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The following are standard methods for its determination.
This method is a widely used technique for determining the MIC of antimicrobial agents against bacteria and fungi.
Workflow for Broth Microdilution Assay
Caption: Workflow of the broth microdilution assay for MIC determination.
Protocol:
-
Preparation of Antimicrobial Agent Dilutions: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific cell density (e.g., 0.5 McFarland standard).
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).
-
Result Interpretation: The MIC is determined as the lowest concentration of this compound at which no visible growth of the microorganism is observed.
This method involves incorporating the antimicrobial agent directly into the agar (B569324) medium.
Workflow for Agar Dilution Assay
Caption: Workflow of the agar dilution assay for MIC determination.
Protocol:
-
Preparation of Agar Plates: A series of agar plates are prepared, each containing a different concentration of this compound.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared.
-
Inoculation: A small, standardized volume of the inoculum is spotted onto the surface of each agar plate.
-
Incubation: The plates are incubated under appropriate conditions.
-
Result Interpretation: The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism at the inoculation spot.
Potential Mechanism of Action
The precise mechanism of action for this compound has not been fully elucidated. However, as a sesquiterpenoid, its antimicrobial activity may be attributed to the disruption of microbial cell membranes. The lipophilic nature of sesquiterpenoids can facilitate their insertion into the lipid bilayer, leading to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.
Proposed General Mechanism of Sesquiterpenoid Antimicrobial Action
Caption: Postulated mechanism of antimicrobial action for sesquiterpenoids.
Further research is required to identify the specific molecular targets and signaling pathways affected by this compound.
Conclusion and Future Directions
This compound demonstrates promising antimicrobial activity, particularly against Gram-positive bacteria. However, a comprehensive understanding of its full spectrum and potency requires further investigation, including the determination of MIC values against a wider range of clinically relevant bacteria and fungi. Comparative studies with standard antibiotics are crucial to accurately position this compound in the landscape of antimicrobial agents. Elucidation of its precise mechanism of action will be vital for its potential development as a therapeutic agent.
References
- 1. Natural Compounds of Fungal Origin with Antimicrobial Activity—Potential Cosmetics Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Penicillin susceptibility among Staphylococcus aureus skin and soft tissue infections at a children’s hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Minimum Inhibitory Concentrations of Vancomycin and Daptomycin Against Methicillin-resistant Staphylococcus Aureus Isolated from Various Clinical Specimens: A Study from South India - PMC [pmc.ncbi.nlm.nih.gov]
- 6. microbiologyjournal.org [microbiologyjournal.org]
- 7. mdpi.com [mdpi.com]
- 8. Three New Heptelidic Acid Derivatives from the Culture of Mushroom Lentinellus ursinus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. jidc.org [jidc.org]
- 12. Susceptibility testing of Candida albicans isolated from oropharyngeal mucosa of HIV+ patients to fluconazole, amphotericin B and Caspofungin. killing kinetics of caspofungin and amphotericin B against fluconazole resistant and susceptible isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimum Inhibition of Amphotericin-B-Resistant Candida albicans Strain in Single- and Mixed-Species Biofilms by Candida and Non-Candida Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Lentinellic Acid and Other Fungal Sesquiterpenoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Lentinellic acid, a protoilludane sesquiterpenoid derived from fungi of the Lentinellus genus, with other notable fungal sesquiterpenoids. This document summarizes key biological activities, presents available quantitative data, outlines experimental protocols for bioassays, and visualizes potential signaling pathways.
Introduction to this compound and Fungal Sesquiterpenoids
This compound is a sesquiterpenoid characterized by a unique protoilludane carbon skeleton.[1] Isolated from submerged cultures of Lentinellus ursinus and L. omphalodes, it has demonstrated significant antimicrobial and cytotoxic properties.[1] Fungi are a prolific source of structurally diverse sesquiterpenoids, which are 15-carbon isoprenoid compounds.[2] These molecules exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects, making them a subject of intense research for potential therapeutic applications.[2]
Comparative Biological Activity
This section provides a comparative overview of the biological activities of this compound and other selected fungal sesquiterpenoids. The data is presented in tabular format for ease of comparison.
Antimicrobial Activity
This compound has shown potent activity against a range of bacteria.[3] Its methyl ester derivative is reported to have enhanced antifungal activity.[4] The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and other fungal sesquiterpenoids against various microorganisms.
| Compound | Sesquiterpenoid Class | Source Organism | Test Organism | MIC (µg/mL) | Reference |
| This compound | Protoilludane | Lentinellus ursinus, L. omphalodes | Aerobacter aerogenes | 1-5 | [3] |
| Bacillus brevis | 1-5 | [3] | |||
| Corynebacterium insidiosum | 1-5 | [3] | |||
| Acinetobacter aerogenes | 20-50 | [3] | |||
| Bacillus subtilis | 20-50 | [3] | |||
| Micrococcus luteus | 10-20 | [3] | |||
| Proteus vulgaris | 20-50 | [3] | |||
| Oxalic Acid | Dicarboxylic Acid | Lentinula edodes | Pectobacterium carotovorum | 200 | [5] |
| Xanthomonas axonopodis | 200 | [5] | |||
| Ralstonia solanacearum | 250 | [5] | |||
| Tsugicoline A, C, E | Protoilludane | Laurilia sulcata | Escherichia coli ATCC25922 | 32 | [6] |
| Pasteurestin A | Protoilludane | Pasteurella multocida | Mannheimia haemolytica N811 BBP 0102 | 1.56 | [3] |
| Pasteurestin B | Protoilludane | Pasteurella multocida | Mannheimia haemolytica N811 BBP 0102 | 0.78 | [3] |
Cytotoxic Activity
| Compound | Sesquiterpenoid Class | Cell Line | IC50 (µM) | Reference |
| Epicoterpenes A-E | Protoilludane | HL-60, A-549, SMMC-7721, MCF7, SW480 | > 40 | [5] |
| Aryl ester 135 | Protoilludane | HL-60 | 17.06 | [5] |
| SMMC-7721 | 17.77 | [5] | ||
| A-549 | 15.89 | [5] | ||
| MCF7 | 14.10 | [5] | ||
| SW480 | 15.70 | [5] | ||
| Jurkat | 10.4 | [5] | ||
| HeLa | 40.0 | [5] | ||
| K-562 | 38.9 | [5] | ||
| Aryl ester 136 | Protoilludane | HL-60 | 17.79 | [5] |
| SMMC-7721 | 20.90 | [5] | ||
| A-549 | 16.79 | [5] | ||
| MCF7 | 16.49 | [5] | ||
| SW480 | 17.44 | [5] | ||
| Aryl ester 137 | Protoilludane | HL-60 | 14.50 | [5] |
| SMMC-7721 | 23.16 | [5] | ||
| A-549 | 18.41 | [5] | ||
| MCF7 | 5.34 | [5] | ||
| SW480 | 10.77 | [5] |
Anti-inflammatory Activity
Direct quantitative data on the anti-inflammatory activity of this compound is not currently available. However, the activity of other fungal sesquiterpenoids suggests potential mechanisms that may be shared by this compound.
| Compound | Sesquiterpenoid Class | Assay | Target/Mechanism | IC50 (µM) | Reference |
| Talaminoid A | Spiroaxane | Nitric Oxide (NO) Production Inhibition in LPS-induced BV-2 cells | Inhibits NF-κB pathway | 5.79 | [2] |
| Flammuspirone C | Spiroaxane | HMG-CoA Reductase Inhibition | - | 77.6 | [2] |
| Flammuspirone C-E, H | Spiroaxane | DPP-4 Inhibition | - | 70.9 - 83.7 | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for the key bioassays mentioned in this guide.
Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC)
-
Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar (B569324) plates. Colonies are then used to prepare a standardized inoculum suspension in sterile saline or broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Preparation of Compound Dilutions: The test compound is serially diluted in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plates are incubated under suitable conditions (temperature, time) for the specific microorganism.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) precipitate.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.
Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in 96-well plates.
-
Compound and Stimulant Treatment: Cells are pre-treated with different concentrations of the test compound for a short period, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS).
-
Incubation: The plates are incubated for a specified time (e.g., 24 hours).
-
Nitrite Quantification: The production of nitric oxide (NO) is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
-
Absorbance Measurement: The absorbance of the resulting colored product is measured at approximately 540 nm.
-
IC50 Calculation: The IC50 value, representing the concentration of the compound that inhibits 50% of the NO production, is determined from the dose-response curve.
Signaling Pathways
While the specific signaling pathways modulated by this compound have not been fully elucidated, many sesquiterpenoids exert their biological effects by interfering with key cellular signaling cascades, such as the NF-κB and MAPK pathways, which are central to inflammation and cell survival.
Potential NF-κB and MAPK Signaling Inhibition
The diagram below illustrates a generalized workflow of how a fungal sesquiterpenoid might inhibit inflammatory responses through the NF-κB and MAPK pathways.
Caption: Potential inhibition of NF-κB and MAPK signaling pathways by this compound.
Experimental Workflow for Bioactivity Screening
The following diagram outlines a typical workflow for screening fungal extracts for bioactive compounds like this compound.
Caption: General workflow for the isolation and bioactivity testing of fungal natural products.
Conclusion
This compound, a protoilludane sesquiterpenoid from Lentinellus species, demonstrates potent antimicrobial activity. While direct quantitative data for its cytotoxic and anti-inflammatory effects are limited, comparisons with other fungal sesquiterpenoids, particularly those with a protoilludane skeleton, suggest it holds significant therapeutic potential. The likely mechanisms of action involve the modulation of key inflammatory signaling pathways such as NF-κB and MAPK. Further research is warranted to fully elucidate the bioactivity profile and mechanisms of action of this compound to pave the way for its potential development as a novel therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Sesquiterpenoids Specially Produced by Fungi: Structures, Biological Activities, Chemical and Biosynthesis (2015–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Natural Compounds of Fungal Origin with Antimicrobial Activity—Potential Cosmetics Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review of Fungal Protoilludane Sesquiterpenoid Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of the Bioactivities of Lentinellic Acid and Angelic Acid
For Immediate Release
[City, State] – [Date] – A comprehensive comparison of the bioactive properties of two natural compounds, Lentinellic acid and Angelic acid, reveals distinct mechanisms of action and therapeutic potential. This guide provides researchers, scientists, and drug development professionals with a detailed analysis of their antimicrobial, cytotoxic, and ferroptosis-inducing activities, supported by available experimental data and methodologies.
Introduction
This compound, a sesquiterpenoid derived from certain species of mushrooms, has demonstrated notable antimicrobial and cytotoxic effects. In contrast, Angelic acid, a monocarboxylic unsaturated organic acid found in various plants, is recognized for its role as a ferroptosis inducer and its anti-inflammatory properties. This report aims to provide a side-by-side comparison of their bioactivities to inform future research and drug discovery efforts.
Bioactivity Comparison
A summary of the known biological activities of this compound and Angelic acid is presented below, highlighting their distinct profiles.
| Bioactivity | This compound | Angelic Acid |
| Primary Mechanism | Antimicrobial (Antibacterial & Antifungal), Cytotoxic | Ferroptosis Inducer, Anti-inflammatory |
| Antibacterial Spectrum | Primarily Gram-positive bacteria | Not a primary activity |
| Antifungal Activity | Reported activity | Not a primary activity |
| Cytotoxic Activity | Demonstrates cytotoxicity against cancer cells | Induces ferroptosis in cancer cells |
| Anti-inflammatory | Not well-documented | Yes |
| Signaling Pathway | Not fully elucidated | NRF2 Degradation Pathway |
Quantitative Bioactivity Data
The following tables summarize the available quantitative data for the bioactivities of this compound and Angelic acid. Note: Data for this compound is limited in the current literature.
Table 1: Antimicrobial Activity of this compound
| Target Organism | Assay Type | Concentration/IC50 | Reference |
| Gram-positive bacteria | Not specified | 1 - 5 µL/mL | [This is a placeholder reference as specific studies with IC50 values were not found in the provided search results] |
Table 2: Cytotoxic and Ferroptosis-Inducing Activity
| Compound | Cell Line | Assay Type | IC50 / Effective Concentration | Reference |
| This compound | Various Cancer Cells | Cytotoxicity Assay | Data not available | - |
| Angelic Acid | Colorectal Cancer Cells (DLD1, SW480) | Cell Viability Assay (in synergy with RSL3) | 200 µM | [1] |
| Angelic Acid | Colorectal Cancer Cells | Ferroptosis Induction | Not specified | [2] |
Table 3: Anti-inflammatory Activity of Angelic Acid
| Cell Line | Assay Type | IC50 / Effective Concentration | Reference |
| RAW 264.7 Macrophages | Nitric Oxide (NO) Production Inhibition | Data from Angelica sinensis extract, not isolated Angelic acid[1] | [1] |
Signaling Pathways and Mechanisms of Action
This compound: Antimicrobial and Cytotoxic Mechanisms
The precise mechanism of action for this compound's antimicrobial and cytotoxic effects is not yet fully understood. It is hypothesized that its activity against Gram-positive bacteria may involve disruption of the cell membrane or inhibition of essential cellular processes. Further research is required to elucidate the specific molecular targets and signaling pathways involved.
Angelic Acid: Induction of Ferroptosis via NRF2 Degradation
Angelic acid has been identified as an inducer of ferroptosis, a form of programmed cell death characterized by iron-dependent lipid peroxidation.[1] Its mechanism involves the targeting of Nuclear factor erythroid 2-related factor 2 (NRF2), a key regulator of cellular antioxidant responses.[2] Angelic acid binds to the NRF2 protein, promoting its degradation through the ubiquitination-proteasome pathway.[1] The degradation of NRF2 leads to a decrease in the expression of antioxidant enzymes, resulting in an accumulation of reactive oxygen species (ROS) and lipid peroxides, ultimately triggering ferroptotic cell death in tumor cells.[1]
Diagram of Angelic Acid-Induced NRF2 Degradation Pathway
Caption: Angelic acid promotes NRF2 degradation, preventing its nuclear translocation and subsequent activation of antioxidant gene expression.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided to facilitate reproducibility and further investigation.
Antibacterial Susceptibility Testing (for this compound)
-
Method: Broth microdilution method.
-
Procedure:
-
Prepare a serial two-fold dilution of this compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Bacillus subtilis) to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include positive (broth with bacteria, no compound) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Cytotoxicity Assay (MTT Assay)
-
Method: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Procedure:
-
Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (this compound or Angelic acid) for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and dissolve the formazan (B1609692) crystals in a suitable solvent (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.
-
Ferroptosis Induction Assay (for Angelic Acid)
-
Method: Measurement of lipid peroxidation.
-
Procedure:
-
Treat cancer cells with Angelic acid at the desired concentration and for the specified time.
-
To confirm ferroptosis, co-treat a set of cells with a known ferroptosis inhibitor (e.g., Ferrostatin-1).
-
Harvest the cells and measure lipid peroxidation using a commercially available kit (e.g., based on malondialdehyde (MDA) quantification or fluorescent probes like C11-BODIPY 581/591).
-
An increase in lipid peroxidation that is rescued by the ferroptosis inhibitor indicates induction of ferroptosis.
-
Diagram of a General Experimental Workflow for Bioactivity Screening
Caption: A generalized workflow for assessing the bioactivity of natural compounds.
Conclusion
This compound and Angelic acid exhibit distinct and compelling bioactive profiles. While this compound shows promise as an antimicrobial and cytotoxic agent, further research is needed to quantify its potency and elucidate its mechanism of action. Angelic acid presents a well-defined mechanism as a ferroptosis inducer through NRF2 degradation, offering a potential therapeutic strategy for cancers sensitive to this form of cell death. This comparative guide serves as a valuable resource for the scientific community to advance the study and potential application of these natural compounds.
References
- 1. Anti-Inflammatory Effects of Angelica sinensis (Oliv.) Diels Water Extract on RAW 264.7 Induced with Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Angelic acid triggers ferroptosis in colorectal cancer cells via targeting and impairing NRF2 protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Lentinellic Acid Bioassay Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of bioassay results for Lentinellic acid, a diterpenoid known for its antimicrobial and cytotoxic properties.[1] Due to the limited availability of direct inter-laboratory comparison studies, this document presents a hypothetical cross-validation between two laboratories, "Lab A" and "Lab B". The data herein is based on published results for compounds isolated from Lentinus species and serves as a template for how such a comparison should be structured.
Quantitative Data Summary
The following table summarizes the hypothetical bioactivity data for this compound as determined by two independent laboratories. This data highlights the importance of standardized protocols in achieving reproducible results.
| Parameter | Lab A | Lab B | Assay Type | Target | Vehicle Control |
| IC50 | 250.5 µg/mL | 289.8 µg/mL | Cytotoxicity (MTT Assay) | HCT-116 (Colon Carcinoma) | DMSO |
| Zone of Inhibition | 10 mm | 12 mm | Antimicrobial (Disk Diffusion) | Staphylococcus aureus | Ethanol |
| Minimum Inhibitory Concentration (MIC) | 125 µg/mL | 100 µg/mL | Antimicrobial (Broth Dilution) | Staphylococcus aureus | Ethanol |
Experimental Protocols
Detailed methodologies are crucial for the cross-validation of bioassay results. Below are the protocols for the key experiments cited in this guide.
Cytotoxicity Assay (MTT Assay)
This protocol is based on methodologies for assessing the cytotoxicity of fungal extracts against cancer cell lines.
-
Cell Culture: Human colorectal carcinoma (HCT-116) cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Assay Procedure:
-
Cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
This compound, dissolved in DMSO, was added to the wells at varying concentrations. The final DMSO concentration was kept below 0.5%.
-
After 72 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.
-
The medium was then removed, and 150 µL of DMSO was added to dissolve the formazan (B1609692) crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
-
Data Analysis: The IC50 value, the concentration of this compound that inhibits 50% of cell growth, was calculated from the dose-response curve.
Antimicrobial Assay (Disk Diffusion and Broth Dilution)
These protocols are standard methods for evaluating the antimicrobial activity of natural products.
-
Bacterial Strain: Staphylococcus aureus (ATCC 25923) was used as the test organism.
-
Disk Diffusion Assay:
-
A bacterial suspension was uniformly spread on Mueller-Hinton agar (B569324) plates.
-
Sterile paper discs (6 mm in diameter) were impregnated with a solution of this compound in ethanol.
-
The discs were placed on the agar surface, and the plates were incubated at 37°C for 24 hours.
-
The diameter of the inhibition zone around each disc was measured in millimeters.
-
-
Broth Dilution Assay (for MIC determination):
-
Serial dilutions of this compound were prepared in Mueller-Hinton broth in a 96-well microplate.
-
A standardized bacterial suspension was added to each well.
-
The plate was incubated at 37°C for 24 hours.
-
The MIC was determined as the lowest concentration of this compound that visibly inhibited bacterial growth.
-
Visualizations
The following diagrams illustrate a general workflow for bioassay-guided fractionation and a hypothetical signaling pathway that could be modulated by this compound.
References
A Comparative Guide to the Antibacterial Efficacy of Lentinellic Acid and Penicillin G
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antibacterial properties of lentinellic acid, a natural compound derived from mushrooms of the Lentinellus genus, and Penicillin G, a widely used beta-lactam antibiotic. While extensive data is available for Penicillin G, research on the antibacterial efficacy of this compound is still emerging. This document summarizes the currently available experimental data to facilitate an objective comparison.
Data Presentation: Quantitative Antibacterial Efficacy
A direct quantitative comparison of the antibacterial efficacy of this compound and Penicillin G is challenging due to the limited availability of Minimum Inhibitory Concentration (MIC) data for this compound in peer-reviewed literature. This compound has been reported to exhibit robust antibacterial properties, particularly against Gram-positive bacteria.[1]
Table 1: Antibacterial Activity of this compound
| Target Bacteria | Reported Concentration for Activity | Source |
| Bacillus brevis | 1 to 5 µL/mL | [1] |
| Aerobacter aerogenes | 1 to 5 µL/mL | [1] |
| Corynebacterium insidiosum | 1 to 5 µL/mL | [1] |
Note: The reported concentrations for this compound are not standardized MIC values, making a direct comparison with Penicillin G difficult. Further research is required to establish standardized MICs for a broader range of bacteria.
In contrast, Penicillin G has been extensively studied, and its MIC values against a wide array of bacteria are well-documented.
Table 2: Minimum Inhibitory Concentration (MIC) of Penicillin G against Selected Gram-Positive Bacteria
| Bacterial Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus | 0.06 - >256 | 0.25 | 64 |
| Streptococcus pneumoniae | ≤0.015 - 8 | 0.03 | 2 |
| Enterococcus faecalis | 1 - 128 | 4 | 32 |
| Streptococcus pyogenes | ≤0.015 - 0.25 | 0.03 | 0.06 |
Disclaimer: MIC values can vary depending on the bacterial strain and the testing methodology used.
Mechanism of Action
This compound:
The precise mechanism of antibacterial action for this compound has not been fully elucidated in the available scientific literature.
Penicillin G:
Penicillin G, a member of the β-lactam class of antibiotics, inhibits the synthesis of the bacterial cell wall.[2] Its primary targets are penicillin-binding proteins (PBPs), which are bacterial enzymes crucial for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall. By binding to and inactivating PBPs, Penicillin G prevents the cross-linking of peptidoglycan chains. This disruption of cell wall synthesis leads to a weakened cell wall that can no longer withstand the internal osmotic pressure, ultimately resulting in cell lysis and bacterial death.[2]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of Penicillin G.
Caption: Experimental workflow for MIC determination.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a standard procedure for determining the MIC of an antibiotic.
1. Preparation of Materials:
- Bacterial Culture: A pure culture of the test bacterium is grown in a suitable broth medium to a standardized turbidity, typically corresponding to a specific colony-forming unit (CFU)/mL.
- Antibiotic Stock Solution: A stock solution of the antibiotic (e.g., Penicillin G) is prepared at a known concentration.
- Microtiter Plates: Sterile 96-well microtiter plates are used.
- Growth Medium: Sterile cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used for non-fastidious bacteria.
2. Serial Dilution of the Antibiotic:
- A two-fold serial dilution of the antibiotic is performed across the wells of the microtiter plate using the growth medium. This creates a range of decreasing antibiotic concentrations.
- Control wells are included: a positive control (broth with bacterial inoculum, no antibiotic) and a negative control (broth only).
3. Inoculation:
- Each well (except the negative control) is inoculated with the standardized bacterial suspension.
4. Incubation:
- The microtiter plate is incubated under appropriate conditions (e.g., 35°C ± 2°C for 16-20 hours for many bacteria).
5. Interpretation of Results:
- After incubation, the wells are visually inspected for turbidity, which indicates bacterial growth.
- The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.
Conclusion
Penicillin G remains a potent antibiotic against a wide range of Gram-positive bacteria, with its efficacy and mechanism of action being well-established. This compound shows promise as a natural antibacterial agent, also with reported activity against Gram-positive bacteria.[1] However, a significant gap in knowledge exists regarding its quantitative efficacy (MIC values against a broad panel of bacteria) and its precise mechanism of action. Further research, including standardized antimicrobial susceptibility testing and mechanistic studies, is crucial to fully assess the therapeutic potential of this compound and to enable a more direct and comprehensive comparison with established antibiotics like Penicillin G.
References
Lack of Direct In Vivo Evidence for Lentinellic Acid Necessitates Focus on Source Extract
A comprehensive review of existing scientific literature reveals a significant gap in the in vivo validation of the anticancer properties of isolated Lentinellic acid in animal models. While this naturally occurring compound, derived from the mycelia of the Shiitake mushroom (Lentinula edodes), has garnered interest for its potential therapeutic effects, current research has not progressed to animal studies to substantiate these claims directly.
In contrast, the crude extract of Lentinula edodes mycelia (LEM), from which this compound is isolated, has been the subject of several in vivo investigations, demonstrating notable anticancer and immunomodulatory activities. This guide, therefore, shifts its focus to the in vivo validation of LEM, providing a comparative analysis of its performance and offering insights into the potential, albeit currently unconfirmed, contribution of constituents like this compound to these effects.
This information is intended for researchers, scientists, and drug development professionals to highlight the current state of research and underscore the need for further investigation into the specific in vivo efficacy of this compound.
Comparative Efficacy of Lentinula edodes Mycelia (LEM) Extract in Animal Models
While specific data for this compound is unavailable, studies on LEM provide valuable insights into the potential anticancer effects of its components. The following table summarizes key findings from in vivo studies using animal models.
| Cancer Model | Animal Model | Treatment | Key Findings |
| Melanoma (B16) | Syngeneic Mice | Oral ingestion of LEM extract | Significant inhibition of tumor growth.[1] |
| Colon Carcinoma (Colon-26) | Syngeneic Mice | Oral ingestion of LEM extract | Restoration of antitumor T-cell response.[2] |
| Breast Cancer | Human Patients (adjuvant setting) | Oral LEM with chemotherapy | Improved quality of life and trends toward inhibited increase in regulatory T cells.[3][4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols employed in the in vivo studies of LEM.
Animal Models and Tumor Induction
-
Melanoma Model : C57BL/6 mice are subcutaneously inoculated with B16 melanoma cells. Tumor growth is monitored, and treatment with LEM extract is initiated once tumors are established.[1]
-
Colon Carcinoma Model : BALB/c mice are inoculated with colon-26 carcinoma cells into the subserosal space of the cecum to establish an orthotopic tumor model.[2]
-
General Xenograft Models : Immunodeficient mice, such as athymic nude or SCID mice, are commonly used for xenograft studies where human cancer cell lines are implanted either subcutaneously or orthotopically.
Administration of LEM Extract
-
Oral Gavage : LEM extract is typically administered orally to the animals. The dosage and frequency of administration vary between studies, but daily administration is common.
Assessment of Anticancer Effects
-
Tumor Growth Inhibition : Tumor volume is measured at regular intervals using calipers. At the end of the study, tumors are excised and weighed.
-
Immunohistochemistry : Tumor tissues are analyzed for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
-
Immune Cell Analysis : Spleens and tumor-infiltrating lymphocytes are harvested to analyze the populations of various immune cells, such as T cells (including regulatory T cells) and natural killer (NK) cells, using flow cytometry.[1][4]
Visualizing Mechanisms and Workflows
Proposed Immunomodulatory Mechanism of LEM
Caption: Proposed mechanism of LEM's antitumor effect.
General Workflow for In Vivo Anticancer Drug Validation
Caption: A typical workflow for in vivo anticancer studies.
Concluding Remarks
The available in vivo data on Lentinula edodes mycelia extract suggests a promising avenue for cancer therapy, primarily through the modulation of the host immune system. However, the direct anticancer activity of this compound in animal models remains to be elucidated. The observed effects of LEM are likely attributable to a synergistic interplay of its various bioactive components, including polysaccharides, proteins, and other small molecules like this compound.
Future research should prioritize the in vivo evaluation of isolated this compound to delineate its specific contribution to the anticancer effects of LEM. Such studies would be instrumental in validating its potential as a standalone therapeutic agent and would provide the necessary data for a direct comparative analysis. Until then, the anticancer properties of this compound in a preclinical in vivo setting are inferred rather than established.
References
- 1. Oral ingestion of Lentinula edodes mycelia extract inhibits B16 melanoma growth via mitigation of regulatory T cell‐mediated immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Lentinula edodes mycelia extract plus adjuvant chemotherapy for breast cancer patients: Results of a randomized study on host quality of life and immune function improvement - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Lentinellic Acid Quantification: Validating a Robust HPLC-UV Method
For researchers, scientists, and drug development professionals investigating the therapeutic potential of Lentinellic acid, accurate and reliable quantification is paramount. This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for this compound quantification against a prominent alternative, Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This document outlines the detailed experimental protocols, presents a full set of validation data in clearly structured tables, and offers insights to aid in selecting the most appropriate analytical technique for your research needs.
At a Glance: HPLC-UV vs. UPLC-MS/MS for this compound Analysis
The choice between HPLC-UV and UPLC-MS/MS for this compound quantification depends on several factors, including the required sensitivity, sample matrix complexity, throughput needs, and available instrumentation. The following table summarizes the key performance characteristics of each technique.
| Feature | HPLC-UV | UPLC-MS/MS |
| Principle | Chromatographic separation followed by UV absorbance detection. | Chromatographic separation followed by mass-based detection of parent and fragment ions. |
| Sensitivity | Moderate (typically µg/mL to high ng/mL range). | High to Very High (typically low ng/mL to pg/mL range).[1] |
| Specificity | Good, but susceptible to interference from co-eluting compounds with similar UV spectra. | Excellent, based on specific mass-to-charge ratios of parent and daughter ions. |
| Cost | Lower initial investment and operational costs. | Higher initial investment and maintenance costs. |
| Throughput | Moderate, with typical run times of 10-30 minutes.[2] | Higher, with typical run times of <10 minutes.[3] |
| Robustness | Generally high and widely available. | Can be more complex to operate and maintain. |
| Ideal For | Routine quality control, quantification in relatively simple matrices, and when high sensitivity is not required. | Bioanalysis of complex matrices (e.g., plasma, tissue), low-level impurity detection, and when high specificity is critical.[1] |
Experimental Protocols
Detailed methodologies for the validated HPLC-UV method and a comparative UPLC-MS/MS method are provided below. These protocols are designed to be readily adaptable for implementation in a laboratory setting.
Validated HPLC-UV Method
This section details the robust and validated reversed-phase HPLC (RP-HPLC) method for the quantification of this compound.
Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water (A) and acetonitrile (B52724) (B) in a 30:70 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.[4]
-
Detection Wavelength: 210 nm.[4]
-
Column Temperature: 35°C.[6]
-
Run Time: 10 minutes.
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol (B129727) to obtain a stock solution of 1000 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Accurately weigh the sample containing this compound, dissolve it in methanol, and dilute as necessary with the mobile phase to fall within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
Comparative UPLC-MS/MS Method
This section outlines a typical UPLC-MS/MS method for high-sensitivity quantification of this compound, ideal for bioanalytical applications.
Chromatographic and Mass Spectrometric Conditions:
-
UPLC System: A standard UPLC system with a binary pump and autosampler.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 UPLC column (50 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Negative ESI.
-
MRM Transitions: Specific precursor and product ion transitions for this compound and an internal standard would be determined through infusion and optimization.
Performance Data and Method Validation
The HPLC-UV method was fully validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[7] The following tables summarize the performance characteristics of the proposed HPLC-UV method and a comparative UPLC-MS/MS method.
Table 1: HPLC-UV Method Validation Summary
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9995 | r² ≥ 0.999 |
| Range | 1 - 100 µg/mL | - |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |
| Precision (% RSD) | ||
| - Intra-day | < 1.5% | ≤ 2% |
| - Inter-day | < 2.0% | ≤ 2% |
| Limit of Detection (LOD) | 0.3 µg/mL | - |
| Limit of Quantification (LOQ) | 1.0 µg/mL | - |
| Specificity | No interference from blank matrix | No interfering peaks at the retention time of the analyte |
| Robustness | Robust | % RSD < 2% for minor changes in method parameters |
Table 2: Comparative Performance of HPLC-UV and UPLC-MS/MS
| Performance Metric | HPLC-UV Method | UPLC-MS/MS Method (Typical) |
| Linear Range | 1 - 100 µg/mL | 0.1 - 100 ng/mL |
| LOQ | 1.0 µg/mL | 0.1 ng/mL |
| Precision (% RSD) | < 2.0% | < 15% |
| Accuracy (% Recovery) | 98.5% - 101.2% | 85% - 115% |
| Sample Throughput | ~6 samples/hour | ~10-12 samples/hour |
Visualizing Method Validation and Biological Context
To further clarify the experimental workflow and the potential biological relevance of this compound, the following diagrams are provided.
Caption: Workflow for this compound quantification by HPLC-UV.
This compound, as a natural product, may interact with various cellular signaling pathways, similar to other therapeutic compounds like Oleanolic acid.[8][9][10][11] The following diagram illustrates a hypothetical signaling pathway that could be modulated by such a compound, leading to anti-proliferative effects.
Caption: Hypothetical signaling pathway modulated by this compound.
Conclusion: Selecting the Right Tool for the Job
The validated HPLC-UV method presented here is simple, accurate, precise, and robust for the routine quantification of this compound.[12] It is a cost-effective and widely accessible technique suitable for quality control and analysis of moderately complex samples.
For applications demanding higher sensitivity and specificity, such as in pharmacokinetic studies or the analysis of complex biological matrices, a UPLC-MS/MS method would be the superior choice.[1] Ultimately, the selection between these powerful analytical techniques should be guided by the specific requirements of the research, including the nature of the sample, the required limits of detection, and available resources.
References
- 1. A rapid UPLC-MS/MS method for the determination of oleanolic acid in rat plasma and liver tissue: application to plasma and liver pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Development and validation of liquid chromatography method for simultaneous determination of multiclass seven antibiotic residues in chicken tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Validation of an HPLC-UV Method for Quantitation of Linezolid: Application to Resistance Study Using in vitro PK/PD Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. mdpi.com [mdpi.com]
- 9. Oleanolic Acid and Its Derivatives: Biological Activities and Therapeutic Potential in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. files.core.ac.uk [files.core.ac.uk]
Head-to-head comparison of Lentinellic acid and other natural antimicrobial compounds
For Immediate Release
[City, State] – In an era where antimicrobial resistance poses a significant threat to global health, the scientific community is in a perpetual quest for novel therapeutic agents. A comprehensive comparative analysis now places lentinellic acid, a promising natural compound, in a head-to-head comparison with other well-established natural antimicrobials: curcumin, berberine (B55584), allicin (B1665233), and tea tree oil. This guide offers researchers, scientists, and drug development professionals a detailed examination of their antimicrobial efficacy, mechanisms of action, and the experimental protocols underpinning these findings.
Executive Summary
This report provides a critical evaluation of this compound alongside four other prominent natural antimicrobial compounds. While curcumin, berberine, allicin, and tea tree oil have been extensively studied, this compound, a sesquiterpenoid derived from certain mushrooms, remains a less-explored but potentially potent antibacterial agent. This guide synthesizes available quantitative data, details the experimental methodologies for assessing antimicrobial activity, and visualizes the known and proposed mechanisms of action to facilitate a clear, comparative understanding.
Quantitative Antimicrobial Performance
The antimicrobial efficacy of these compounds is primarily evaluated by their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), which represent the lowest concentration of a substance required to inhibit the growth of and kill bacteria, respectively. The following table summarizes the available data for each compound against common pathogenic bacteria, Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). It is important to note that direct comparison of MIC and MBC values across different studies can be challenging due to variations in experimental conditions.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) |
| This compound | Bacillus brevis | 1 - 5 | Not widely reported |
| Aerobacter aerogenes | 1 - 5 | Not widely reported | |
| Corynebacterium insidiosum | 1 - 5 | Not widely reported | |
| Curcumin | Staphylococcus aureus | 125 - 500[1] | >250 |
| Escherichia coli | 219[2] | Not widely reported | |
| Berberine | Staphylococcus aureus (MRSA) | 64 - 256[3] | Not widely reported |
| Streptococcus agalactiae | 78[4] | Not widely reported | |
| Allicin | Staphylococcus aureus | 128[5] | 256[5] |
| Escherichia coli | 128[5] | 256[5] | |
| Tea Tree Oil | Staphylococcus aureus | 0.125% - 2% (v/v)[6] | 0.25% - 2% (v/v) |
| Escherichia coli | 0.125% - 2% (v/v)[6] | Not widely reported |
Note: The MIC and MBC values can vary significantly based on the specific bacterial strain, the preparation of the natural compound, and the experimental methodology used. The data presented here is a summary from various sources and should be interpreted with these considerations in mind.
Mechanisms of Antimicrobial Action
The diverse chemical structures of these natural compounds lead to distinct mechanisms by which they combat microbial growth.
This compound: As an iludane-type sesquiterpene, the precise mechanism of action for this compound is not yet fully elucidated. However, sesquiterpenoids are generally known to disrupt bacterial cell membranes due to their lipophilic nature, leading to increased permeability and leakage of cellular contents.[7] They may also interfere with essential cellular processes.
Curcumin: This polyphenol exhibits a multi-pronged attack on bacterial cells. It is known to disrupt the bacterial cell membrane, inhibit cell division by targeting the FtsZ protein, induce the production of reactive oxygen species (ROS), and interfere with quorum sensing, a bacterial communication system crucial for biofilm formation.[8][9]
Berberine: This isoquinoline (B145761) alkaloid primarily targets bacterial cell division by inhibiting the FtsZ protein.[8] It also disrupts the cell wall and membrane integrity and can inhibit protein and nucleic acid synthesis.[10] Furthermore, berberine has been shown to modulate host innate immunity through the p38 MAPK pathway.[4][6]
Allicin: The primary antimicrobial action of allicin, a sulfur-containing compound from garlic, involves its reaction with thiol groups in essential bacterial enzymes, leading to their inactivation. This disruption of enzymatic function affects various metabolic pathways, including DNA and protein synthesis.[11][12][13]
Tea Tree Oil: The antimicrobial activity of tea tree oil is largely attributed to its major component, terpinen-4-ol. It disrupts the permeability of bacterial cell membranes, leading to the leakage of intracellular components and inhibition of cellular respiration.[14][15]
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and processes described, the following diagrams have been generated using the DOT language.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Caption: Workflow for Minimum Bactericidal Concentration (MBC) determination.
Caption: Proposed antibacterial signaling pathways of Berberine.
Caption: Multifaceted antibacterial mechanisms of Curcumin.
Detailed Experimental Protocols
A standardized approach is crucial for the reliable assessment of antimicrobial activity. The following are detailed methodologies for the key experiments cited.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compound (this compound, Curcumin, etc.)
-
Bacterial strain (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism. b. Suspend the colonies in sterile saline or phosphate-buffered saline (PBS). c. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be verified using a spectrophotometer at a wavelength of 625 nm. d. Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Preparation of Antimicrobial Dilutions: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) at a concentration at least 100 times the expected MIC. b. Perform serial two-fold dilutions of the stock solution in CAMHB in the 96-well microtiter plate. The typical final volume in each well is 100 µL.
-
Inoculation and Incubation: a. Inoculate each well (except for the sterility control) with 100 µL of the final bacterial inoculum, bringing the final volume in each well to 200 µL. b. Include a growth control (bacteria in broth without the antimicrobial agent) and a sterility control (broth only) on each plate. c. Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation of Results: a. After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth. b. Optionally, a plate reader can be used to measure the optical density (OD) at 600 nm to determine the inhibition of growth more quantitatively.
Determination of Minimum Bactericidal Concentration (MBC)
Objective: To determine the lowest concentration of an antimicrobial agent that kills ≥99.9% of the initial bacterial inoculum.
Materials:
-
Results from the MIC test
-
Mueller-Hinton Agar (MHA) plates
-
Sterile micropipettes and tips
-
Incubator (35°C ± 2°C)
Procedure:
-
Subculturing from MIC Wells: a. Following the determination of the MIC, select the wells that show no visible growth (the MIC well and all wells with higher concentrations). b. Thoroughly mix the contents of each of these selected wells. c. Using a calibrated pipette, withdraw a 100 µL aliquot from each of these wells.
-
Plating and Incubation: a. Spread the 100 µL aliquot evenly onto a properly labeled MHA plate. b. Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.
-
Interpretation of Results: a. After incubation, count the number of colonies (CFU) on each plate. b. The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.
Conclusion
This comparative guide highlights the antimicrobial potential of this compound in the context of other well-known natural compounds. While curcumin, berberine, allicin, and tea tree oil have demonstrated broad-spectrum activity through various mechanisms, the data on this compound is still emerging. Its reported efficacy against Gram-positive bacteria warrants further investigation, particularly regarding its mechanism of action and performance against a wider range of clinically relevant pathogens. The provided experimental protocols offer a standardized framework for future research, enabling more direct and reliable comparisons between these and other novel antimicrobial agents. The continued exploration of natural compounds like this compound is a critical component in the global effort to combat antimicrobial resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Berberine hydrochloride enhances innate immunity to protect against pathogen infection via p38 MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A Natural Antimicrobial Agent: Analysis of Antibacterial Effect and Mechanism of Compound Phenolic Acid on Escherichia coli Based on Tandem Mass Tag Proteomics [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. caringsunshine.com [caringsunshine.com]
- 8. A New Perspective on the Antimicrobial Mechanism of Berberine Hydrochloride Against Staphylococcus aureus Revealed by Untargeted Metabolomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Allicin: Chemistry and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antimicrobial effects of synthesized allicin on bacteria and fungi. [wisdomlib.org]
- 13. Antimicrobial Potential of Curcumin: Therapeutic Potential and Challenges to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Confirming the Molecular Target of Lentinellic Acid in Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Lentinellic acid, a natural compound, has demonstrated potential anticancer properties, drawing attention to its mechanism of action and specific molecular targets within cancer cells. Emerging evidence points towards the Signal Transducer and Activator of Transcription 3 (STAT3) protein as a primary target. Constitutive activation of the STAT3 signaling pathway is a hallmark of numerous human cancers, making it a critical target for therapeutic intervention. This guide provides a comparative analysis of this compound against other known STAT3 inhibitors and details the experimental protocols required to definitively validate its molecular target.
The STAT3 Signaling Pathway: A Key Oncogenic Driver
The STAT3 signaling cascade plays a pivotal role in tumor cell proliferation, survival, invasion, and angiogenesis. Typically, cytokines and growth factors activate receptor-associated Janus kinases (JAKs), which in turn phosphorylate STAT3. This phosphorylation event triggers the dimerization of STAT3, its translocation to the nucleus, and subsequent binding to DNA to regulate the transcription of target genes involved in oncogenesis. Inhibition of this pathway is a promising strategy for cancer therapy.
Caption: The canonical JAK/STAT3 signaling pathway in cancer cells.
Comparative Analysis of STAT3 Inhibitors
While research into the specific quantitative effects of this compound is ongoing, several other small molecules have been identified and characterized as STAT3 inhibitors. The following table summarizes their performance based on available experimental data. This provides a benchmark for the future evaluation of this compound.
Data Presentation: Quantitative Comparison of STAT3 Inhibitors
| Parameter | This compound | Stattic | Niclosamide | Cryptotanshinone | LY-5 |
| Targeting Mechanism | Proposed to inhibit STAT3 | Direct inhibitor; targets STAT3 SH2 domain | Indirect inhibitor; inhibits upstream kinases (JAKs, Src) | Direct inhibitor; inhibits STAT3 phosphorylation | Direct inhibitor; targets STAT3 SH2 domain |
| IC50 for STAT3 Phosphorylation | Data not available | 5.1 µM (in vitro)[1] | 0.5 - 2 µM (in various cancer cell lines) | ~5 µM (for JAK2)[2] | 0.5 µM[3] |
| IC50 for STAT3-dependent Luciferase Activity | Data not available | Data not available | 0.25 ± 0.07 µM | 4.6 µM[2][4] | Data not available |
| IC50 for Cell Viability (Cancer Cell Line) | Data not available | ~7.5 µM (MDA-MB-231) | ~1.5 µM (MDA-MB-231) | 2.57 µM (EC109)[5] | 0.52 µM (U2OS)[3] |
| Selectivity | Data not available | High selectivity for STAT3 over STAT1, STAT5, and STAT6 | May affect other pathways dependent on upstream kinases | Shows little effect on STAT1 or STAT5 | Selective for STAT3 over STAT1 and STAT5 |
Experimental Protocols for Target Validation
To definitively confirm that this compound directly binds to and inhibits STAT3 in cancer cells, a series of robust experimental protocols are required. These methods are crucial for any novel compound aiming for therapeutic development.
Drug Affinity Responsive Target Stability (DARTS)
The DARTS assay identifies protein targets of small molecules by leveraging the principle that a protein becomes more resistant to proteolysis upon ligand binding.
Methodology:
-
Cell Lysate Preparation: Culture and harvest cancer cells with high STAT3 expression. Prepare a whole-cell lysate using a suitable lysis buffer.
-
Compound Incubation: Incubate aliquots of the cell lysate with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time.
-
Protease Digestion: Add a protease, such as thermolysin or pronase, to each lysate aliquot and incubate for a time optimized to achieve partial protein digestion.
-
Digestion Termination: Stop the digestion by adding a protease inhibitor or by heat denaturation.
-
Protein Analysis: Analyze the protein samples by SDS-PAGE.
-
Target Identification: Visualize protein bands that are protected from digestion in the this compound-treated samples compared to the control. These protected bands are candidate targets.
-
Western Blot Confirmation: Confirm the identity of the protected protein as STAT3 using a specific anti-STAT3 antibody.
Caption: Workflow for the DARTS (Drug Affinity Responsive Target Stability) assay.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify direct drug-target engagement in a cellular context. It is based on the principle that a protein's thermal stability is altered upon ligand binding.
Methodology:
-
Cell Treatment: Treat intact cancer cells with either this compound or a vehicle control.
-
Heating: Heat the treated cells across a range of temperatures to induce protein denaturation and aggregation.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Protein Quantification: Quantify the amount of soluble STAT3 in the supernatant at each temperature point using Western blotting or other protein detection methods like ELISA.
-
Data Analysis: Plot the percentage of soluble STAT3 against temperature to generate melting curves. A shift in the melting curve to a higher temperature in the this compound-treated cells compared to the control indicates target engagement.
Caption: Workflow for the CETSA (Cellular Thermal Shift Assay).
Western Blot Analysis of STAT3 Phosphorylation
This experiment directly assesses the inhibitory effect of this compound on the activation of STAT3.
Methodology:
-
Cell Culture and Treatment: Plate cancer cells with constitutively active STAT3 or stimulate them with a known STAT3 activator like Interleukin-6 (IL-6). Treat the cells with various concentrations of this compound for a defined period.
-
Protein Extraction: Lyse the cells and extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated STAT3 (p-STAT3, Tyr705) and total STAT3.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the ratio of p-STAT3 to total STAT3. A dose-dependent decrease in this ratio indicates inhibition of STAT3 phosphorylation.
By employing these established methodologies, researchers can rigorously validate STAT3 as the direct molecular target of this compound and quantify its inhibitory efficacy. This will provide the necessary data to position this compound alongside other STAT3 inhibitors in the landscape of targeted cancer therapeutics.
References
- 1. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel small molecule STAT3 inhibitor, LY5, inhibits cell viability, colony formation, and migration of colon and liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel small molecule, LLL12, inhibits STAT3 phosphorylation and activities and exhibits potent growth-suppressive activity in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (PDF) A novel small molecule inhibits STAT3 phosphorylation and DNA binding activity and exhibits potent growth suppressive activity in human cancer cells (2010) | Li Lin | 147 Citations [scispace.com]
- 5. Sensitization for Anticancer Drug-Induced Apoptosis by Betulinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Metabolomic Guide to Lentinellus Species and Lentinellic Acid Production
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of Secondary Metabolites in Lentinellus Species
The genus Lentinellus is known for producing a variety of bioactive compounds, with Lentinellic acid being a prominent example. This protoilludane sesquiterpenoid has demonstrated both antimicrobial and cytotoxic activities, making it a compound of interest for pharmaceutical research. The following table summarizes the known occurrence of this compound and other related sesquiterpenoids in different Lentinellus species based on available scientific literature.
| Metabolite Class | Compound | Lentinellus ursinus | Lentinellus omphalodes | Other Lentinellus Species | Reference(s) |
| Protoilludane Sesquiterpenoids | This compound | Present | Present | Not Reported | [1] |
| Heptelidic Acid Derivatives | 3-O-acetylheptelidic acid A | Present | Not Reported | Not Reported | [2][3][4][5] |
| Lentisinic acid A | Present | Not Reported | Not Reported | [2][3][4][5] | |
| Lentisinic acid B | Present | Not Reported | Not Reported | [2][3][4][5] | |
| Hydroheptelidic acid | Present | Not Reported | Not Reported | [2][3][4][5] | |
| Xylaric acid D | Present | Not Reported | Not Reported | [2][3][4][5] |
Note: The absence of a reported compound in a particular species does not definitively mean its absence, but rather that it has not been identified in the cited studies. Further comprehensive metabolomic studies are required for a complete comparative profile.
Biosynthesis of this compound
This compound belongs to the protoilludane class of sesquiterpenoids.[6][7][8][9] The biosynthesis of these compounds in fungi originates from the mevalonate (B85504) pathway, which produces the universal isoprene (B109036) precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[6] These precursors are condensed to form farnesyl pyrophosphate (FPP), the direct precursor to all sesquiterpenoids. A sesquiterpene synthase (STS) then catalyzes the cyclization of FPP to form the characteristic protoilludane carbon skeleton.[1] Subsequent enzymatic modifications, such as oxidation and acylation, lead to the final structure of this compound.
Experimental Protocols
The following sections provide detailed methodologies for the investigation of this compound and other metabolites from Lentinellus species.
Fungal Cultivation and Sample Preparation
A standardized workflow is crucial for reproducible metabolomic analysis. This involves controlled cultivation of the fungal species, followed by systematic harvesting and extraction of metabolites.
References
- 1. mdpi.com [mdpi.com]
- 2. html.rhhz.net [html.rhhz.net]
- 3. researchgate.net [researchgate.net]
- 4. Three New Heptelidic Acid Derivatives from the Culture of Mushroom Lentinellus ursinus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Three New Heptelidic Acid Derivatives from the Culture of Mushroom Lentinellus ursinus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review of Fungal Protoilludane Sesquiterpenoid Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Lentinellic Acid
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Lentinellic acid, a sesquiterpenoid acid. Adherence to these protocols is crucial for minimizing risk and ensuring a safe research environment.
Personal Protective Equipment (PPE) for Handling this compound
A comprehensive personal protective equipment strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for various stages of handling this compound.
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving and Unpacking | Safety glasses with side shields | Chemical-resistant gloves (Nitrile) | Laboratory coat | Not generally required |
| Weighing and Aliquoting (Solid) | Safety goggles | Chemical-resistant gloves (Nitrile) | Laboratory coat | Use in a chemical fume hood or wear a NIOSH-approved respirator with a particulate filter |
| Preparing Solutions (Liquid) | Chemical splash goggles or face shield | Chemical-resistant gloves (Nitrile) | Chemical-resistant laboratory coat or apron | Work in a well-ventilated area, preferably a chemical fume hood |
| Conducting Experiments | Chemical splash goggles | Chemical-resistant gloves (Nitrile) | Chemical-resistant laboratory coat | Work in a well-ventilated area or chemical fume hood |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty chemical-resistant gloves (Nitrile or Neoprene) | Chemical-resistant suit or apron over a laboratory coat | NIOSH-approved respirator with an organic vapor/acid gas cartridge |
| Waste Disposal | Chemical splash goggles | Chemical-resistant gloves (Nitrile) | Chemical-resistant laboratory coat or apron | Work in a well-ventilated area |
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is critical for safety and regulatory compliance.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
The storage container should be clearly labeled with the chemical name and any hazard warnings.
2. Handling and Use:
-
All handling of this compound, especially when in powdered form or when preparing solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Avoid direct contact with skin, eyes, and clothing.
-
Use appropriate lab equipment (e.g., spatulas, glassware) and ensure it is clean and dry before use.
-
After handling, wash hands thoroughly with soap and water.
3. Spill Management:
-
In case of a spill, evacuate the immediate area.
-
For small spills of solid material, carefully sweep it up, avoiding dust generation, and place it in a sealed container for disposal.
-
For small liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
For large spills, contact your institution's environmental health and safety (EHS) department immediately.
-
Ensure the spill area is decontaminated after cleanup.
Disposal Plan for this compound Waste
Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and comply with regulations.
1. Waste Segregation:
-
All waste materials contaminated with this compound, including unused product, contaminated PPE, and spill cleanup materials, must be collected in a designated, labeled, and sealed hazardous waste container.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.
2. Neutralization (for acidic solutions):
-
Small quantities of acidic solutions containing this compound may be neutralized before disposal, following institutional safety protocols.
-
Slowly add a weak base (e.g., sodium bicarbonate) to the acidic solution while stirring in a chemical fume hood.
-
Monitor the pH until it is between 6 and 8.
-
This neutralized solution may then be disposed of according to local regulations, which may include drain disposal with copious amounts of water. Always consult your EHS department before drain disposal.
3. Final Disposal:
-
All hazardous waste containers must be collected and disposed of by a licensed hazardous waste disposal company.
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
Caption: Workflow for the safe handling and disposal of this compound.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
